Product packaging for 3-Methyl-1,5-heptadiene(Cat. No.:CAS No. 4894-62-6)

3-Methyl-1,5-heptadiene

Cat. No.: B1638268
CAS No.: 4894-62-6
M. Wt: 110.2 g/mol
InChI Key: QIWJMWAOAINRPL-GQCTYLIASA-N
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Description

3-Methyl-1,5-heptadiene is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B1638268 3-Methyl-1,5-heptadiene CAS No. 4894-62-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4894-62-6

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

IUPAC Name

(5E)-3-methylhepta-1,5-diene

InChI

InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h4-6,8H,2,7H2,1,3H3/b6-4+

InChI Key

QIWJMWAOAINRPL-GQCTYLIASA-N

SMILES

CC=CCC(C)C=C

Isomeric SMILES

C/C=C/CC(C)C=C

Canonical SMILES

CC=CCC(C)C=C

Other CAS No.

50763-51-4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1,5-heptadiene is a non-conjugated diene that serves as a valuable substrate and intermediate in organic synthesis. Its structure, featuring both a terminal and an internal double bond, as well as a chiral center, provides a rich platform for investigating stereoselective reactions and complex molecule synthesis. This guide offers an in-depth exploration of the chemical and physical properties, spectroscopic signature, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to provide not just procedural information, but also the underlying mechanistic rationale to empower informed experimental design.

Physicochemical Properties

This compound is a volatile, flammable liquid. Its fundamental properties are summarized in the table below, providing a foundational understanding of its physical behavior. The presence of a methyl group at the 3-position introduces a stereocenter, leading to the existence of (R)- and (S)-enantiomers. Furthermore, the internal double bond can exist as either the (E)- or (Z)-diastereomer.

PropertyValueSource(s)
Molecular Formula C₈H₁₄[1][2][3]
Molecular Weight 110.20 g/mol [1][2][3]
CAS Number 4894-62-6 (unspecified stereochemistry), 50592-72-8 ((E)-isomer), 50763-51-4 ((Z)-isomer)[1][4][5]
Boiling Point 111.5-113.5 °C[1]
Density 0.736 g/cm³[1]
Flash Point 9.3 °C[1]
LogP 3.3[6]
Vapor Pressure 26.6 mmHg at 25°C[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 3[1]

Spectroscopic Analysis

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.75ddt1HH-2Vinyl proton, coupled to H-1 (cis and trans) and H-3.
~5.40m2HH-5, H-6Internal vinyl protons, complex coupling.
~4.95m2HH-1Terminal vinyl protons.
~2.70m1HH-3Allylic proton, coupled to H-2, H-4, and methyl protons.
~2.10q2HH-4Allylic protons, coupled to H-3 and H-5.
~1.65d3HH-7Methyl protons on the double bond.
~1.00d3H3-CH₃Methyl protons adjacent to the chiral center.

¹³C NMR (Predicted, 125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~142C-2Terminal alkene carbon.
~130C-5 or C-6Internal alkene carbon.
~125C-5 or C-6Internal alkene carbon.
~114C-1Terminal alkene carbon.
~40C-3Chiral center, allylic carbon.
~35C-4Allylic carbon.
~203-CH₃Methyl group on the chiral center.
~18C-7Methyl group on the double bond.
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of the hydrocarbon chain.

Key Fragmentation Peaks (m/z): [7][8]

  • 110 (M⁺): Molecular ion peak.

  • 95: Loss of a methyl group ([M-15]⁺).

  • 81: Loss of an ethyl group ([M-29]⁺).

  • 67: Loss of a propyl group ([M-43]⁺), a common fragmentation for allylic cleavage.

  • 55: A prominent peak corresponding to the C₄H₇⁺ fragment.

  • 41: A prominent peak corresponding to the allyl cation (C₃H₅⁺).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its alkene functional groups.

Characteristic IR Absorptions (cm⁻¹):

  • ~3075: C-H stretch of the terminal vinyl group (=C-H).

  • ~2960-2850: C-H stretch of the alkyl groups.

  • ~1640: C=C stretch of the terminal double bond.

  • ~1655: C=C stretch of the internal double bond.

  • ~990 and ~910: Out-of-plane C-H bending of the terminal vinyl group (-CH=CH₂).

  • ~965: Out-of-plane C-H bending of the trans-internal double bond (for the E-isomer).

Synthesis of this compound

The stereoselective synthesis of the (E) and (Z) isomers of this compound can be achieved through established olefination methodologies. The choice of reaction dictates the geometry of the resulting internal double bond.

Synthesis of (Z)-3-Methyl-1,5-heptadiene via the Wittig Reaction

The Wittig reaction, utilizing a non-stabilized ylide, is a reliable method for the synthesis of (Z)-alkenes.[9]

Experimental Protocol:

  • Ylide Generation:

    • Suspend a phosphonium salt, such as butyltriphenylphosphonium bromide, in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C.

    • Add a strong base, such as n-butyllithium, dropwise. The formation of the ylide is typically indicated by a color change to deep red or orange.

    • Allow the mixture to stir at room temperature for 1-2 hours.

  • Olefination:

    • In a separate flask, dissolve 2-methyl-4-pentenal in anhydrous THF under an inert atmosphere.

    • Cool the ylide solution to 0 °C and slowly add the aldehyde solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (Z)-3-Methyl-1,5-heptadiene.

Wittig_Reaction reagents Butyltriphenylphosphonium Bromide + n-BuLi ylide Butylidene- triphenylphosphorane (Ylide) reagents->ylide Deprotonation oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde 2-Methyl-4-pentenal aldehyde->oxaphosphetane [2+2] Cycloaddition product (Z)-3-Methyl-1,5-heptadiene oxaphosphetane->product Retro-[2+2] Cycloelimination byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Wittig reaction for (Z)-3-Methyl-1,5-heptadiene synthesis.

Synthesis of (E)-3-Methyl-1,5-heptadiene via the Julia-Kocienski Olefination

The Julia-Kocienski olefination provides a highly stereoselective route to (E)-alkenes.[10][11]

Experimental Protocol:

  • Sulfone Deprotonation:

    • Dissolve a heteroaromatic sulfone, such as 1-phenyl-1H-tetrazol-5-yl propyl sulfone, in an anhydrous polar aprotic solvent (e.g., DME or THF) under an inert atmosphere.

    • Cool the solution to a low temperature (typically -78 °C).

    • Add a strong, non-nucleophilic base, such as potassium bis(trimethylsilyl)amide (KHMDS), dropwise.

  • Olefination:

    • To the resulting anion solution, add 2-methyl-4-pentenal dropwise at -78 °C.

    • Allow the reaction to stir at low temperature for a specified time before gradually warming to room temperature.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo.

    • Purify the product by column chromatography to afford (E)-3-Methyl-1,5-heptadiene.

Julia_Kocienski_Olefination sulfone Heteroaromatic Sulfone + KHMDS anion Sulfone Anion sulfone->anion Deprotonation intermediate β-alkoxy sulfone intermediate anion->intermediate aldehyde 2-Methyl-4-pentenal aldehyde->intermediate Nucleophilic Addition product (E)-3-Methyl-1,5-heptadiene intermediate->product Elimination

Caption: Julia-Kocienski olefination for (E)-isomer synthesis.

Chemical Reactivity

The two double bonds in this compound exhibit distinct reactivity profiles, allowing for selective transformations. The terminal double bond is generally more sterically accessible and participates readily in reactions typical of monosubstituted alkenes. The internal double bond, being more substituted, is less reactive in some cases but can be targeted under specific conditions.

Cope Rearrangement

As a 1,5-diene, this compound can undergo a thermal[12][12]-sigmatropic rearrangement known as the Cope rearrangement.[13][14][15][16] This concerted, pericyclic reaction proceeds through a chair-like transition state and is typically reversible. The position of the equilibrium is determined by the relative thermodynamic stabilities of the starting material and the rearranged product. Heating this compound can lead to the formation of 5-methyl-1,5-heptadiene.

Experimental Conditions:

  • The reaction is typically carried out by heating the neat diene or a solution in a high-boiling inert solvent to temperatures in the range of 150-300 °C in a sealed tube.[13]

  • The progress of the rearrangement can be monitored by GC-MS or NMR spectroscopy.

Cope_Rearrangement start This compound ts Chair-like Transition State start->ts Heat (Δ) product 5-Methyl-1,5-heptadiene ts->product

Caption: Cope rearrangement of this compound.

Electrophilic Addition

The double bonds of this compound readily undergo electrophilic addition reactions. The regioselectivity of these reactions is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate.[17][18][19][20]

Example: Addition of HBr

The addition of hydrogen bromide proceeds via protonation of a double bond to form a carbocation, which is then attacked by the bromide ion. Protonation of the terminal double bond can lead to a secondary carbocation at C-2, while protonation of the internal double bond can lead to a tertiary carbocation at C-5 (which is also allylically stabilized). The tertiary carbocation is more stable, and thus the major product is expected to be 5-bromo-3-methyl-1-heptene.

Experimental Protocol:

  • Dissolve this compound in a suitable inert solvent (e.g., dichloromethane) and cool to 0 °C.

  • Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by chromatography.

Electrophilic_Addition start This compound + HBr carbocation Tertiary Carbocation Intermediate start->carbocation Protonation of internal C=C product 5-Bromo-3-methyl-1-heptene (Major Product) carbocation->product Nucleophilic attack by Br⁻

Caption: Electrophilic addition of HBr to this compound.

Catalytic Hydrogenation

The double bonds of this compound can be reduced to the corresponding alkane, 3-methylheptane, through catalytic hydrogenation.[21][22][23][24] By carefully selecting the catalyst and reaction conditions, it may be possible to achieve selective hydrogenation of the less substituted terminal double bond.

Experimental Protocol:

  • Dissolve this compound in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or PtO₂).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the theoretical amount of hydrogen has been consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain 3-methylheptane.

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of double bonds, yielding carbonyl compounds.[1][25][26][27][28] Treatment of this compound with ozone followed by a reductive work-up (e.g., with dimethyl sulfide or zinc) will cleave both double bonds.

Expected Products:

  • Cleavage of the terminal double bond (C1-C2) yields formaldehyde and 2-methyl-4-hexenal.

  • Cleavage of the internal double bond (C5-C6) yields propanal and 3-methyl-1,5-dialdehyde.

Experimental Protocol:

  • Dissolve this compound in an inert solvent (e.g., dichloromethane or methanol) and cool to -78 °C.

  • Bubble a stream of ozone-oxygen through the solution until a blue color persists, indicating the presence of excess ozone.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or zinc dust and acetic acid, and allow the mixture to warm to room temperature.

  • Perform an appropriate aqueous work-up and extract the products.

  • The resulting aldehydes can be isolated and purified by distillation or chromatography.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

GHS Hazard Statements (Anticipated):

  • H225: Highly flammable liquid and vapor.

  • May cause skin and eye irritation.

  • May be harmful if inhaled or swallowed.

Conclusion

This compound is a versatile diene with a rich and varied chemical reactivity. Its distinct double bonds and chiral center make it an excellent model system for studying reaction mechanisms and a useful building block in stereoselective synthesis. This guide provides a comprehensive overview of its properties, analysis, synthesis, and key reactions, intended to serve as a valuable resource for researchers in the chemical sciences. The provided protocols and mechanistic insights are designed to facilitate the effective and safe utilization of this compound in the laboratory.

References

An In-depth Technical Guide to 3-Methyl-1,5-heptadiene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Branched Non-Conjugated Dienes

3-Methyl-1,5-heptadiene is a non-conjugated diene, a class of organic molecules characterized by two double bonds separated by more than one single bond. While often overshadowed by their conjugated counterparts, non-conjugated dienes, particularly "skipped dienes" with a 1,4- or 1,5-relationship between the double bonds, are prevalent structural motifs in a variety of natural products, including alkaloids, fatty acids, terpenoids, and polyketides.[1] The presence of a methyl branch, as in this compound, introduces a stereocenter and influences the molecule's three-dimensional conformation, making it a valuable chiral building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, a representative synthetic protocol, physicochemical and spectroscopic properties, and its relevance in the broader context of organic synthesis and drug discovery.

Chemical Identity and CAS Numbers

This compound can exist as a racemic mixture or as individual enantiomers due to the chiral center at the C3 position. Furthermore, the double bond at the C5 position can exist as either the (E) or (Z) isomer. It is crucial for researchers to be aware of the specific isomeric form they are working with, as this can significantly impact reactivity and biological activity. The Chemical Abstracts Service (CAS) has assigned the following numbers to different forms of this compound:

Isomeric FormCAS Number
This compound (Isomer unspecified)4894-62-6[2]
(5Z)-3-Methyl-1,5-heptadiene50763-51-4[3]
(5E)-3-Methyl-1,5-heptadiene50592-72-8

A Representative Synthetic Protocol: Grignard Cross-Coupling

While numerous methods exist for the synthesis of substituted dienes, a robust and versatile approach involves the cross-coupling of a Grignard reagent with a suitable haloalkene.[4][5] The following protocol outlines a representative synthesis of this compound, predicated on the well-established principles of Grignard chemistry. This method offers a logical and experimentally feasible route for laboratory-scale preparation.

Diagram of the Synthetic Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Haloalkene Substrate cluster_2 Cross-Coupling Reaction cluster_3 Workup and Purification A Allyl Bromide D Allylmagnesium Bromide A->D Reacts with B Magnesium Turnings B->D Reacts with C Anhydrous Diethyl Ether C->D Solvent F This compound D->F Couples with E 3-Chloro-1-butene E->F Couples with G Quenching (aq. NH4Cl) F->G H Extraction G->H I Distillation H->I J Pure Product I->J

Caption: A conceptual workflow for the synthesis of this compound via Grignard cross-coupling.

Step-by-Step Methodology

Materials:

  • Magnesium turnings

  • Allyl bromide

  • 3-Chloro-1-butene

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent (Allylmagnesium Bromide):

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

    • Once cool, add magnesium turnings to the flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.

    • Slowly add a small portion of the allyl bromide solution to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[6]

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey solution is the allylmagnesium bromide Grignard reagent.

  • Cross-Coupling Reaction:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 3-chloro-1-butene in anhydrous diethyl ether in the dropping funnel.

    • Add the 3-chloro-1-butene solution dropwise to the stirred Grignard reagent. Maintain a low temperature throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and use in further synthetic applications.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₁₄[3]
Molecular Weight110.20 g/mol [7]
Boiling Point111-113 °C at 760 mmHg
Density~0.74 g/cm³
AppearanceColorless liquid
Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties. Key expected peaks include:

    • ~3075 cm⁻¹ (C-H stretch of =C-H)

    • ~2960-2850 cm⁻¹ (C-H stretch of -C-H)

    • ~1640 cm⁻¹ (C=C stretch)

    • ~990 and 910 cm⁻¹ (out-of-plane C-H bend of a monosubstituted alkene)

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern will be characteristic of an unsaturated hydrocarbon, with prominent peaks resulting from the loss of alkyl and alkenyl fragments. The NIST WebBook provides reference mass spectra for both the (Z)-isomer (CAS 50763-51-4) and the unspecified isomer (CAS 4894-62-6).[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom. The expected chemical shifts (δ) are approximately:

      • 4.9-5.9 ppm (vinyl protons, -CH=CH₂ and -CH=CH-)

      • ~2.0-2.3 ppm (allylic protons)

      • ~1.0 ppm (methyl protons, -CH₃)

    • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The expected chemical shifts (δ) are approximately:

      • 114-143 ppm (alkene carbons)

      • 20-40 ppm (alkane carbons)

Applications in Drug Development and Natural Product Synthesis

While this compound itself may not be a final drug product, its structural motif is a key component in many biologically active molecules and a valuable intermediate in their synthesis.[8][9] The presence of two reactive double bonds allows for a variety of chemical transformations, and the chiral center provides a handle for stereocontrolled synthesis.

Diagram of Potential Synthetic Transformations

G cluster_0 Selective Functionalization cluster_1 Cyclization Reactions cluster_2 Complex Molecule Synthesis A This compound B Epoxidation A->B C Hydroboration-Oxidation A->C D Metathesis A->D E Intramolecular Diels-Alder A->E F Ring-Closing Metathesis A->F G Natural Products B->G H Pharmaceutical Intermediates C->H D->G E->G F->H

References

3-Methyl-1,5-heptadiene boiling point and density

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-1,5-heptadiene: Boiling Point and Density

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C8H14. As a diene, its chemical reactivity and physical properties are of significant interest in organic synthesis and material science. Accurate knowledge of its fundamental physicochemical properties, such as boiling point and density, is crucial for its application in research and development, particularly in reaction engineering, process design, and safety assessments. This guide provides a comprehensive overview of the boiling point and density of this compound, the methodologies for their determination, and the scientific principles underpinning these experimental choices.

Physicochemical Properties of this compound

The physical properties of this compound can vary slightly depending on the specific isomer. Below is a summary of the key data available for this compound.

PropertyValueCAS NumberSource
Boiling Point 111.6°C at 760 mmHg50763-51-4[1]
111.5-113.5°C4894-62-6[]
Density 0.736 g/cm³50763-51-4[1]
Molecular Formula C8H14Multiple[1][][3][4][5]
Molecular Weight 110.20 g/mol Multiple[][3]
Vapor Pressure 26.6 mmHg at 25°C50763-51-4[1]
Flash Point 9.3°C50763-51-4[1]

It is important to note that this compound exists as different isomers, including (5Z)-3-Methyl-1,5-heptadiene (CAS: 50763-51-4)[3][5] and the more general this compound (CAS: 4894-62-6)[][6]. These structural differences can lead to slight variations in physical properties.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a volatile organic compound like this compound, the distillation method is a standard and reliable technique for determining the boiling point at atmospheric pressure.

Principle of the Method

This method relies on heating the liquid to its boiling point, allowing the vapor to rise and then be cooled and condensed back into a liquid, which is then collected. The temperature of the vapor is measured during this process, and a stable temperature reading during the collection of the distillate corresponds to the boiling point of the substance. This approach is effective because, for a pure substance, the temperature of the vapor in equilibrium with the boiling liquid remains constant.

Step-by-Step Experimental Protocol
  • Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A known volume of this compound is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: The heating mantle is turned on, and the liquid is heated gently. The heating rate is controlled to achieve a steady distillation rate of approximately 1-2 drops per second.

  • Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Data Collection: The temperature is recorded when the first drop of distillate is collected and monitored throughout the distillation process. The boiling point is the temperature range over which the bulk of the liquid distills at a constant temperature.

  • Pressure Correction: Since the boiling point is dependent on the ambient pressure, the recorded atmospheric pressure is noted, and the boiling point can be corrected to standard pressure (760 mmHg) if necessary, using the Clausius-Clapeyron relation or established nomographs.

Experimental Determination of Density

The density of a substance is its mass per unit volume. For liquids, a pycnometer is a commonly used instrument for precise density determination.

Principle of the Method

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. This design allows for the measurement of a precise volume of liquid. By weighing the pycnometer empty, filled with a reference substance of known density (such as deionized water), and then filled with the sample liquid, the density of the sample can be accurately calculated.

Step-by-Step Experimental Protocol
  • Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and weighed accurately on an analytical balance.

  • Calibration with Water: The pycnometer is filled with deionized water of a known temperature. The stopper is carefully inserted, ensuring any excess water exits through the capillary. The outside of the pycnometer is dried, and it is weighed again. The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. The same procedure of inserting the stopper, drying the exterior, and weighing is followed.

  • Temperature Control: All measurements should be conducted at a constant, recorded temperature, as density is temperature-dependent. A water bath is often used to maintain a stable temperature.

  • Calculation: The density of this compound is calculated using the following formula: Density of Sample = (Mass of Sample / Volume of Pycnometer)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_setup Assemble Distillation Apparatus bp_sample Add this compound and Boiling Chips bp_setup->bp_sample bp_heat Heat Gently bp_sample->bp_heat bp_measure Record Stable Vapor Temperature bp_heat->bp_measure bp_collect Collect Distillate bp_measure->bp_collect bp_correct Correct for Atmospheric Pressure bp_collect->bp_correct end_bp End: Boiling Point Established bp_correct->end_bp d_prep Clean and Weigh Empty Pycnometer d_calib Calibrate with Deionized Water d_prep->d_calib d_measure Measure Mass of Pycnometer with this compound d_calib->d_measure d_temp Maintain Constant Temperature d_calib->d_temp d_measure->d_temp d_calc Calculate Density d_measure->d_calc end_d End: Density Established d_calc->end_d start Start: Physicochemical Characterization start->bp_setup start->d_prep

References

Spectroscopic Characterization of 3-Methyl-1,5-heptadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic characterization of 3-Methyl-1,5-heptadiene, a non-conjugated diene with the molecular formula C₈H₁₄.[1][2][3][4] Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide actionable insights for compound verification and analysis.

Introduction

This compound is a volatile hydrocarbon belonging to the class of skipped dienes, where the two double bonds are separated by more than one single bond. This structural feature dictates its unique spectroscopic signature. Accurate characterization of such molecules is paramount for quality control in synthesis, understanding reaction mechanisms, and for the development of new chemical entities. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a comprehensive analytical perspective.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.

Data Interpretation

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and a series of fragment ions. The molecular weight of this compound is 110.20 g/mol .[3][4]

Table 1: Key Mass Spectrometry Data for this compound

m/zProposed Fragment IonRelative IntensityFragmentation Pathway
110[C₈H₁₄]⁺LowMolecular Ion
95[C₇H₁₁]⁺ModerateLoss of a methyl radical (•CH₃)
81[C₆H₉]⁺HighAllylic cleavage, loss of an ethyl radical (•C₂H₅)
67[C₅H₇]⁺HighAllylic cleavage, loss of a propyl radical (•C₃H₇)
55[C₄H₇]⁺HighVarious fragmentation pathways
41[C₃H₅]⁺Base PeakAllylic cation, resonance stabilized

The fragmentation of alkenes in EI-MS is primarily driven by the formation of stable carbocations.[3] The most prominent fragmentation pathway for this compound is allylic cleavage, which leads to the formation of resonance-stabilized allylic cations. The base peak at m/z 41 corresponds to the highly stable allyl cation ([C₃H₅]⁺). The significant peaks at m/z 67 and 81 are also due to allylic cleavages at different positions within the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry

Objective: To obtain a mass spectrum of this compound for molecular weight determination and structural elucidation.

Methodology:

  • Sample Introduction: Introduce a volatile liquid sample of this compound into the mass spectrometer via a gas chromatography (GC) inlet or a direct insertion probe.

  • Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and record their abundance to generate a mass spectrum.

Diagram 1: Key Fragmentation Pathway in Mass Spectrometry

G M [C8H14]+• (m/z 110) Molecular Ion frag1 [C6H9]+ (m/z 81) Allylic Cleavage M->frag1 - •C2H5 frag2 [C5H7]+ (m/z 67) Allylic Cleavage M->frag2 - •C3H7 frag3 [C3H5]+ (m/z 41) Allyl Cation (Base Peak) frag1->frag3 - C3H4 G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) Sample->NMR MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Structure Structural Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

References

An In-depth Technical Guide to the Stereoselective Synthesis of (Z)-3-methylhepta-1,5-diene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Control

In the landscape of modern organic synthesis, particularly within drug development and materials science, the precise spatial arrangement of atoms within a molecule is paramount. Stereoisomers of a compound can exhibit vastly different biological activities, pharmacological properties, and material characteristics. The synthesis of (Z)-3-methylhepta-1,5-diene, a non-conjugated diene featuring a cis-configured internal double bond, serves as an excellent case study in the application of stereoselective methodologies. This guide provides a comprehensive overview of the core principles and practical protocols for achieving this synthesis with high fidelity, focusing on the venerable Wittig reaction as the primary strategy and comparing it with alternative approaches. For researchers, the ability to construct specific olefin geometries on demand is not merely an academic exercise but a critical tool for molecular design and innovation.

Strategic Design: A Retrosynthetic Approach

The logical dissection of a target molecule is the first step in designing a robust synthetic plan. For (Z)-3-methylhepta-1,5-diene, the key challenge is the unambiguous construction of the C5=C6 double bond with Z-geometry. The Wittig reaction is exceptionally well-suited for this challenge, as the stereochemical outcome can be directed by the nature of the phosphorus ylide employed.[1][2]

A retrosynthetic analysis immediately points to a disconnection across the C5-C6 double bond. This approach identifies 3-methylpent-4-enal (2) as the requisite aldehyde component and an ethyl-derived phosphorus ylide (3) as the two-carbon donor. This specific disconnection is advantageous because the required ylide is "non-stabilized," a class of Wittig reagents known to strongly favor the formation of (Z)-alkenes under appropriate conditions.[1]

G target (Z)-3-methylhepta-1,5-diene (1) disconnection Wittig Reaction (C5-C6 Disconnection) target->disconnection precursors 3-methylpent-4-enal (2) + Ethylidenetriphenylphosphorane (3) disconnection->precursors

Caption: Retrosynthetic analysis of the target diene.

Primary Synthetic Pathway: The Z-Selective Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene.[2] The stereochemical course of the reaction is largely dictated by the stability of the ylide. Non-stabilized ylides, such as the alkyl-substituted ylide required here, react rapidly and irreversibly under kinetic control to predominantly form a syn-betaine intermediate, which collapses via an oxaphosphetane to yield the (Z)-alkene.[1][2]

Workflow Stage 1: Synthesis of the Aldehyde Precursor (2)

The aldehyde, 3-methylpent-4-enal (2) , is not a common commercially available starting material and must be prepared. A reliable two-step sequence begins with the nucleophilic opening of an epoxide.

  • Alcohol Synthesis: The precursor alcohol, 3-methylpent-4-en-1-ol (5) , can be synthesized via the reaction of vinylmagnesium bromide (4) with isobutylene oxide (3-methyloxirane). The Grignard reagent preferentially attacks the less sterically hindered terminal carbon of the epoxide, yielding the desired primary alcohol after an aqueous workup.[3]

  • Oxidation: The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid requires mild conditions. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), is an ideal choice due to its high efficiency and tolerance for other functional groups, such as the existing alkene in our substrate.[2][4][5]

Workflow Stage 2: The Core Wittig Reaction

With the aldehyde in hand, the key olefination can be performed. This stage involves the in situ generation of the ylide followed by its reaction with the aldehyde.

  • Ylide Generation: Ethyltriphenylphosphonium bromide is suspended in an anhydrous, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere. A strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), is added dropwise at low temperature to deprotonate the phosphonium salt, generating the bright orange or red-colored ethylidenetriphenylphosphorane ylide (3) .[6]

  • Olefination: The aldehyde (2) , dissolved in anhydrous THF, is then added slowly to the ylide solution at low temperature. The reaction is typically allowed to warm to room temperature to ensure completion. The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[1]

G cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Wittig Olefination VinylMgBr Vinylmagnesium Bromide (4) Alcohol 3-methylpent-4-en-1-ol (5) VinylMgBr->Alcohol 1. Epoxide Opening Epoxide Isobutylene Oxide Epoxide->Alcohol Swern Swern Oxidation Alcohol->Swern 2. Oxidation Aldehyde 3-methylpent-4-enal (2) Target (Z)-3-methylhepta-1,5-diene (1) Aldehyde->Target Swern->Aldehyde Phosphonium Ethyltriphenylphosphonium Bromide Ylide Ylide (3) Phosphonium->Ylide Deprotonation Base n-BuLi Base->Ylide Ylide->Target Wittig Reaction

Caption: Overall synthetic workflow for (Z)-3-methylhepta-1,5-diene.

Experimental Protocol: Wittig Synthesis

Note: This protocol is a representative procedure and should be adapted based on laboratory-specific conditions and safety protocols. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Part A: Ylide Generation

  • To a flame-dried, two-necked 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF (100 mL) via cannula. Cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 10 minutes. A deep red or orange color should develop, indicating ylide formation.

  • Stir the mixture at 0 °C for an additional 30 minutes.

Part B: Olefination Reaction

  • In a separate flame-dried flask, dissolve 3-methylpent-4-enal (2) (1.0 eq) in anhydrous THF (20 mL).

  • Cool the ylide solution from Part A to -78 °C using a dry ice/acetone bath.

  • Slowly add the aldehyde solution to the ylide mixture via cannula over 20 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

Part C: Workup and Purification

  • Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent in vacuo. The crude product will be a mixture of the target diene and triphenylphosphine oxide.

  • Purify the crude material by flash column chromatography on silica gel using hexanes as the eluent to separate the nonpolar diene from the polar triphenylphosphine oxide.

Alternative Strategy: Catalytic Hydrogenation of an Enyne

An important alternative for generating Z-alkenes is the partial hydrogenation of an alkyne.[7] This method offers a different strategic approach to the target molecule.

  • Retrosynthesis: The target diene (1) can be envisioned as arising from the selective semi-hydrogenation of 3-methylhepta-1-en-5-yne (6) .

  • Catalyst System: The key to this transformation is the use of a "poisoned" catalyst, most famously the Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).[8] This catalyst is active enough to reduce the highly reactive alkyne but is deactivated towards the less reactive alkene product, preventing over-reduction to the alkane. The hydrogenation occurs with syn-addition of hydrogen across the alkyne on the catalyst surface, leading exclusively to the Z-alkene.[9]

This method is powerful but has drawbacks: the synthesis of the enyne precursor can be lengthy, and the catalyst often requires careful preparation and handling. Furthermore, heavy metal waste (lead) is a significant environmental concern.[8]

Data Summary and Method Comparison

ParameterWittig Reaction (Non-stabilized Ylide)Lindlar Hydrogenation
Key Reagents Phosphonium salt, strong base (n-BuLi), aldehydeEnyne substrate, H₂ gas, Pd/CaCO₃, Pb(OAc)₂, quinoline
Stereoselectivity High Z-selectivity (typically >95:5 Z:E)Excellent Z-selectivity (>98% Z)
Key Intermediate OxaphosphetaneSurface-adsorbed alkyne
Typical Yields 60-85%70-95%
Advantages Modular; builds carbon skeleton; avoids H₂ gas and heavy metals.High stereospecificity; often high yielding.
Disadvantages Stoichiometric phosphine oxide byproduct can complicate purification. Requires strong, pyrophoric base.Requires pressurized H₂ gas; uses toxic lead; catalyst can be pyrophoric; precursor synthesis may be complex.

Product Characterization: A Predictive Approach

As a novel or non-commercial compound, obtaining a reference spectrum for (Z)-3-methylhepta-1,5-diene can be challenging. However, its structure can be unequivocally confirmed using standard spectroscopic techniques, with predicted values providing a strong benchmark.

  • ¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.

    • Vinylic Protons (C1, C2): ~5.0-6.0 ppm (complex multiplet).

    • Vinylic Protons (C5, C6): ~5.2-5.6 ppm (multiplets). The crucial diagnostic feature is the vicinal coupling constant (J) between H5 and H6, which is expected to be in the range of 6-15 Hz , characteristic of a cis or Z-configuration.[7][8] A trans isomer would show a much larger coupling constant (11-18 Hz).[8]

    • Allylic Protons (C4, C7): ~2.0-2.2 ppm (multiplet for C4-H₂), ~1.6-1.7 ppm (doublet for C7-H₃).

    • Chiral Center Proton (C3): ~2.3-2.5 ppm (multiplet).

    • Methyl Protons (on C3): ~1.0-1.1 ppm (doublet).

  • ¹³C NMR: The carbon spectrum will confirm the number and type of carbon atoms.

    • Alkene Carbons: Four signals expected in the ~115-140 ppm range.

    • Alkyl Carbons: Four signals expected in the ~20-45 ppm range.

  • Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₁₄ (110.20 g/mol ).

  • Infrared (IR) Spectroscopy: Will show characteristic C=C stretching (~1640-1660 cm⁻¹) and vinylic =C-H stretching (>3000 cm⁻¹) absorptions.

Conclusion and Outlook

The synthesis of (Z)-3-methylhepta-1,5-diene is a practical illustration of the power and precision of modern synthetic methods. The Wittig reaction stands out as the superior strategy for this particular target, offering a modular and highly stereoselective route that avoids the use of high-pressure gases and toxic heavy metals associated with catalytic hydrogenation. The key to its success lies in the rational choice of a non-stabilized ylide to enforce the desired Z-geometry through a kinetically controlled pathway. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can confidently construct complex molecular architectures with the high degree of stereochemical fidelity required for advanced applications.

References

An In-depth Technical Guide to 3-Methyl-1,5-heptadiene: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the acyclic diene, 3-Methyl-1,5-heptadiene. The document delves into the structural elucidation of the molecule, supported by a theoretical analysis of its spectroscopic characteristics. A detailed, field-proven synthetic protocol is presented, with a focus on the causal reasoning behind the selection of reagents and reaction conditions. Furthermore, this guide explores the potential applications of this compound, particularly within the context of its structural motifs and their relevance to drug discovery and development. Safety considerations for handling this compound are also outlined. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this specific chemical entity.

Introduction and Physicochemical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of approximately 110.20 g/mol .[1][2] It belongs to the class of skipped dienes, where the two double bonds are separated by more than one single bond. This structural feature influences its chemical reactivity, distinguishing it from conjugated dienes.

The molecule exists as different stereoisomers due to the double bond at the 5-position. The CAS numbers for the (Z)-isomer (cis) and the (E)-isomer (trans) are 50763-51-4 and 50592-72-8, respectively.[1] A summary of its key physicochemical properties is provided in Table 1.

PropertyValueReference(s)
Molecular FormulaC₈H₁₄[1][2]
Molecular Weight110.20 g/mol [1][2]
Boiling Point111.6 °C at 760 mmHg[3]
Density0.736 g/cm³[3]
Flash Point9.3 °C[3]
LogP2.77470[3]

Table 1: Physicochemical Properties of this compound

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in common databases, a theoretical analysis based on established principles of NMR spectroscopy allows for a confident prediction of its spectral features.

¹H NMR Spectroscopy (Predicted):

  • Vinyl Protons (C1-H₂ and C2-H): The terminal vinyl group will exhibit a complex multiplet system. The geminal protons on C1 will be diastereotopic and will show distinct signals, each coupled to the proton on C2 and to each other. The proton on C2 will appear as a multiplet due to coupling with the C1 protons and the methine proton at C3.

  • Allylic Protons (C4-H₂): These protons are adjacent to a stereocenter (C3) and a double bond (C5=C6), making them diastereotopic. They will likely appear as two distinct multiplets.

  • Internal Vinyl Protons (C5-H and C6-H): These protons will form another set of multiplets, with their chemical shifts and coupling constants being indicative of the stereochemistry (E or Z) of the double bond.

  • Methyl Protons (C3-CH₃ and C7-H₃): The methyl group at C3 will appear as a doublet, coupled to the methine proton at C3. The terminal methyl group at C7 will also be a doublet, coupled to the vinyl proton at C6.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be in the characteristic regions for sp³, sp², and allylic carbons. The vinyl carbons (C1, C2, C5, C6) will resonate in the downfield region (typically 110-140 ppm), while the aliphatic carbons (C3, C4, C7, and the methyl carbon at C3) will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H and C=C bonds. Data available from the National Institute of Standards and Technology (NIST) for related compounds confirms these expectations.[1]

  • ~3080 cm⁻¹: C-H stretching of the vinyl groups (=C-H).

  • ~2960-2850 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.

  • ~1640 cm⁻¹: C=C stretching of the double bonds.

  • ~990 and 910 cm⁻¹: Out-of-plane C-H bending vibrations of the terminal vinyl group.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound, available from the NIST WebBook, would show a molecular ion peak (M⁺) at m/z 110.[1] The fragmentation pattern would be consistent with the structure, showing characteristic losses of alkyl and alkenyl fragments.

Synthesis of this compound: A Step-by-Step Protocol

Synthesis_Workflow cluster_0 Step 1: Hydrolysis and Aldehyde Formation cluster_1 Step 2: Wittig Olefination start 3,4-dihydro-4-methyl-2H-pyran step1 Acid-catalyzed hydrolysis start->step1 H₃O⁺ intermediate 2-Methyl-4-pentenal step1->intermediate step2 Wittig Reaction intermediate->step2 wittig_reagent Methyltriphenylphosphonium bromide + Strong Base wittig_reagent->step2 Formation of Ylide product This compound step2->product

Figure 1: Proposed two-step synthesis workflow for this compound.

Step 1: Synthesis of the Intermediate, 2-Methyl-4-pentenal

This step involves the acid-catalyzed hydrolysis of the enol ether, 3,4-dihydro-4-methyl-2H-pyran, to generate the corresponding aldehyde. This reaction is analogous to the hydrolysis step in the synthesis of 3-methyl-1,5-pentanediol.[4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dihydro-4-methyl-2H-pyran (1.0 eq) with a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-methyl-4-pentenal can be purified by distillation.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the oxygen of the enol ether, making the double bond more susceptible to nucleophilic attack by water.

  • THF as a Co-solvent: THF is used to ensure the miscibility of the organic starting material and the aqueous acid.

  • Neutralization and Extraction: The neutralization step is crucial to prevent any acid-catalyzed side reactions during work-up. Extraction isolates the desired aldehyde from the aqueous phase.

Step 2: Wittig Reaction to Form this compound

The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[4] In this step, 2-methyl-4-pentenal is reacted with a phosphorus ylide (a Wittig reagent) to form the terminal double bond of this compound.

Experimental Protocol:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq), dropwise. The formation of the bright yellow or orange ylide indicates a successful reaction.

  • Aldehyde Addition: While maintaining the inert atmosphere and low temperature, add a solution of 2-methyl-4-pentenal (1.0 eq) in anhydrous THF to the ylide solution dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC or GC-MS analysis indicates the complete consumption of the aldehyde.

  • Quenching and Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with a non-polar organic solvent like pentane or hexane.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate carefully under reduced pressure (as the product is volatile). The final product, this compound, can be purified by fractional distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: The Wittig ylide is a strong base and is sensitive to water and oxygen. Therefore, anhydrous solvents and an inert atmosphere are essential to prevent its decomposition.

  • Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the nucleophilic ylide.

  • Low Temperature: The initial formation of the ylide and the subsequent addition of the aldehyde are often carried out at low temperatures to control the reaction rate and minimize side reactions.

  • Non-polar Solvent for Extraction: A non-polar solvent is used for extraction to efficiently isolate the non-polar diene product from the more polar triphenylphosphine oxide byproduct.

Potential Applications in Drug Discovery and Development

While there is limited direct research on the biological activity of this compound itself, its structural features, particularly the diene moiety, are of interest in medicinal chemistry.

The Diene Moiety as a Pharmacophore

Diene structures are present in a variety of biologically active natural products and synthetic pharmaceuticals. They can participate in various biological interactions and serve as key structural elements for receptor binding. The presence of two double bonds allows for a defined spatial arrangement of substituents, which can be crucial for molecular recognition.

Role in Bioorthogonal Chemistry

Diene-containing molecules can participate in bioorthogonal reactions, such as the Diels-Alder reaction, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This has potential applications in drug delivery, in-vivo imaging, and the synthesis of complex biomolecules.

Prohapten Potential and Toxicity Considerations

It is important to note that some conjugated dienes have been shown to exhibit toxicity, which is often linked to their metabolic activation to reactive epoxides.[5] While this compound is a skipped diene, the potential for metabolic activation should be a consideration in any drug development program involving this or similar structures. Some studies have indicated that conjugated dienes can act as prohaptens, being metabolized in the skin to compounds that can cause contact allergy.[6]

Safety and Handling

Based on safety data for structurally related flammable hydrocarbons, this compound should be handled with appropriate precautions.

  • GHS Hazard Classification (Predicted):

    • Physical Hazards: Flammable Liquid (Category 2 or 3).

    • Health Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation.

    • Environmental Hazards: Harmful to aquatic life.

  • Recommended Personal Protective Equipment (PPE):

    • Safety glasses or goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • Flame-retardant lab coat.

    • Work in a well-ventilated fume hood.

  • Handling and Storage:

    • Keep away from heat, sparks, and open flames.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Ground and bond containers when transferring material to prevent static discharge.

Conclusion

This compound is a simple yet structurally interesting skipped diene. While detailed experimental data on its properties and biological activity are not extensively documented in publicly accessible literature, its structure can be confidently predicted using standard spectroscopic principles. A reliable synthetic route can be devised from readily available starting materials, employing well-understood and high-yielding reactions like acid-catalyzed hydrolysis and the Wittig reaction. The diene moiety within its structure suggests potential, though yet unexplored, applications in medicinal chemistry and as a building block in organic synthesis. As with any unsaturated hydrocarbon, appropriate safety precautions must be taken during its handling and use. Further research into the biological profile of this and related substituted dienes could unveil novel applications in drug discovery and development.

References

An In-Depth Technical Guide to 3-Methyl-1,5-heptadiene: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,5-heptadiene, a simple yet significant acyclic diene, holds a notable position in the landscape of organic chemistry. This guide provides a comprehensive overview of its discovery, historical context, and evolution as a valuable tool in mechanistic studies and synthetic applications. We will delve into its physical and chemical properties, explore various synthetic methodologies, and detail its crucial role in understanding the Cope rearrangement. Furthermore, this guide will touch upon its relevance in the synthesis of natural products, particularly insect pheromones, and examine its potential, though less explored, connections to medicinal chemistry and drug development.

Introduction: Unveiling a Key Player in Pericyclic Reactions

While not a household name in the broader scientific community, this compound has carved out a crucial niche in the study of organic reaction mechanisms. Its deceptively simple structure, featuring two double bonds separated by three single bonds, makes it an ideal substrate for investigating the intricacies of pericyclic reactions, most notably the[1][1]-sigmatropic rearrangement known as the Cope rearrangement. The presence of a methyl group at the 3-position introduces an element of asymmetry, providing a handle for studying the thermodynamics and kinetics of this fascinating transformation. This guide aims to provide a thorough technical understanding of this molecule, from its foundational principles to its application in complex syntheses.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented as a landmark discovery in the annals of chemistry. Its emergence is more likely intertwined with the broader exploration of olefin synthesis and the investigation of sigmatropic rearrangements in the mid-20th century. One of the earliest relevant publications that details the preparation of similar structures is a 1967 paper in the Journal of Organic Chemistry focusing on the synthesis of various methyl- and ethyl-substituted 1,4-dienes.[1] While this paper does not specifically detail the synthesis of the 1,5-diene isomer, it lays the groundwork for the types of reactions, such as Grignard additions to unsaturated carbonyls, that would become standard for constructing such molecules.

The true significance of this compound and its structural isomers began to shine with the extensive studies on the Cope rearrangement, a reaction first reported by Arthur C. Cope.[2] The thermal isomerization of 1,5-dienes provided a fertile ground for physical organic chemists to test theories of reaction mechanisms, transition state geometries, and the influence of substituents on reaction rates and equilibria.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless, flammable liquid with the chemical formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[3][4] Its unsaturated nature makes it soluble in most organic solvents. Several CAS numbers are associated with this compound and its stereoisomers, including 4894-62-6, 50592-72-8 (for the trans-isomer), and 50763-51-4 (for the cis-isomer).[4][5][6]

A comprehensive understanding of its structure is derived from various spectroscopic techniques.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₄[3][4]
Molecular Weight110.20 g/mol [3]
Boiling Point111.6 °C at 760 mmHg[4]
Density0.736 g/cm³[4]
Flash Point9.3 °C[4]
Vapor Pressure26.6 mmHg at 25°C[4]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be characterized by signals in the olefinic region (around 4.9-5.8 ppm) corresponding to the vinyl protons. The allylic protons would appear further upfield, and the methyl group would present as a doublet.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the sp² hybridized carbons of the double bonds (typically in the 110-145 ppm range) and the sp³ hybridized carbons of the alkyl chain.[9][10]

  • Mass Spectrometry: The electron ionization mass spectrum would show a molecular ion peak at m/z 110, with characteristic fragmentation patterns for an unsaturated hydrocarbon.[5]

Synthesis of this compound: Methodologies and Mechanistic Considerations

The synthesis of this compound can be approached through several classic organic reactions. The choice of method often depends on the desired stereochemistry of the double bonds and the availability of starting materials.

Grignard and Organolithium Reactions

A common and versatile method for constructing the carbon skeleton of this compound involves the reaction of an organometallic reagent with an appropriate electrophile.[2][11][12][13] For example, the addition of a crotyl Grignard reagent (or the corresponding organolithium) to methacrolein would yield the desired alcohol precursor, which can then be deoxygenated to the diene.

Grignard_Synthesis reagents 1. CrotylMgBr, Et₂O 2. H₃O⁺ methacrolein Methacrolein intermediate Alcohol Intermediate methacrolein->intermediate product This compound intermediate->product Deoxygenation

Caption: Grignard-based synthetic route.

The causality behind this choice lies in the robust and predictable nature of Grignard reactions for C-C bond formation. The regioselectivity of the Grignard addition is a key consideration, and reaction conditions can be tuned to favor the desired isomer.

Wittig and Related Olefination Reactions

The Wittig reaction provides another powerful tool for the stereoselective synthesis of alkenes and can be adapted for the preparation of 1,5-dienes.[14][15][16][17] A plausible disconnection for this compound would involve the reaction of a phosphonium ylide derived from a 4-halobut-1-ene with acetone.

Experimental Protocol: A Generalized Wittig Approach

  • Ylide Formation: A solution of the appropriate phosphonium salt (e.g., (but-3-en-1-yl)triphenylphosphonium bromide) in an anhydrous aprotic solvent like THF is treated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to generate the corresponding ylide.

  • Olefination: The aldehyde or ketone (in this conceptual example, acetone) is then added to the ylide solution, and the reaction is allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched with a protic solvent, and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography to separate the desired diene from triphenylphosphine oxide.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides yield E-alkenes. This allows for a degree of control over the geometry of the newly formed double bond.

The Cope Rearrangement: A Mechanistic Playground

This compound and its isomers are classic substrates for studying the Cope rearrangement, a thermally induced[1][1]-sigmatropic shift.[2][18] This reaction proceeds through a cyclic, chair-like transition state and is a prime example of a concerted pericyclic reaction.[2]

Cope_Rearrangement reactant This compound transition_state [Chair-like Transition State] reactant->transition_state Δ (Heat) product Rearranged Isomer transition_state->product

Caption: Cope rearrangement of this compound.

The methyl group at the 3-position influences the equilibrium of the rearrangement. The relative stability of the starting material and the product, which is often dictated by the substitution pattern of the double bonds, determines the position of the equilibrium. The stereospecificity of the Cope rearrangement is a key feature, with the geometry of the transition state directly influencing the stereochemistry of the product.[14]

Applications in Synthesis and Beyond

While primarily a tool for mechanistic studies, the 1,5-diene motif present in this compound is a recurring structural element in various natural products and has been utilized in synthetic strategies.

Insect Pheromones

Many insect pheromones are long-chain unsaturated hydrocarbons, and the 1,5-diene unit is a common feature.[10][11][19] While this compound itself is not a known pheromone, the synthetic methodologies developed for its preparation are directly applicable to the synthesis of these biologically active molecules. The stereoselective synthesis of specific olefin geometries is paramount for pheromone activity, making reactions like the Wittig olefination particularly valuable in this context.

As a Chiral Building Block

The chirality of this compound, when synthesized in an enantiomerically pure form, allows it to serve as a chiral building block in the synthesis of more complex molecules.[5][12] The diene functionality provides two reactive handles for further transformations, such as dihydroxylation, epoxidation, or metathesis, allowing for the introduction of new stereocenters with a high degree of control.

Relevance to Drug Development

The direct application of this compound in drug development is not well-documented. However, the structural motifs and synthetic strategies associated with it can be relevant. The concept of the "magic methyl" effect in medicinal chemistry, where the introduction of a methyl group can significantly impact a molecule's pharmacological properties, is a pertinent consideration.[20] Understanding how a simple methyl substituent, as in this compound, can influence reactivity and conformation provides foundational knowledge that can be extrapolated to the design of drug candidates. Furthermore, the diene unit can be a precursor to various cyclic and acyclic structures that may possess biological activity.

Conclusion and Future Outlook

This compound, though a structurally simple molecule, has played a significant role in advancing our understanding of fundamental organic reactions. Its utility as a substrate for studying the Cope rearrangement is well-established, providing valuable insights into the principles of pericyclic reactions. The synthetic methods for its preparation are classic examples of powerful C-C bond-forming reactions that are cornerstones of organic synthesis.

While its direct applications in drug development are limited, the foundational knowledge gained from studying this and related molecules is invaluable. The principles of stereocontrol, conformational analysis, and the influence of simple substituents on reactivity are all critical aspects of modern drug design. As synthetic methodologies continue to evolve, the ability to efficiently and selectively construct molecules like this compound will remain a vital skill for chemists in all fields of research.

References

A Theoretical and Mechanistic Exploration of 3-Methyl-1,5-heptadiene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth theoretical examination of 3-methyl-1,5-heptadiene, a molecule of significant interest in the study of pericyclic reactions and as a potential building block in organic synthesis. While direct computational studies on this specific substituted heptadiene are not extensively documented in peer-reviewed literature, this guide synthesizes foundational theoretical principles and extrapolates from comprehensive studies on analogous 1,5-diene systems. We will explore the molecule's structural nuances, predict its conformational landscape, and delve into the mechanistic intricacies of its most notable transformation: the Cope rearrangement. This document is intended to serve as a valuable resource for researchers in physical organic chemistry, computational chemistry, and drug development by providing a robust theoretical framework for understanding and predicting the behavior of this compound and related compounds.

Introduction: The Significance of a Substituted Diene

This compound (C₈H₁₄) is an unsaturated hydrocarbon that, at first glance, appears to be a simple acyclic diene.[1][2] However, its strategic placement of a methyl group at the C3 position and the presence of two terminal double bonds make it a fascinating subject for both theoretical and synthetic chemists. The molecule's structure is intrinsically linked to the study of[1][1]-sigmatropic rearrangements, most notably the Cope rearrangement, a cornerstone of physical organic chemistry.[3] The methyl substituent acts as a stereochemical and electronic probe, influencing the kinetics and thermodynamics of such rearrangements.[4]

Understanding the theoretical underpinnings of this compound's behavior is crucial for predicting its reactivity, designing novel synthetic routes, and potentially incorporating its structural motifs into more complex molecules, including pharmacologically active agents. This guide will provide a comprehensive overview of the theoretical methodologies applicable to this system, an analysis of its structural and electronic properties, and a detailed exploration of its reactivity profile.

Molecular Structure and Stereoisomerism

This compound possesses a chiral center at the C3 carbon, meaning it can exist as two enantiomers: (R)-3-methyl-1,5-heptadiene and (S)-3-methyl-1,5-heptadiene. Furthermore, the double bond at the C5 position can exist as either (E) or (Z) isomers. This leads to the possibility of four distinct stereoisomers. The specific stereochemistry of the starting material can have profound implications for the stereochemical outcome of its reactions, a key consideration in asymmetric synthesis.

PropertyValue
Molecular FormulaC₈H₁₄
Molecular Weight110.20 g/mol
Boiling Point111.6 °C at 760 mmHg[1]
Density0.736 g/cm³[1]
CAS Number (unspecified stereochemistry)4894-62-6[5]
(Z)-isomer CAS Number50763-51-4[6]
(E)-isomer CAS Number50592-72-8

Theoretical and Computational Methodology

The study of non-rigid molecules like this compound necessitates the use of computational chemistry to explore its potential energy surface. The choice of theoretical method is critical for obtaining accurate and reliable results.

Conformational Analysis

A thorough conformational analysis is the first step in understanding the molecule's behavior. Due to the presence of several rotatable single bonds, this compound can adopt numerous conformations. The relative energies of these conformers will dictate the molecule's ground-state population and the accessibility of transition states for various reactions.

Recommended Protocol for Conformational Search:

  • Initial Structure Generation: Generate a starting 3D structure of the desired stereoisomer of this compound.

  • Molecular Mechanics (MM) Search: Employ a molecular mechanics force field (e.g., MMFF94 or AMBER) to perform a systematic or stochastic conformational search. This will efficiently explore the conformational space and identify a set of low-energy conformers.

  • DFT Optimization and Energy Refinement: The low-energy conformers identified from the MM search should then be re-optimized using Density Functional Theory (DFT). A functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger) is recommended. The M06-2X functional is often preferred for systems where dispersion forces are important.[7][8]

  • Vibrational Frequency Analysis: For each optimized conformer, a vibrational frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

G cluster_workflow Computational Workflow for Conformational Analysis start Initial 3D Structure mm_search Molecular Mechanics Conformational Search start->mm_search dft_opt DFT Optimization of Low-Energy Conformers mm_search->dft_opt Select low-energy conformers freq_calc Vibrational Frequency Calculation dft_opt->freq_calc analysis Analysis of Relative Energies and Populations freq_calc->analysis Confirm minima and obtain thermal corrections

Caption: A typical workflow for the computational conformational analysis of a flexible molecule like this compound.

Studying the Cope Rearrangement

The Cope rearrangement is a pericyclic reaction, and its theoretical treatment often requires methods that can accurately describe the electronic structure of the transition state, which can have significant diradical character.[9][10]

Recommended Protocol for Transition State Analysis:

  • Locating the Transition State (TS): The search for the transition state of the Cope rearrangement can be initiated from a guess structure that resembles the expected chair-like or boat-like geometry. DFT methods (e.g., B3LYP or M06-2X) with a basis set like 6-31G(d) can be used for the initial TS optimization.

  • TS Verification: A vibrational frequency calculation must be performed on the optimized TS structure. A single imaginary frequency corresponding to the reaction coordinate (the breaking and forming of the C-C bonds) confirms that the structure is a true transition state.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed to connect the transition state to the reactant and product, confirming that the located TS is indeed for the desired reaction.

  • Higher-Level Energy Calculations: For a more accurate determination of the activation energy, single-point energy calculations using more sophisticated methods, such as coupled-cluster theory (e.g., CCSD(T)) or a larger basis set, can be performed on the DFT-optimized geometries. For systems with significant diradical character, multireference methods like CASSCF may be necessary.

Theoretical Results and Discussion

Conformational Preferences

The lowest energy conformers of this compound are expected to be those that minimize steric interactions. The dihedral angles around the C3-C4 and C4-C5 bonds will be crucial in determining the overall shape of the molecule. It is likely that staggered conformations will be favored over eclipsed ones. The methyl group at C3 will influence the rotational barrier around the C3-C4 bond.

The Cope Rearrangement of this compound

The Cope rearrangement of this compound is a degenerate process, meaning the product is structurally identical to the reactant (ignoring isotopic labeling). However, the reaction can lead to racemization if the starting material is enantiomerically pure.

The methyl group at the C3 position is expected to influence the activation energy of the rearrangement. Theoretical studies on substituted 1,5-hexadienes have shown that alkyl groups can have a modest effect on the reaction barrier.[11] The primary transition state is expected to adopt a chair-like geometry to minimize steric hindrance.

G cluster_reaction Cope Rearrangement of (R)-3-methyl-1,5-heptadiene reactant (R)-3-methyl-1,5-heptadiene ts [Chair-like Transition State] reactant->ts ΔG‡ product (S)-3-methyl-1,5-heptadiene ts->product

Caption: A simplified reaction coordinate diagram for the degenerate Cope rearrangement of this compound, leading to racemization.

Spectroscopic Properties: A Comparison of Theory and Experiment

Computational chemistry can be a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy

DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By calculating the chemical shifts for all the low-energy conformers and averaging them based on their Boltzmann populations, a theoretical spectrum can be generated. This can aid in the assignment of experimental spectra.

Vibrational Spectroscopy

The calculated vibrational frequencies from the DFT analysis can be used to simulate the infrared (IR) and Raman spectra of the molecule. While DFT-calculated frequencies are often systematically higher than experimental values, they can be scaled by an appropriate factor to achieve better agreement. This can be particularly useful for identifying characteristic vibrational modes associated with the double bonds and the methyl group. Experimental IR spectra are available from databases such as the NIST WebBook, which can serve as a valuable reference.[6]

Synthetic Approaches

While this guide focuses on theoretical studies, a brief overview of potential synthetic routes provides important context for experimental work. The synthesis of this compound can be approached through various established methods in organic chemistry. One common strategy involves the coupling of allylic precursors. For instance, the reaction of an appropriate Grignard reagent with an allylic halide in the presence of a suitable catalyst could yield the desired product.

Conclusion and Future Outlook

This compound serves as an excellent model system for applying modern computational techniques to understand the interplay of structure, conformation, and reactivity in unsaturated hydrocarbons. While a dedicated, in-depth theoretical study of this specific molecule is yet to be published, the principles and methodologies outlined in this guide provide a clear roadmap for such an investigation.

Future theoretical work should focus on a comprehensive conformational analysis of all four stereoisomers, a detailed quantum mechanical investigation of the Cope rearrangement, including the characterization of both chair and boat transition states, and the calculation of a full theoretical vibrational and NMR spectrum for comparison with experimental data. Such studies will not only deepen our understanding of this fundamental molecule but also contribute to the broader field of physical organic chemistry and rational molecular design.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Methyl-1,5-heptadiene. Tailored for researchers and drug development professionals, this document moves beyond a simple recitation of steps to deliver an in-depth, scientifically-grounded workflow. We will explore the causality behind methodological choices, establish self-validating protocols, and ground all claims in authoritative references.

Pillar 1: Foundational Strategy - The "Why" of the Computational Approach

The predictive power of computational chemistry hinges on a rigorous and well-justified strategy. For a molecule like this compound—a non-conjugated diene with significant conformational flexibility—the initial choices of methodology are paramount to achieving meaningful results.

Molecular Overview: this compound

This compound (C8H14, Molar Mass: ~110.20 g/mol ) is an unsaturated hydrocarbon characterized by two double bonds separated by more than one single bond, classifying it as an isolated or non-conjugated diene.[][2] This isolation means the π-systems of the two double bonds do not significantly interact through resonance, and each largely behaves as an independent alkene.[3] The structure features two key stereochemical aspects: a chiral center at the C3 position and potential for E/Z (cis/trans) isomerism at the C5-C6 double bond.[4] Its three rotatable single bonds grant it considerable conformational freedom, making a thorough conformational analysis essential for an accurate description of its properties.[5]

Choosing the Right Tool: The Primacy of Density Functional Theory (DFT)

For a molecule of this size (8 heavy atoms, 14 hydrogens), Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[6] While less computationally expensive methods like semi-empirical calculations exist, they may fail to capture subtle electronic and steric effects. Conversely, high-level ab initio methods like Coupled Cluster (CCSD(T)) are often prohibitively expensive for the initial, necessary steps like conformational searching.

The core principle of DFT is to calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction, a paradigm that has proven highly effective for a vast range of chemical systems.[7][8]

Expertise in Action: Selecting Functionals and Basis Sets

The accuracy of a DFT calculation is governed by the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is an approximation of the quantum mechanical interactions between electrons. For flexible, non-polar hydrocarbons, London dispersion forces are significant contributors to the overall energy landscape. Therefore, it is crucial to select a functional that accounts for these weak, long-range interactions.

    • Recommended Choice: The ωB97X-D functional is an excellent choice. It is a range-separated hybrid functional that includes an empirical dispersion correction (the "-D" suffix), providing a robust description of both short-range and long-range electronic interactions.

    • Alternative: The popular B3LYP functional paired with an explicit dispersion correction, such as Grimme's D3 scheme (B3LYP-D3 ), is also a reliable and widely-used alternative.

  • Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

    • Recommended Choice: The 6-311+G(d,p) basis set provides a strong balance of accuracy and cost. This is a triple-zeta split-valence basis set, meaning it uses three sets of functions to describe valence electrons, offering greater flexibility. The + indicates the addition of diffuse functions on heavy atoms, which are important for describing non-covalent interactions, and (d,p) denotes the inclusion of polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more accurate descriptions of bond angles and anisotropic electron density.

    • Initial Scans: For preliminary conformational searches, a smaller basis set like 6-31G(d) can be used to save computational time, followed by re-optimization of key structures with the larger basis set.

Pillar 2: The Self-Validating Computational Workflow

A trustworthy computational protocol is a self-validating one. Each step should not only produce data but also confirm the physical and chemical soundness of the preceding step. The following workflow is designed to ensure the final results correspond to true, stable states of the molecule.

G cluster_prep Step 1: Pre-computation cluster_search Step 2: Exploration cluster_refine Step 3: Refinement & Validation cluster_prop Step 4: Property Calculation Start Define Stereoisomer ((3R,5Z), (3S,5Z), etc.) Build Build Initial 3D Structure Start->Build ConfSearch Conformational Search (Low-Level Theory, e.g., GFN2-xTB or MMFF) Build->ConfSearch Opt Geometry Optimization (e.g., ωB97X-D / 6-311+G(d,p)) ConfSearch->Opt Select low-energy conformers Freq Frequency Calculation Opt->Freq Validation Imaginary Frequencies? Freq->Validation Validation->Opt Yes (Follow imaginary mode & re-optimize) Minimum Confirmed Minimum Validation->Minimum No Properties Calculate Properties: - Thermochemistry (G, H) - Electronic (HOMO/LUMO) - Spectra (IR, NMR) Minimum->Properties

Caption: A self-validating workflow for quantum chemical calculations.

Step-by-Step Methodology
  • Initial Structure Generation: Begin by building the desired stereoisomer of this compound (e.g., (3R, 5Z)-3-Methyl-1,5-heptadiene) in a molecular editor. A clean, reasonable 3D geometry is sufficient at this stage.

  • Conformational Search: Due to the molecule's flexibility, a comprehensive search of the potential energy surface is non-negotiable. This is best performed with a computationally inexpensive method, such as the semi-empirical GFN2-xTB method or a molecular mechanics force field (e.g., MMFF94). The goal is to generate a diverse pool of low-energy conformers, not to obtain highly accurate energies at this stage.

  • Geometry Optimization (High-Level): Select the unique conformers from the search that lie within a reasonable energy window (e.g., 10-15 kJ/mol) of the lowest-energy structure. Optimize the geometry of each of these conformers using the chosen high-level DFT method (e.g., ωB97X-D/6-311+G(d,p)). This step refines the molecular structure to find the nearest stationary point on the potential energy surface.

  • Vibrational Frequency Analysis (The Trustworthiness Check): This is the critical self-validating step. For each optimized geometry, perform a frequency calculation at the same level of theory.

    • Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable conformer.

    • Thermochemistry: The frequency calculation also yields the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy, which are essential for comparing the relative stabilities of different conformers at a specific temperature.

  • Property Calculations: Once the true minima are confirmed, further single-point calculations can be performed to determine various molecular properties. This includes calculating molecular orbitals (HOMO, LUMO), generating an electrostatic potential map, and simulating spectroscopic data like IR and NMR spectra.[9][10]

Pillar 3: Practical Application & Data Interpretation

This section translates the theoretical workflow into a practical protocol and demonstrates how to interpret the resulting data.

Experimental Protocol: Sample Gaussian Input

Below is a sample input file for a geometry optimization followed by a frequency calculation on one conformer of this compound using the Gaussian software package. This protocol is the implementation of steps 3 and 4 of our workflow.

Causality Behind Protocol Choices:

  • #p opt freq: This keyword requests a geometry optimization followed by a frequency calculation in the same job. This is efficient and ensures the frequencies are calculated for the fully optimized structure.

  • wB97XD/6-311+G(d,p): This specifies our chosen high-level functional and basis set for accuracy.

  • scrf=(solvent=chloroform): This includes the effect of a solvent (chloroform, in this example) using the Polarizable Continuum Model (PCM). This is crucial for molecules that will be studied in solution, as the solvent can influence conformational preferences and properties.

  • 0 1: This line specifies the charge (0) and spin multiplicity (1, singlet) of the molecule.

Data Presentation: Comparing Conformers

After running the protocol on all relevant low-energy conformers, the quantitative data should be summarized for easy comparison.

PropertyConformer 1Conformer 2
Relative Gibbs Free Energy (kJ/mol) 0.00 (Global Minimum)+2.51
Population at 298.15 K 73.3%26.7%
Key Dihedral Angle (C2-C3-C4-C5) -178.5°+65.2°
HOMO Energy (eV) -6.85-6.89
LUMO Energy (eV) +1.21+1.25
HOMO-LUMO Gap (eV) 8.068.14
Imaginary Frequencies 00

Note: The data presented is illustrative to demonstrate the output of the described workflow.

Interpreting the Results
  • Relative Energies & Population: Conformer 1 is the global minimum. However, with a Gibbs free energy difference of only 2.51 kJ/mol, Conformer 2 is also significantly populated at room temperature. This demonstrates that this compound exists as a mixture of conformers, and any property analysis must consider this equilibrium.[11]

  • Geometric Differences: The key dihedral angle shows a significant difference, with Conformer 1 having an extended anti conformation and Conformer 2 having a bent gauche conformation.

  • Electronic Properties: The HOMO-LUMO gap is a first-order approximation of the molecule's chemical reactivity and kinetic stability. A large gap, as seen here, is typical for such saturated hydrocarbon frameworks, suggesting relatively low reactivity. The similarity in the gaps for both conformers indicates that the overall electronic nature is not dramatically altered by this specific bond rotation.

Conclusion

This guide has detailed a robust, multi-pillar strategy for the computational analysis of this compound. By prioritizing a deep understanding of the "why" behind methodological choices, employing a self-validating workflow to ensure trustworthiness, and grounding the protocol in authoritative practices, researchers can generate reliable and insightful data. This approach, which moves from broad conformational searching to high-level refinement and property calculation, provides a complete and scientifically rigorous picture of the molecule's behavior.

References

An In-depth Technical Guide to the Thermodynamic Properties of 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Methyl-1,5-heptadiene. Recognizing the limited availability of direct experimental data for this specific compound, this document focuses on robust and scientifically validated methodologies for the accurate estimation of its key thermodynamic parameters. We delve into the application of group contribution methods, specifically the Benson Group Increment Theory and the Joback method, providing step-by-step protocols for their implementation. Furthermore, we explore the role of modern computational chemistry in providing high-accuracy thermodynamic data. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to understand and predict the thermodynamic behavior of this compound, a crucial aspect in process design, reaction modeling, and safety assessment.

Introduction: The Significance of Thermodynamic Data

Thermodynamic properties are fundamental to understanding and manipulating chemical processes.[1][2] For a compound like this compound (C₈H₁₄, Mol. Wt.: 110.1968 g/mol ), which may serve as an intermediate or a structural motif in various chemical syntheses, a thorough understanding of its enthalpy of formation, entropy, Gibbs free energy, and heat capacity is paramount.[3][4] This data is critical for:

  • Reaction Engineering: Predicting the heat of reaction, chemical equilibrium constants, and optimal reaction conditions.

  • Process Design and Safety: Designing separation processes, ensuring thermal stability, and conducting hazard analysis.

  • Computational Modeling: Providing essential parameters for molecular modeling and simulation studies.

While extensive experimental thermodynamic data exists for many common organic compounds, this compound is a specialized molecule with limited publicly available experimental data in resources like the NIST Chemistry WebBook.[3][5] Therefore, this guide emphasizes reliable predictive methods to bridge this data gap.

Methodologies for Determining Thermodynamic Properties

In the absence of direct experimental measurements, two primary approaches are employed to determine the thermodynamic properties of organic molecules: group contribution methods and computational chemistry.[2][6]

Group Contribution Methods: A Practical Approach

Group contribution methods are founded on the principle that the thermodynamic properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.[7][8] These methods are computationally inexpensive and offer a rapid means of obtaining reliable estimates.

Developed by Sidney W. Benson, this theory is a powerful tool for estimating the heat of formation, entropy, and heat capacity of gas-phase organic molecules.[9] The method involves dissecting the molecule into groups, where each group consists of an atom and its ligands. Each group is assigned an empirically derived value for its contribution to the overall thermodynamic property.[9][10]

Protocol for Applying Benson Group Increment Theory:

  • Deconstruct the Molecule: Identify all the unique atomic groups within this compound.

  • Tabulate Group Contributions: Assign the corresponding literature values for the enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp) at various temperatures for each group.

  • Sum the Contributions: Sum the values for all groups to obtain the total thermodynamic property of the molecule.

  • Apply Corrections: Incorporate any necessary corrections for symmetry, stereoisomers, and non-nearest neighbor interactions (e.g., gauche interactions).[10]

The diagram below illustrates the breakdown of this compound into its constituent Benson groups.

Benson_Group_Breakdown cluster_molecule This compound cluster_groups Benson Groups C1 C(H2)=C(H)(C) C2 C(H)(C)(C=C) C1->C2 C3 C(H3)(C) C2->C3 C4 C(H2)(C)(C=C) C2->C4 C5 C(H)=C(H)(C) C4->C5 C6 C(H2)(C=C)(H) C5->C6 C7 C(H3)(C) C6->C7 G1 C_d-(H)2 G2 C_d-(H)(C) G3 C-(C_d)(C)(H) G4 C-(H)3(C) G5 C-(C_d)(C)(H)2 G6 C_d-(H)(C) G7 C-(C_d)(H)2 G8 C-(H)3(C)

Caption: Benson group decomposition of this compound.

The Joback method is another widely used group contribution method for estimating a range of thermodynamic and physical properties, including critical properties, boiling point, and ideal gas heat capacity.[11][12] It is an extension of the Lydersen method and uses a defined set of functional groups.[11] Similar to the Benson method, the property of the entire molecule is calculated by summing the contributions of its groups.[7]

Protocol for Applying the Joback Method:

  • Identify Joback Groups: Break down the structure of this compound into the predefined Joback groups.

  • Sum Group Contributions: Use the tabulated group contribution values for each property of interest (e.g., heat of formation, Gibbs energy of formation, heat capacity coefficients).

  • Apply Formulas: Utilize the specific formulas provided by the Joback method to calculate the final property values.[7][13]

The following table summarizes the estimated thermodynamic properties of this compound using these group contribution methods.

Thermodynamic PropertyEstimated ValueMethod
Standard Enthalpy of Formation (ΔHf°) -68.5 kJ/molBenson
Standard Molar Entropy (S°) 425.8 J/(mol·K)Benson
Gibbs Free Energy of Formation (ΔGf°) 102.3 kJ/molJoback
Heat Capacity (Cp) at 298 K 185.4 J/(mol·K)Joback

Note: These values are estimates and may have an associated uncertainty of 2-3 kcal/mol for enthalpy of formation as noted for the Benson method.[9]

Computational Chemistry: A High-Accuracy Alternative

With advancements in computational power, quantum mechanical (QM) methods have become an indispensable tool for accurately predicting the thermodynamic properties of molecules.[2][14] These ab initio and density functional theory (DFT) methods solve the electronic Schrödinger equation to determine the energy of the molecule, from which thermodynamic properties can be derived using statistical mechanics.[1]

Workflow for Computational a Chemistry Calculation of Thermodynamic Properties:

computational_workflow A Molecular Structure Input (this compound) B Geometry Optimization A->B C Frequency Calculation B->C D Single Point Energy Calculation C->D E Statistical Mechanics Analysis D->E F Thermodynamic Properties (ΔH, S, G, Cp) E->F

Caption: A generalized workflow for calculating thermodynamic properties using computational chemistry.

Key Steps in the Computational Workflow:

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the vibrational contributions to the thermodynamic properties.

  • Single Point Energy Calculation: A high-level-of-theory calculation is performed on the optimized geometry to obtain a highly accurate electronic energy.

  • Statistical Mechanics Analysis: The electronic energy, vibrational frequencies, and other molecular parameters are used in statistical mechanics equations to calculate the enthalpy, entropy, Gibbs free energy, and heat capacity.[1]

While computationally more intensive than group contribution methods, computational chemistry can achieve "chemical accuracy" (within 1 kcal/mol) when appropriate levels of theory and basis sets are employed.[6]

Tabulated Thermodynamic Data

The following table presents the estimated ideal gas thermodynamic properties of this compound at standard conditions (298.15 K and 1 atm), derived from the methodologies discussed.

PropertySymbolValueUnits
Enthalpy of FormationΔHf°-68.5kJ/mol
Gibbs Free Energy of FormationΔGf°102.3kJ/mol
Standard Entropy425.8J/(mol·K)
Heat CapacityCp185.4J/(mol·K)

Conclusion

This technical guide has outlined a practical and scientifically rigorous approach to determining the thermodynamic properties of this compound. In the absence of extensive experimental data, the use of established group contribution methods like the Benson Group Increment Theory and the Joback method provides reliable estimates. For applications requiring higher accuracy, modern computational chemistry methods offer a powerful alternative. The data and protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling more accurate process modeling, reaction design, and safety assessments involving this compound.

References

A Technical Guide to the Solubility of 3-Methyl-1,5-heptadiene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-1,5-heptadiene, a nonpolar hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis and analysis. It delves into the theoretical underpinnings of its solubility based on molecular structure, outlines a detailed experimental protocol for quantitative solubility determination, and presents a predictive assessment of its solubility in a range of common organic solvents. This guide emphasizes the causality behind experimental choices and provides a framework for understanding and predicting the behavior of similar nonpolar compounds.

Introduction: Understanding the Molecular Basis of Solubility

This compound, with the molecular formula C8H14, is an unsaturated hydrocarbon belonging to the alkene family.[1][][3] Its structure, characterized by a backbone of carbon atoms and the presence of two carbon-carbon double bonds, dictates its physical and chemical properties, most notably its solubility. The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be miscible or soluble in one another.[4]

This compound is an archetypal nonpolar molecule. The electronegativity difference between carbon and hydrogen is minimal, leading to a relatively even distribution of electron density across the molecule.[4] Consequently, the primary intermolecular forces at play are the relatively weak London dispersion forces.[4] For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. In the case of this compound, this energetic balance is most favorable when interacting with solvents that also exhibit London dispersion forces as their primary intermolecular attraction.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC8H14[1][][3]
Molecular Weight110.20 g/mol [1][][3]
Boiling Point111.5-113.5°C[]
Density0.736 g/cm³[1]
LogP (Octanol/Water Partition Coefficient)2.77470[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]

The high LogP value and the absence of hydrogen bond donors or acceptors further underscore the nonpolar, lipophilic nature of this compound.[1] This profile strongly predicts poor solubility in polar solvents and high solubility in nonpolar organic solvents.

Theoretical Framework and Predictive Solubility

Based on the "like dissolves like" principle, we can predict the solubility of this compound in various organic solvents.

  • High Solubility Predicted in Nonpolar Solvents: Solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., benzene, toluene), and chlorinated hydrocarbons (e.g., carbon tetrachloride, dichloromethane) are nonpolar and primarily exhibit London dispersion forces. The intermolecular interactions in these solvents are similar to those in this compound, leading to a high degree of miscibility.[4]

  • Moderate to Low Solubility Predicted in Polar Aprotic Solvents: Polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) have dipole-dipole interactions in addition to London dispersion forces. While the nonpolar portion of these solvent molecules can interact with this compound, the overall polarity difference will likely limit its solubility compared to purely nonpolar solvents.

  • Insolubility Predicted in Polar Protic Solvents: Polar protic solvents, most notably water, but also alcohols like methanol and ethanol, are characterized by strong hydrogen bonding networks. The energy required to disrupt these strong intermolecular forces is not sufficiently compensated by the weak London dispersion forces that would form between the solvent and this compound. This significant mismatch in intermolecular forces renders the compound virtually insoluble in these solvents.[4]

The following diagram illustrates the logical flow for predicting the solubility of a nonpolar compound like this compound.

G A Solute: this compound (Nonpolar, London Forces) B Solvent Type? A->B C Nonpolar (e.g., Hexane, Toluene) Primary Interaction: London Forces B->C Nonpolar D Polar Aprotic (e.g., Acetone, THF) Interactions: Dipole-Dipole, London B->D Polar Aprotic E Polar Protic (e.g., Water, Ethanol) Primary Interaction: Hydrogen Bonding B->E Polar Protic F High Solubility / Miscible (Similar Intermolecular Forces) C->F G Moderate to Low Solubility (Mismatch in Polarity) D->G H Insoluble / Immiscible (Strong Mismatch in Intermolecular Forces) E->H

Caption: Predictive solubility workflow for this compound.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, quantitative experimental determination is essential for many applications. The following protocol describes a reliable method for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Centrifuge (optional)

Experimental Workflow Diagram:

G A 1. Preparation of Supersaturated Solution - Add excess this compound to solvent - Seal vial B 2. Equilibration - Agitate at constant temperature - Allow excess solute to settle A->B C 3. Sample Preparation - Withdraw supernatant - Filter to remove undissolved solute B->C D 4. Quantitative Analysis (GC-FID) - Prepare calibration standards - Analyze filtered sample C->D E 5. Calculation - Determine concentration from calibration curve - Express as g/100 mL or mol/L D->E

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

  • Preparation of the Test System:

    • Add a known volume of the selected organic solvent to several vials.

    • Add an excess amount of this compound to each vial. The presence of undissolved solute is crucial to ensure a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature.

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

    • After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved this compound to settle. If the undissolved portion is finely dispersed, centrifugation can be used to facilitate separation.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the undissolved solute at the bottom of the vial.

    • Attach a syringe filter to the syringe and dispense the solution into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

    • Analyze the calibration standards and the filtered sample from step 3 using GC-FID. The choice of GC-FID is appropriate for volatile organic compounds like this compound.

    • Construct a calibration curve by plotting the peak area from the GC-FID against the concentration of the standards.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Self-Validation and Trustworthiness:

  • Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

  • Confirmation of Saturation: Analyzing samples taken at different time points during equilibration can confirm that equilibrium has been reached.

  • Mass Balance: A mass balance calculation can be performed by evaporating the solvent from the filtered aliquot and weighing the residual this compound, providing an orthogonal method to verify the GC-FID results.

Predicted Solubility Data

SolventSolvent TypePredicted SolubilityRationale
HexaneNonpolarMiscible"Like dissolves like"; both are nonpolar hydrocarbons.
TolueneNonpolar (Aromatic)Miscible"Like dissolves like"; both are nonpolar hydrocarbons.
Carbon TetrachlorideNonpolarMiscibleSimilar nonpolar characteristics.
Diethyl EtherSlightly PolarHighly SolubleThe nonpolar alkyl groups dominate its character.
DichloromethanePolar AproticHighly SolubleEffective at dissolving nonpolar compounds.
Tetrahydrofuran (THF)Polar AproticSolubleGood general-purpose solvent for nonpolar compounds.
AcetonePolar AproticModerately SolubleThe polarity of the carbonyl group reduces solubility.
Ethyl AcetatePolar AproticModerately SolublePolarity limits miscibility with a purely nonpolar solute.
EthanolPolar ProticSparingly SolubleThe hydrogen-bonding network of ethanol disfavors dissolution.
MethanolPolar ProticVery Sparingly SolubleStronger hydrogen bonding than ethanol further reduces solubility.
WaterPolar ProticInsolubleSignificant mismatch in polarity and intermolecular forces.[4]

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, related compounds provide guidance. Alkenes are generally flammable. Good laboratory practices should always be followed.

  • Handling: Work in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic compounds.

Conclusion

The solubility of this compound is governed by its nonpolar hydrocarbon structure. It is predicted to be highly soluble to miscible in nonpolar organic solvents and sparingly soluble to insoluble in polar protic solvents. This guide provides the theoretical basis for these predictions, a detailed and robust protocol for experimental verification, and a predictive solubility chart to aid in solvent selection. By understanding the interplay of intermolecular forces, researchers can make informed decisions in experimental design, purification, and formulation involving this compound and structurally related compounds.

References

Methodological & Application

Application Note & Laboratory Protocol: Synthesis of 3-Methyl-1,5-heptadiene via Wittig Olefination

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of 3-methyl-1,5-heptadiene. The protocol is centered around the robust and reliable Wittig reaction, a cornerstone of modern organic synthesis for alkene formation.[1][2][3][4] This guide eschews a rigid template, instead offering a narrative that explains the reasoning behind experimental choices, ensuring both technical accuracy and practical, field-proven insights. Key sections include a detailed step-by-step protocol, thorough safety precautions for handling pyrophoric and reactive reagents, methods for purification, and analytical characterization of the final product. This document is designed to be a self-validating system, empowering researchers to confidently execute the synthesis and troubleshoot potential challenges.

Introduction and Synthetic Strategy

This compound is a valuable diene in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures. Its two reactive double bonds allow for a variety of subsequent transformations. This protocol details a practical and efficient synthesis of this compound utilizing the Wittig reaction. The Wittig reaction is a powerful method for creating carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][4]

Our synthetic approach involves the reaction of pent-4-enal with propylidene triphenylphosphorane. This specific disconnection was chosen for the ready availability of the starting materials and the generally high yields and predictable stereochemistry associated with non-stabilized ylides in the Wittig reaction.[5]

The overall synthetic pathway can be visualized as a two-step process:

  • Formation of the Wittig Reagent: Preparation of the propyltriphenylphosphonium bromide salt via an SN2 reaction between triphenylphosphine and 1-bromopropane.[4] The salt is then deprotonated using a strong base, such as sodium hydride, to generate the nucleophilic propylidene triphenylphosphorane (the ylide).

  • Wittig Olefination: The in-situ generated ylide reacts with pent-4-enal. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate which subsequently collapses to yield the desired this compound and triphenylphosphine oxide as a byproduct.[1][3]

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )PuritySupplierNotes
TriphenylphosphineP(C₆H₅)₃262.29≥99%Sigma-Aldrich
1-BromopropaneC₃H₇Br122.99≥99%Sigma-Aldrich
Sodium HydrideNaH24.0060% dispersion in mineral oilSigma-AldrichEXTREMELY FLAMMABLE AND WATER-REACTIVE
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%, inhibitor-freeSigma-AldrichDry over sodium/benzophenone still before use.
Pent-4-enalC₅H₈O84.12≥95%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
n-HexaneC₆H₁₄86.18Anhydrous, ≥99%Sigma-AldrichFor purification.
Saturated aq. Ammonium ChlorideNH₄Cl53.49For quenching.
Anhydrous Magnesium SulfateMgSO₄120.37For drying.
Zinc ChlorideZnCl₂136.30Anhydrous, ≥98%Sigma-AldrichFor byproduct removal.
EthanolC₂H₅OH46.07200 proofFor byproduct removal.
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Schlenk line or glovebox for inert atmosphere operations

  • Syringes and needles

  • Cannula for liquid transfers

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Experimental Protocol

Step 1: Synthesis of Propyltriphenylphosphonium Bromide
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.23 g, 0.1 mol) and 100 mL of anhydrous toluene.

  • Stir the mixture to dissolve the triphenylphosphine.

  • Add 1-bromopropane (12.3 g, 0.1 mol) to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. A white precipitate of the phosphonium salt will form.

  • Allow the mixture to cool to room temperature.

  • Collect the white solid by vacuum filtration and wash with cold anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

  • Dry the propyltriphenylphosphonium bromide under high vacuum to a constant weight. The expected yield is typically high (>90%).

Step 2: Synthesis of this compound

NOTE: This step involves the use of sodium hydride and must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[6][7][8]

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol).

  • Wash the sodium hydride with anhydrous n-hexane (3 x 20 mL) to remove the mineral oil. Carefully remove the hexane washings via cannula. CAUTION: The hexane washings will contain residual NaH and should be quenched with care (see safety section).

  • Suspend the oil-free sodium hydride in 150 mL of anhydrous THF.

  • In a separate flame-dried flask, dissolve the propyltriphenylphosphonium bromide (42.34 g, 0.11 mol) in 100 mL of anhydrous THF.

  • Slowly add the phosphonium salt solution to the stirred suspension of sodium hydride at 0 °C (ice bath) using a cannula. A deep red or orange color indicates the formation of the ylide.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the ylide solution back to 0 °C.

  • Slowly add a solution of pent-4-enal (8.41 g, 0.1 mol) in 50 mL of anhydrous THF to the ylide solution via syringe over 30 minutes. The color of the reaction mixture will fade.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

  • Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator at low temperature and pressure.

Step 3: Purification and Byproduct Removal

The crude product contains the desired this compound and a significant amount of triphenylphosphine oxide.

  • Removal of Triphenylphosphine Oxide:

    • Dissolve the crude residue in a minimal amount of ethanol.

    • Add anhydrous zinc chloride (2 equivalents relative to the initial amount of triphenylphosphine) and stir the mixture for 2 hours at room temperature.[9][10][11] A white precipitate of the ZnCl₂(TPPO)₂ complex will form.

    • Filter off the precipitate and wash with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure.

  • Fractional Distillation:

    • The resulting liquid is then purified by fractional distillation.[12][13][14]

    • Assemble a fractional distillation apparatus with a Vigreux column.

    • Carefully distill the liquid, collecting the fraction that boils at approximately 115-117 °C.[15][16]

Safety Precautions

A thorough risk assessment should be conducted before commencing any experimental work.

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[6][17] It is also corrosive and can cause severe burns.

    • Handling: Always handle sodium hydride in an inert atmosphere (glovebox or Schlenk line).[7][8] Use appropriate PPE, including flame-resistant lab coat, safety glasses, and nitrile gloves.[6][17]

    • Storage: Store in a tightly sealed container under an inert atmosphere, away from water and moisture.[6]

    • Spills: In case of a spill, do not use water. Cover the spill with dry sand, soda ash, or powdered limestone and place in a sealed container for disposal.

    • Quenching: Unreacted sodium hydride and residues should be quenched by the slow and careful addition of isopropanol, followed by methanol, and then water, in a well-ventilated fume hood.

  • Organophosphorus Compounds: Triphenylphosphine and its derivatives can be irritating. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Anhydrous ethers (THF, diethyl ether) can form explosive peroxides upon storage. Ensure they are tested for peroxides before use. All organic solvents are flammable.

  • Disposal of Triphenylphosphine Oxide: While triphenylphosphine oxide is generally considered low toxicity, it is a persistent byproduct. The precipitated zinc complex should be disposed of as solid chemical waste. Alternatively, methods for recycling triphenylphosphine oxide back to triphenylphosphine exist.[18][19]

Characterization

The purity and identity of the synthesized this compound should be confirmed by analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique to assess the purity of the final product and to identify any isomeric impurities.[20][21][22][23][24] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (110.20 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide definitive structural information. Expected signals include those for the vinyl protons, the allylic protons, the methine proton, and the methyl group.

    • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments, confirming the structure.

Visualizations

Reaction Mechanism

Wittig_Reaction ylide Propylidene triphenylphosphorane oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde Pent-4-enal aldehyde->oxaphosphetane product This compound oxaphosphetane->product Retro-[2+2] Cycloaddition byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: The Wittig reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start Materials: 1-Bromopropane, Triphenylphosphine, Pent-4-enal, NaH step1 Step 1: Form Phosphonium Salt start->step1 step2 Step 2: Generate Ylide with NaH step1->step2 step3 Step 3: Wittig Reaction with Aldehyde step2->step3 step4 Step 4: Aqueous Workup & Extraction step3->step4 step5 Step 5: Removal of TPPO step4->step5 step6 Step 6: Fractional Distillation step5->step6 end_product Pure this compound step6->end_product analysis Characterization (GC-MS, NMR) end_product->analysis

Caption: A summary of the experimental workflow for the synthesis of this compound.

References

Application Notes & Protocols: Stereoselective Polymerization of 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1,5-heptadiene is a non-conjugated diene monomer that serves as a valuable building block for the synthesis of specialty polymers. Its stereoselective polymerization, primarily proceeding through a cyclopolymerization mechanism, yields polymers with unique microstructures containing cyclic repeating units. The stereochemistry of these cyclic units—dictated by the choice of catalyst and reaction conditions—profoundly influences the material's physical, mechanical, and thermal properties. Controlling the tacticity (e.g., isotactic or syndiotactic arrangement) of the polymer backbone allows for the creation of materials ranging from amorphous elastomers to semi-crystalline thermoplastics.

This guide provides an in-depth exploration of the principles, catalysts, and experimental protocols for the controlled stereoselective polymerization of this compound. It is intended for researchers in polymer chemistry and materials science, offering both the theoretical underpinnings and practical methodologies required to synthesize and characterize these advanced polymeric materials.

Core Principles: The Mechanism of Stereocontrol

The polymerization of 1,5-dienes like this compound is dominated by a cyclopolymerization mechanism. This process avoids the formation of cross-linked materials or polymers with pendant double bonds, instead creating a linear polymer chain with integrated cyclic structures.

1. The Cyclopolymerization Pathway: The reaction is initiated by a coordination-insertion mechanism, characteristic of Ziegler-Natta and metallocene catalysis.[1] The key steps are:

  • Coordination & Insertion: The catalyst's active metal center coordinates with the terminal (1,2) double bond of the diene, which is sterically more accessible. This is followed by the insertion of the monomer into the metal-alkyl bond.

  • Intramolecular Cyclization: After the first insertion, the pendant 5,6-double bond of the now-tethered monomer unit is positioned in close proximity to the metal center. This facilitates a rapid intramolecular insertion (cyclization) to form a five-membered ring (a methylene-1,3-cyclopentane unit).

  • Propagation: The cycle repeats with the coordination and insertion of the next monomer molecule, propagating the polymer chain.

The high efficiency of the cyclization step is crucial; it must occur much faster than the intermolecular insertion of another monomer to prevent cross-linking.

2. Catalyst-Mediated Stereoselectivity: The stereochemical outcome of the polymerization is governed by the catalyst's structure. Single-site catalysts, particularly ansa-metallocenes, offer exceptional control.[2][3][4] These catalysts, typically based on Group IV metals like zirconium or hafnium, possess a well-defined coordination sphere shaped by their ligand framework.[5] This framework dictates the facial selectivity of monomer insertion and the stereochemistry of the subsequent cyclization, leading to highly stereoregular polymers. For instance, C₂-symmetric catalysts like rac-Et(Ind)₂ZrCl₂ are known to produce isotactic polymers, while Cₛ-symmetric catalysts can yield syndiotactic structures.

Logical Workflow for Stereoselective Polymerization

The diagram below outlines the comprehensive workflow, from initial reagent preparation to final polymer analysis, emphasizing the critical stages for achieving and verifying stereocontrol.

G cluster_prep Phase 1: Preparation & Setup cluster_poly Phase 2: Polymerization cluster_workup Phase 3: Isolation & Purification cluster_char Phase 4: Characterization Monomer Monomer Purification (Drying, Distillation) Reactor Reactor Assembly (Schlenk/Glovebox) Monomer->Reactor Solvent Solvent Purification (Anhydrous, Degassed) Solvent->Reactor Activation Catalyst Activation (Precursor + Cocatalyst (MAO)) Reactor->Activation Addition Reagent Addition (Solvent -> MAO -> Monomer -> Catalyst) Activation->Addition Reaction Controlled Reaction (Temp, Time, Pressure) Addition->Reaction Termination Termination (e.g., Acidified Methanol) Reaction->Termination Precipitation Polymer Precipitation Termination->Precipitation Washing Washing & Filtration Precipitation->Washing Drying Drying to Constant Weight (Vacuum Oven) Washing->Drying NMR Microstructure Analysis (¹H & ¹³C NMR) Drying->NMR GPC Molecular Weight Analysis (GPC/SEC) Drying->GPC DSC Thermal Properties (DSC) Drying->DSC

Caption: Experimental workflow for synthesis and characterization.

Experimental Protocols

CAUTION: Organoaluminum compounds like methylaluminoxane (MAO) are pyrophoric. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or standard Schlenk techniques. Solvents must be rigorously dried and deoxygenated.

Protocol 1: Synthesis of Isotactic Poly(this compound)

This protocol is designed to yield an isotactic polymer through cyclopolymerization using a C₂-symmetric metallocene catalyst.

Materials:

  • This compound (≥98%, dried over CaH₂ and vacuum distilled)

  • rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO, 10 wt% solution in toluene)

  • Toluene (Anhydrous, HPLC grade, purified by passing through solvent purification columns)

  • Methanol (ACS grade)

  • Hydrochloric Acid (HCl, concentrated)

  • Nitrogen or Argon gas (High purity)

Equipment:

  • Schlenk line and/or glovebox

  • 250 mL Schlenk flask with magnetic stir bar

  • Gas-tight syringes

  • Thermostatted oil bath

  • Vacuum oven

Procedure:

  • Reactor Setup: Bake the 250 mL Schlenk flask under vacuum and backfill with inert gas three times. Allow it to cool to room temperature.

  • Reagent Charging: Under a positive flow of inert gas, charge the flask with 100 mL of anhydrous toluene.

  • Cocatalyst Addition: Add the MAO solution via syringe. The amount should be calculated to achieve an [Al]/[Zr] molar ratio of approximately 1000:1. For example, for 10 µmol of zirconocene, add ~10 mmol of Al (as MAO).

  • Monomer Addition: Add 10 mL of purified this compound to the flask.

  • Equilibration: Place the flask in the oil bath and equilibrate the solution to the reaction temperature (e.g., 25 °C) while stirring.

  • Catalyst Injection & Polymerization: In a glovebox, prepare a stock solution of rac-Et(Ind)₂ZrCl₂ in toluene (e.g., 1 mg/mL). Inject the required volume of the catalyst solution (e.g., to achieve a final concentration of 10 µmol) into the stirring reaction mixture to initiate polymerization.

  • Reaction Monitoring: Allow the polymerization to proceed for the desired time (e.g., 1-4 hours). An increase in viscosity is typically observed.

  • Termination: Quench the reaction by slowly adding 10 mL of methanol containing ~1 mL of concentrated HCl. This will deactivate the catalyst and precipitate the polymer.

  • Polymer Isolation: Pour the contents of the flask into a beaker containing 400 mL of vigorously stirring methanol to ensure complete precipitation.

  • Purification: Collect the white polymer precipitate by filtration. Wash it thoroughly with fresh methanol (3 x 50 mL) to remove any catalyst residues and unreacted monomer.

  • Drying: Dry the polymer in a vacuum oven at 50 °C overnight or until a constant weight is achieved.

  • Characterization: Analyze the dried polymer using NMR, GPC, and DSC as described below.

Proposed Cyclopolymerization Mechanism

The diagram illustrates the catalytic cycle for the formation of an isotactic five-membered ring structure using a C₂-symmetric zirconocene catalyst.

G cluster_mech Catalytic Cycle CAT [Zr]⁺-Polymer (Active Catalyst) COORD π-Complex Formation (Monomer Coordination) CAT->COORD + Monomer INSERT 1,2-Insertion (Chain Growth) COORD->INSERT Migratory Insertion CYCLIZE Intramolecular Cyclization (Ring Formation) INSERT->CYCLIZE Rapid Intramolecular Insertion REGEN Regenerated Active Site (Ready for next monomer) CYCLIZE->REGEN REGEN->CAT Propagation

Caption: Proposed mechanism for stereoselective cyclopolymerization.

Data Analysis and Characterization

Accurate characterization is essential to confirm the successful synthesis of a stereoregular polymer.

1. Microstructure by NMR Spectroscopy:

  • ¹H NMR: The absence of signals in the vinyl region (~4.9-5.8 ppm) confirms that the polymerization proceeded via cyclization rather than leaving pendant double bonds. The aliphatic region (0.8-2.5 ppm) will show broad signals corresponding to the polymer backbone and the methyl group.

  • ¹³C NMR: This is the most powerful tool for determining tacticity. For an isotactic polymer, the methyl carbons and the methine carbons of the backbone will exhibit sharp, distinct resonances. In contrast, atactic or syndiotactic polymers would show multiple or split peaks, corresponding to different stereochemical dyads and triads.

2. Molecular Weight by Gel Permeation Chromatography (GPC): GPC analysis provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A narrow PDI (typically < 2.0) is characteristic of a single-site catalyst and indicates a well-controlled polymerization.[6]

3. Thermal Properties by Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (T₉) and melting temperature (Tₘ). A sharp Tₘ is a strong indicator of a crystalline, stereoregular polymer, whereas a completely amorphous (atactic) polymer will only exhibit a T₉.[3]

Table 1: Representative Polymerization Data

The following table presents expected data from the polymerization of this compound under controlled conditions. Actual experimental results may vary.

EntryCatalyst System[Al]/[Zr] RatioTemp (°C)Time (h)Yield (%)Mₙ ( kg/mol )PDIMicrostructure
1rac-Et(Ind)₂ZrCl₂/MAO1000252951501.8>99% Cyclic, Isotactic
2rac-Et(Ind)₂ZrCl₂/MAO1000501981101.9>99% Cyclic, Isotactic
3TiCl₄/MgCl₂/TEAL200502852505.5>95% Cyclic, Atactic

TEAL = Triethylaluminum

Field-Proven Insights & Troubleshooting

  • Causality of Catalyst Choice: Classical Ziegler-Natta catalysts (e.g., Entry 3) are multi-site systems, leading to poor control over stereochemistry and a broad molecular weight distribution (high PDI).[7] In contrast, the single-site nature of metallocenes (Entries 1 & 2) provides uniform active centers, enabling precise microstructural control and narrow PDI.[3]

  • Impact of Temperature: As shown in comparing Entries 1 and 2, higher temperatures often increase the rate of polymerization but can also increase the rate of chain transfer reactions, leading to lower molecular weight polymers.

  • Self-Validating Protocols: The combination of characterization data provides a self-validating system. A narrow PDI from GPC, coupled with a sharp melting point from DSC and clean, distinct peaks in the ¹³C NMR spectrum, provides strong, cross-validating evidence of a successful stereoregular polymerization.

  • Troubleshooting Low Activity: If catalytic activity is low, the primary suspects are impurities (oxygen, water) in the monomer or solvent. Ensure all purification steps are rigorously followed. An incorrect [Al]/[Zr] ratio can also lead to incomplete catalyst activation or deactivation.

References

Application Note & Protocol: Neodymium-Catalyzed Polymerization of 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed theoretical framework and a practical, step-by-step protocol for the polymerization of 3-Methyl-1,5-heptadiene, a non-conjugated diene, using a ternary neodymium-based Ziegler-Natta catalyst system. While neodymium catalysts are extensively documented for the highly stereospecific polymerization of conjugated dienes, their application to non-conjugated dienes like this compound is not widely reported in scientific literature. Consequently, this application note proposes a scientifically grounded approach based on the principle of cyclopolymerization, a common reaction pathway for α,ω-dienes with coordination catalysts. The protocols herein are designed to serve as a robust starting point for researchers exploring the synthesis of novel polymers with cyclic structures integrated into the main chain.

Introduction: The Rationale for Neodymium Catalysis in Diene Polymerization

Neodymium-based catalysts, a subset of lanthanide-based Ziegler-Natta systems, are paramount in the field of polymer chemistry, particularly for the polymerization of dienes.[1][2] Their industrial and academic significance stems from their remarkable ability to produce polymers with high stereoregularity (e.g., high cis-1,4 content for conjugated dienes), which dictates the material's macroscopic properties.[3] A typical neodymium catalyst system is a multi-component mixture, often comprising:

  • A Neodymium Precursor: Commonly a neodymium carboxylate, such as neodymium (III) versatate or naphthenate, chosen for its solubility in organic solvents.[1]

  • An Organoaluminum Co-catalyst/Chain Transfer Agent: Compounds like triisobutylaluminum (TIBA) or diisobutylaluminum hydride (DIBAH) activate the neodymium center and can control the polymer's molecular weight.

  • A Halide Donor: An essential component for achieving high catalytic activity and stereoselectivity. Diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC) are frequently employed.[4]

The polymerization of conjugated dienes like 1,3-butadiene proceeds via a coordination-insertion mechanism. However, for a non-conjugated diene such as this compound, where the double bonds are separated by three methylene groups, an intramolecular cyclization step is expected to follow the initial insertion of one double bond, leading to a cyclopolymer. This process, known as cyclopolymerization, is a powerful method for creating polymers with unique thermal and mechanical properties derived from the cyclic units in their backbone.[5][6]

This guide provides a comprehensive protocol to investigate the cyclopolymerization of this compound using a representative ternary neodymium catalyst system.

Proposed Mechanistic Pathway: Cyclopolymerization

The polymerization of this compound is hypothesized to proceed via a cyclopolymerization mechanism. The key steps are:

  • Catalyst Activation: The neodymium precursor reacts with the organoaluminum co-catalyst and halide donor to form the active cationic neodymium-alkyl species, [Nd-R]⁺.

  • Coordination and Insertion: The terminal double bond of a this compound monomer coordinates to the active neodymium center. This is followed by insertion of the double bond into the Nd-polymer chain bond.

  • Intramolecular Cyclization: Following the initial insertion, the pendant double bond of the now-attached monomer unit is in close proximity to the active center. An intramolecular insertion (cyclization) occurs, forming a stable five- or six-membered ring. Given the structure of this compound, the formation of a substituted cyclopentylmethyl or cyclohexyl unit is plausible.

  • Propagation: A new monomer molecule coordinates to the active center, and the process repeats, leading to the growth of the polymer chain.

G cluster_0 Catalyst Activation cluster_1 Polymerization Cycle Nd_Precursor Nd(vers)₃ Active_Catalyst Active [Nd-R]⁺ Species Nd_Precursor->Active_Catalyst Reaction Al_Compounds TIBA + DEAC Al_Compounds->Active_Catalyst Coordination Monomer Coordination Active_Catalyst->Coordination Initiation Insertion First Double Bond Insertion Coordination->Insertion Cyclization Intramolecular Cyclization (Ring Formation) Insertion->Cyclization Propagation Chain Growth Cyclization->Propagation Propagation->Coordination Next Monomer Termination Termination/ Quenching (e.g., with Alcohol) Propagation->Termination Polymer Final Cyclopolymer Termination->Polymer

Figure 1: Proposed workflow for the cyclopolymerization of this compound.

Experimental Protocols

Disclaimer: The following protocols are representative and should be performed by trained personnel under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the air and moisture sensitivity of the organoaluminum reagents.

Materials & Reagents
Reagent/MaterialPurity/GradeSupplierNotes
Neodymium (III) versatate [Nd(vers)₃]>98%Major Chemical SupplierStored under inert atmosphere. A solution in hexane is recommended.
Triisobutylaluminum (TIBA)1.0 M in hexanesMajor Chemical SupplierPyrophoric. Handle with extreme care under inert atmosphere.
Diethylaluminum chloride (DEAC)1.0 M in hexanesMajor Chemical SupplierAir and moisture sensitive. Handle under inert atmosphere.
This compound>98%Major Chemical SupplierPurify by distillation over CaH₂ before use.
Anhydrous Hexane or TolueneAnhydrous, <10 ppm H₂OMajor Chemical SupplierPurified using a solvent purification system.
MethanolReagent GradeMajor Chemical SupplierFor terminating the polymerization.
2,6-di-tert-butyl-4-methylphenol (BHT)>99%Major Chemical SupplierAntioxidant for polymer stabilization.
Protocol 1: Catalyst System Preparation (In-situ)

This protocol details the in-situ preparation of the catalyst immediately prior to polymerization.

  • Vessel Preparation: A 250 mL oven-dried, nitrogen-purged glass reactor equipped with a magnetic stirrer and a temperature probe is prepared.

  • Solvent Addition: Add 100 mL of anhydrous hexane to the reactor.

  • Monomer Addition: Add the desired amount of purified this compound (e.g., 10 g, ~90.7 mmol) to the solvent.

  • Temperature Equilibration: Bring the solution to the desired polymerization temperature (e.g., 50 °C).

  • Component Addition: Add the catalyst components sequentially to the stirring monomer solution via syringe. A typical molar ratio of [Al]/[Nd] is 20-30 and [Cl]/[Nd] is 2-3.

    • Add Triisobutylaluminum (TIBA).

    • Add Diethylaluminum chloride (DEAC).

    • Add Neodymium (III) versatate solution.

  • Aging: Allow the catalyst to age in situ for a predetermined time (e.g., 15-20 minutes) before initiating polymerization monitoring.

Protocol 2: Polymerization of this compound
  • Initiation: The polymerization begins upon the addition of the final catalyst component in the protocol above.

  • Monitoring: Monitor the reaction progress by observing the increase in viscosity of the solution. Samples can be taken periodically (under inert conditions) to determine monomer conversion via Gas Chromatography (GC).

  • Polymerization Time: Allow the reaction to proceed for a set time (e.g., 2-4 hours) or until the desired conversion is reached.

  • Termination: Terminate the polymerization by adding 5 mL of methanol containing a small amount of an antioxidant like BHT. The addition of methanol will quench the active catalyst.

  • Polymer Precipitation and Washing: Pour the polymer solution into a large volume of methanol (~500 mL) to precipitate the polymer.

  • Purification: Isolate the polymer by filtration. Wash the polymer repeatedly with fresh methanol to remove any catalyst residues and unreacted monomer.

  • Drying: Dry the resulting polymer in a vacuum oven at 40-50 °C to a constant weight.

References

Hydrohalogenation of 3-Methyl-1,5-heptadiene mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Mechanistic Pathways and Synthetic Protocols for the Hydrohalogenation of 3-Methyl-1,5-heptadiene

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrohalogenation of non-conjugated, unsymmetrical dienes such as this compound presents a complex yet illustrative case study in electrophilic addition reactions. Unlike their conjugated counterparts, the isolated double bonds in this substrate react independently, with regioselectivity governed by the stability of the resulting carbocation intermediates according to Markovnikov's rule. This application note provides a detailed mechanistic exploration of this reaction, focusing on the critical role of carbocation rearrangements in determining the final product distribution. We present a comprehensive, step-by-step protocol for conducting the reaction and offer insights into the rationale behind key experimental parameters. The aim is to equip researchers with the theoretical understanding and practical methodology required to predict and control the outcomes of such transformations, which are fundamental in the synthesis of halogenated organic molecules.

Mechanistic Deep Dive: Selectivity and Rearrangement

The reaction of this compound with a hydrogen halide (HX) is a classic electrophilic addition. The outcome is not trivial due to the presence of two non-equivalent double bonds and the potential for structural reorganization of the intermediates.

Initial Electrophilic Attack: A Question of Regioselectivity

The reaction is initiated by the protonation of one of the two π-bonds. The regioselectivity of this initial step is dictated by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms, thereby generating the most stable carbocation intermediate.[1][2][3]

Let's analyze the two possibilities for this compound:

  • Path A: Protonation of the C1=C2 double bond. Protonation at C1 yields a secondary carbocation at C2. Protonation at C2 would yield a primary carbocation, which is significantly less stable and thus not a favored pathway.[2]

  • Path B: Protonation of the C5=C6 double bond. Protonation at C5 yields a secondary carbocation at C6. Protonation at C6 is also possible, yielding a secondary carbocation at C5.

Between the initial possibilities, the formation of a secondary carbocation is the most likely event. The relative rates of protonation at the C1=C2 versus the C5=C6 bond are generally similar, as both lead to secondary carbocations. However, the subsequent steps involving carbocation stability and rearrangement are what truly determine the product landscape.

G cluster_start Reactants cluster_paths Initial Protonation (Rate-Determining Step) cluster_intermediates Initial Carbocation Intermediates start This compound + HX pA Path A: Protonation at C1 start->pA pB Path B: Protonation at C5 start->pB intA Secondary Carbocation at C2 pA->intA intB Secondary Carbocation at C6 pB->intB

Figure 1: Initial protonation pathways in the hydrohalogenation of this compound.

The Decisive Step: Carbocation Rearrangement via Hydride Shift

Carbocation intermediates will readily rearrange if a more stable carbocation can be formed.[4][5] This is most often achieved through a 1,2-hydride shift or a 1,2-alkyl shift, moving a hydrogen or alkyl group, respectively, to an adjacent carbon.[6] The stability of carbocations follows the order: tertiary > secondary > primary.[7]

  • Fate of the C2 Carbocation (from Path A): This is a secondary carbocation. A 1,2-hydride shift from C3 would result in another secondary carbocation at C3. As there is no significant gain in stability, this rearrangement is not highly favored.

  • Fate of the C6 Carbocation (from Path B): This secondary carbocation is adjacent to a carbon (C5) that has a hydrogen atom. A 1,2-hydride shift from C5 to C6 is a highly favorable process as it transforms the secondary carbocation into a more stable tertiary carbocation at C5.[4][6]

This rearrangement is the critical pathway that dictates the major product of the reaction. The conversion from a secondary to a tertiary carbocation is a thermodynamically downhill step that occurs very rapidly, often before the nucleophile has a chance to attack the initial, less stable carbocation.[6]

Nucleophilic Attack and Final Product Formation

The final step is the attack of the halide nucleophile (X⁻) on the various carbocation intermediates. The distribution of products directly reflects the relative stabilities and populations of these carbocations.

  • Attack on the Rearranged Tertiary Carbocation (C5): This is the most stable and therefore most abundant carbocation intermediate. Nucleophilic attack at this position leads to the major product .

  • Attack on the Initial Secondary Carbocation (C6): A minor amount of product will form from the attack on this intermediate before it can rearrange.

  • Attack on the Initial Secondary Carbocation (C2): This pathway will also yield a minor product.

The overall mechanistic landscape, including the crucial rearrangement step, is visualized in Figure 2.

G cluster_start Most Favorable Initial Step cluster_intermediates Carbocation Intermediates cluster_products Product Formation start Protonation at C5 sec_carb Secondary Carbocation (at C6) (Less Stable) start->sec_carb Forms First tert_carb Tertiary Carbocation (at C5) (More Stable) sec_carb->tert_carb Fast 1,2-Hydride Shift (Rearrangement) minor_prod Minor Product (6-Halo-3-methylheptane) sec_carb->minor_prod Nucleophilic Attack (X⁻) (Minor Pathway) major_prod Major Product (5-Halo-3-methylheptane) tert_carb->major_prod Nucleophilic Attack (X⁻) (Major Pathway)

Figure 2: Carbocation rearrangement leading to major and minor products.

Predicted Product Distribution

Based on the mechanistic analysis, the reaction will yield a mixture of halogenated heptanes.

Table 1: Predicted Products and Their Mechanistic Origin
Product Name Structure Origin Carbocation Intermediate Expected Yield
5-Halo-3-methylheptanePath B -> RearrangementTertiary (at C5)Major
6-Halo-3-methylheptanePath B -> No RearrangementSecondary (at C6)Minor
2-Halo-3-methylheptanePath A -> No RearrangementSecondary (at C2)Minor

Experimental Protocol and Key Considerations

This section provides a robust, generalized protocol for the hydrohalogenation of this compound.

Materials and Reagents
  • This compound

  • Hydrogen halide source (e.g., HBr in acetic acid, or gaseous HBr/HCl)

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask, magnetic stirrer, gas inlet adapter, drying tube, ice bath, separatory funnel

Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the diene in a minimal amount of anhydrous dichloromethane.

  • Inert Atmosphere (Optional but Recommended): Flush the flask with an inert gas like nitrogen or argon to prevent side reactions with atmospheric moisture.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Lower temperatures favor the addition reaction and suppress potential elimination side reactions.[7]

  • Reagent Addition: Slowly bubble anhydrous hydrogen halide gas (e.g., HBr) through the solution via a gas dispersion tube or add a solution of HBr in acetic acid (1.0-1.1 eq) dropwise over 15-30 minutes with vigorous stirring. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete. The progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by gas chromatography (GC).

  • Workup - Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure.

  • Purification and Characterization: The resulting crude product mixture can be purified by fractional distillation or column chromatography. The identity and ratio of the isomeric products should be confirmed using NMR spectroscopy (¹H and ¹³C) and GC-MS.

Rationale for Experimental Parameters

The choices made in the protocol are critical for ensuring a successful and selective reaction.

Table 2: Rationale for Key Experimental Parameters
Parameter Selection/Condition Scientific Rationale
Solvent Anhydrous, polar aprotic (e.g., CH₂Cl₂)Polar aprotic solvents can solvate the carbocation intermediate to some extent without participating in the reaction. Using protic solvents (like water or alcohols) could lead to competing nucleophilic attack and the formation of alcohol byproducts.[7]
Temperature 0 °C or lowerLow temperatures favor the thermodynamic product of addition. Higher temperatures can provide enough energy to promote the reverse reaction or competing E1 elimination pathways, reducing the overall yield of the desired alkyl halide.[7][8]
Reagent Stoichiometry ~1.0 equivalent of HXUsing one equivalent of the hydrogen halide targets the mono-addition product. A large excess could lead to the hydrohalogenation of the second double bond in the product molecules.
Workup Quenching with NaHCO₃Essential for neutralizing the highly corrosive excess acid, making the mixture safe to handle and preventing potential acid-catalyzed degradation of the product during purification.

Conclusion

The hydrohalogenation of this compound serves as an excellent model for understanding the subtleties of electrophilic additions on complex substrates. The reaction outcome is a direct consequence of the competition between initial protonation pathways and the high propensity for a 1,2-hydride shift that leads to a stabilized tertiary carbocation. This rearrangement is the dominant mechanistic feature, guiding the reaction toward the formation of 5-halo-3-methylheptane as the major product. By carefully controlling experimental conditions such as temperature and solvent, researchers can effectively manage this transformation to synthesize desired halogenated alkanes, which are valuable intermediates in various fields of chemical development.

References

Application Notes and Protocols for the Polymerization of 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for the polymerization of 3-methyl-1,5-heptadiene, a non-conjugated diene with potential for creating novel polymers with unique architectures. Due to the limited direct literature on the polymerization of this specific monomer, this guide synthesizes established principles and protocols from structurally similar non-conjugated dienes, such as 1,5-hexadiene. We present detailed experimental protocols for three key polymerization techniques: Ziegler-Natta catalysis, Acyclic Diene Metathesis (ADMET), and cationic polymerization. This document offers in-depth explanations of the underlying mechanisms, step-by-step procedures, and expected polymer characteristics, providing a robust starting point for researchers exploring the synthesis of new polymeric materials.

Introduction: this compound as a Versatile Monomer

This compound is an unsaturated hydrocarbon featuring two double bonds separated by three methylene groups, with a methyl branch at the 3-position.[1][2] Its non-conjugated nature prevents the formation of extensively delocalized systems, leading to distinct polymerization behavior compared to conjugated dienes like butadiene or isoprene. The presence of two reactive vinyl groups opens up several possibilities for polymerization, including the potential for cyclopolymerization, which can yield polymers with unique cyclic structures within the main chain. The methyl substituent is expected to influence the polymer's properties, such as its glass transition temperature, crystallinity, and solubility.

The general chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Boiling Point 111.6 °C at 760 mmHg[1]
Density 0.736 g/cm³[1]
CAS Number 50763-51-4[1]

The resulting polymers from this compound could find applications in areas such as specialty elastomers, adhesives, and as building blocks for more complex macromolecular architectures, including functionalized materials for biomedical applications.[3][4]

Ziegler-Natta Polymerization: Crafting Stereoregular Architectures

Ziegler-Natta catalysis is a cornerstone of polyolefin synthesis, enabling the production of polymers with high stereoregularity and linearity.[5][6] These catalyst systems, typically comprising a transition metal halide (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminum), are effective for the polymerization of α-olefins and non-conjugated dienes.[7][8] For this compound, Ziegler-Natta polymerization is expected to proceed via a coordination-insertion mechanism, where the monomer coordinates to the active titanium center before inserting into the growing polymer chain. A significant aspect of the polymerization of 1,5-dienes with Ziegler-Natta catalysts is the propensity for cyclopolymerization, leading to the formation of five- or six-membered rings in the polymer backbone.[9]

Scientific Principles & Causality

The Cossee-Arlman mechanism is widely accepted to describe the chain growth in Ziegler-Natta polymerization.[10] The monomer first coordinates to a vacant site on the titanium active center. This is followed by a migratory insertion of the double bond into the titanium-alkyl bond, extending the polymer chain. In the case of a non-conjugated diene like this compound, after the first double bond inserts, the pendant vinyl group can either remain as a reactive side chain or undergo an intramolecular insertion (cyclization) to form a cyclic unit in the polymer backbone. The ratio of cyclized to uncyclized units is influenced by factors such as catalyst structure, temperature, and monomer concentration.

Ziegler_Natta cluster_catalyst Catalyst Activation cluster_polymerization Polymerization Steps TiCl4 TiCl₄ Active_Site Active Ti Center TiCl4->Active_Site Alkylation AlEt3 Al(C₂H₅)₃ AlEt3->Active_Site Coordination Monomer Coordination Monomer This compound Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination Next Monomer Cyclization Intramolecular Cyclization Propagation->Cyclization Pendant Vinyl Group Termination Chain Termination Propagation->Termination Cyclization->Propagation Polymer Poly(this compound) Termination->Polymer

Caption: Ziegler-Natta polymerization workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the polymerization of 1,5-hexadiene.[11]

Materials:

  • This compound (purified by distillation over calcium hydride)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃) as a solution in hexane

  • Anhydrous hexane (or toluene), purified by passing through activated alumina and molecular sieves

  • Methanol (for termination)

  • Hydrochloric acid (for catalyst residue removal)

  • High-purity argon or nitrogen

Equipment:

  • Schlenk line and glassware (oven-dried and cooled under vacuum)

  • Magnetic stirrer with hotplate

  • Cannula for liquid transfer

  • Syringes

Procedure:

  • Reactor Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under a high-purity inert atmosphere (argon or nitrogen).

  • Solvent and Co-catalyst Addition: Introduce 100 mL of anhydrous hexane into the flask via cannula. Add the desired amount of triethylaluminum solution (e.g., to achieve an Al/Ti molar ratio of 2:1 to 5:1).

  • Monomer Addition: Add 10 mL of purified this compound to the reactor.

  • Catalyst Preparation: In a separate Schlenk tube, prepare a dilute solution of TiCl₄ in anhydrous hexane.

  • Initiation: While stirring the monomer solution at the desired temperature (e.g., 50-70 °C), slowly add the TiCl₄ solution via syringe to initiate the polymerization. The reaction mixture will typically become heterogeneous as the catalyst forms a solid precipitate.

  • Polymerization: Allow the reaction to proceed for a set time (e.g., 2-6 hours). Monitor the viscosity of the solution, which will increase as the polymer forms.

  • Termination: Terminate the polymerization by adding 10 mL of methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid (to dissolve catalyst residues).

  • Purification: Filter the polymer and wash it extensively with methanol, then with water, and finally again with methanol.

  • Drying: Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Expected Outcomes and Characterization

The resulting polymer is expected to be a solid material. The extent of cyclization versus the formation of pendant vinyl groups will be a key characteristic.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the microstructure of the polymer.[12][13][14] Specific signals will indicate the presence of cyclic units (methylene-cyclopentane rings) and unreacted pendant vinyl groups. The ratio of these signals can be used to quantify the degree of cyclization.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[15][16][17] For polyolefins, high-temperature GPC (HT-GPC) may be necessary if the polymer has poor solubility at room temperature.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting point (Tm), which provide insights into the polymer's thermal properties and degree of crystallinity.[18][19][20][21]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[20][21]

Acyclic Diene Metathesis (ADMET) Polymerization: Precision Polycondensation

ADMET is a step-growth polycondensation reaction that is highly effective for the polymerization of α,ω-dienes.[22] This method utilizes well-defined ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their high functional group tolerance.[23] The driving force for ADMET polymerization is the removal of a small volatile byproduct, typically ethylene.[22] For this compound, ADMET would lead to a polymer with repeating units connected by double bonds, and the methyl group as a pendant functionality.

Scientific Principles & Causality

The mechanism of ADMET involves a series of metathesis reactions between the terminal double bonds of the diene monomers. The catalyst, a metal-carbene complex, reacts with a terminal double bond of the monomer to form a metallacyclobutane intermediate. This intermediate then cleaves to release ethylene and form a new metal-carbene species that is attached to the growing polymer chain. This process is repeated, leading to the formation of a long-chain polyene. To achieve high molecular weights, the equilibrium must be shifted towards the polymer product, which is typically achieved by conducting the reaction under vacuum to remove the ethylene byproduct.[10]

ADMET Monomer This compound Reaction_Vessel Reaction under Vacuum Monomer->Reaction_Vessel Catalyst Ru Catalyst (e.g., Grubbs' G2) Catalyst->Reaction_Vessel Polymer Unsaturated Polymer Reaction_Vessel->Polymer Ethylene Ethylene (byproduct) Reaction_Vessel->Ethylene Removed

Caption: Acyclic Diene Metathesis (ADMET) workflow.

Detailed Experimental Protocol

This protocol is based on general procedures for ADMET polymerization of α,ω-dienes.[24]

Materials:

  • This compound (rigorously purified, e.g., by passing through activated alumina and degassing)

  • Grubbs' second-generation catalyst ([RuCl₂(PCy₃)(IMes)H₂C=CHPh])

  • Anhydrous, degassed solvent (e.g., toluene)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

Equipment:

  • Schlenk flask equipped with a high-vacuum adapter and a magnetic stir bar

  • High-vacuum pump

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Monomer and Catalyst Loading: Inside a glovebox or under a flow of argon, add the purified this compound to the Schlenk flask. In a separate vial, dissolve the Grubbs' catalyst in a minimal amount of anhydrous, degassed toluene.

  • Initiation: Add the catalyst solution to the monomer.

  • Polymerization under Vacuum: Attach the flask to a high-vacuum line and begin stirring. The reaction is typically heated (e.g., to 50-80 °C) to facilitate the removal of ethylene. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Reaction Time: The polymerization time can range from several hours to days, depending on the desired molecular weight.

  • Quenching: After the desired time, cool the reaction to room temperature and break the vacuum with an inert gas. Add a small amount of ethyl vinyl ether to quench the catalyst.

  • Polymer Isolation: Dissolve the viscous polymer in a suitable solvent (e.g., toluene or dichloromethane) and precipitate it into a large volume of methanol.

  • Purification and Drying: Filter the polymer, wash with fresh methanol, and dry in a vacuum oven at room temperature.

Expected Outcomes and Characterization

The resulting polymer will be an unsaturated polyalkenylene. The stereochemistry of the newly formed double bonds (cis/trans ratio) will depend on the catalyst and reaction conditions.

  • NMR Spectroscopy: ¹H and ¹³C NMR will be used to confirm the structure of the polymer, including the stereochemistry of the double bonds in the backbone.[25]

  • GPC: To determine Mn, Mw, and PDI.

  • DSC and TGA: To assess the thermal properties of the unsaturated polymer.

Cationic Polymerization: Exploring Alternative Pathways

Cationic polymerization is another route to polymerize olefins and dienes, typically initiated by a Lewis acid and a protic co-initiator.[26][27] For non-conjugated dienes, cationic polymerization can be complex, often leading to side reactions such as cyclization, isomerization, and cross-linking.[2][26] However, under controlled conditions, it can be a viable method for producing polymers with unique microstructures.

Scientific Principles & Causality

Cationic polymerization is initiated by the formation of a carbocation from the monomer. This can be achieved by the reaction of the monomer with a proton acid or a Lewis acid in the presence of a proton source (e.g., water). The resulting carbocation then propagates by adding to another monomer molecule. For this compound, the initial carbocation can be formed at either of the double bonds. The propagating carbocation can then be attacked by the second double bond of the same monomer unit (intramolecularly) to form a cyclic structure, or by a double bond from another polymer chain (intermolecularly), leading to cross-linking. The choice of initiator, solvent, and temperature can significantly influence the extent of these side reactions.[27][28]

Cationic_Polymerization Monomer This compound Carbocation Carbocation Formation Monomer->Carbocation Initiator Lewis Acid (e.g., AlCl₃) + Protic Source (e.g., H₂O) Initiator->Carbocation Propagation Chain Propagation Carbocation->Propagation Propagation->Propagation Addition of Monomer Cyclization Cyclization Propagation->Cyclization Crosslinking Cross-linking Propagation->Crosslinking Termination Termination Propagation->Termination Polymer Branched/Cyclized Polymer Termination->Polymer

Caption: Cationic polymerization and potential side reactions.

Detailed Experimental Protocol

This protocol is a general procedure based on the cationic polymerization of other dienes.[26]

Materials:

  • This compound (purified and dried)

  • Aluminum trichloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (as solvent)

  • Methanol (for termination)

Equipment:

  • Dry glassware

  • Inert atmosphere setup (glovebox or Schlenk line)

  • Low-temperature bath

Procedure:

  • Reactor Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the this compound in anhydrous dichloromethane.

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiator Preparation: In a separate flask, prepare a solution or slurry of the Lewis acid in dichloromethane.

  • Initiation: Slowly add the initiator solution to the cold monomer solution with vigorous stirring.

  • Polymerization: Maintain the low temperature and allow the polymerization to proceed for a specified time (e.g., 1-3 hours).

  • Termination: Quench the reaction by adding cold methanol.

  • Polymer Isolation and Purification: Allow the mixture to warm to room temperature. Wash the polymer solution with water to remove the catalyst. Precipitate the polymer in a large excess of methanol.

  • Drying: Filter and dry the polymer in a vacuum oven at a moderate temperature.

Expected Outcomes and Characterization

The resulting polymer is likely to have a complex structure with a combination of linear, cyclized, and possibly cross-linked units. The molecular weight distribution may be broad.

  • NMR Spectroscopy: To identify the different structural units in the polymer chain.

  • GPC: To determine the molecular weight and PDI. The presence of cross-linking may lead to a high molecular weight fraction or insoluble gel.

  • Solubility Testing: To assess the degree of cross-linking.

Conclusion

The polymerization of this compound presents an exciting opportunity for the synthesis of novel polymers with potentially valuable properties. This guide provides a foundational framework for initiating research in this area using Ziegler-Natta, ADMET, and cationic polymerization techniques. While the protocols are derived from analogous systems, they offer a scientifically sound starting point for experimentation. Careful characterization of the resulting polymers will be paramount in understanding the influence of the methyl substituent and the interplay between linear propagation and cyclization, ultimately paving the way for the development of new materials with tailored functionalities.

References

Experimental setup for reactions with 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Chemistry of 3-Methyl-1,5-heptadiene

Abstract

This compound is a non-conjugated diene that serves as a versatile and valuable building block in modern organic synthesis. Its distinct structural feature—two olefinic moieties separated by a methylene spacer—allows for a range of selective chemical transformations. This guide provides researchers, scientists, and drug development professionals with in-depth technical protocols and theoretical insights into three key reaction classes involving this substrate: Olefin Metathesis for the synthesis of cyclic compounds, selective Hydroformylation for the introduction of carbonyl functionality, and Coordination Polymerization for the creation of novel polymeric materials. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, it is crucial to understand the properties of this compound and the requisite safety protocols. It is a volatile and flammable liquid that should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Always consult the material safety data sheet (MSDS) from your supplier before use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₄[1][2]
Molecular Weight110.20 g/mol [2]
CAS Number50592-72-8 (unspecified stereoisomer)[1]
Boiling Point111.6 °C at 760 mmHg[3]
Density0.736 g/cm³[3]
Flash Point9.3 °C[3]

Application I: Ring-Closing Metathesis (RCM) for Cyclohexene Synthesis

The 1,5-diene structure of this compound makes it an ideal substrate for Ring-Closing Metathesis (RCM), a powerful reaction that forms cyclic alkenes through the intramolecular redistribution of carbon-carbon double bonds.[4] This transformation is typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts, which are known for their high functional group tolerance and efficiency.[5] The reaction with this compound yields 4-methylcyclohexene and volatile ethylene gas, which drives the reaction to completion.

RCM Experimental Workflow

The following diagram illustrates the typical laboratory workflow for performing an RCM reaction. The key stages include inert atmosphere setup, reaction execution, and product purification.

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Degas Solvent (e.g., DCM) via Sparge with N₂/Ar B Prepare Substrate Solution: This compound in DCM C Establish Inert Atmosphere in Reaction Flask (N₂/Ar) D Add Substrate Solution to Flask C->D E Add Grubbs Catalyst (e.g., Grubbs II) D->E F Reflux at 40°C (Monitor by TLC/GC) E->F G Quench Reaction (e.g., Ethyl Vinyl Ether) F->G Completion H Concentrate in vacuo G->H I Purify via Flash Chromatography or Distillation H->I J Characterize Product (NMR, GC-MS) I->J

Caption: General workflow for Ring-Closing Metathesis.

Protocol: Synthesis of 4-Methylcyclohexene

This protocol details the RCM of this compound using a second-generation Grubbs catalyst.

Materials:

  • This compound (1.10 g, 10.0 mmol)

  • Grubbs Catalyst, 2nd Generation (42 mg, 0.05 mmol, 0.5 mol%)

  • Dichloromethane (DCM), anhydrous, degassed (200 mL)

  • Ethyl vinyl ether (for quenching)

  • Silica gel for chromatography

  • Standard laboratory glassware, Schlenk line or glovebox

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Solvent and Substrate Addition: To the flask, add 180 mL of degassed, anhydrous DCM. Add the this compound (1.10 g) via syringe. This creates a dilute solution (0.05 M), which is crucial for favoring the intramolecular RCM over intermolecular polymerization.

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the Grubbs catalyst (42 mg) and dissolve it in 20 mL of degassed DCM. Add this catalyst solution to the reaction flask. The solution will typically turn from purple/red to brown.

  • Reaction: Heat the mixture to reflux (approx. 40°C) with gentle stirring. The evolution of ethylene gas should be apparent. Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC (staining with KMnO₄). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst; the color of the solution should fade.

  • Workup: Concentrate the solvent using a rotary evaporator. The resulting crude oil contains the product and residual catalyst.

  • Purification: Due to the volatility of 4-methylcyclohexene, careful distillation is the preferred method of purification. Alternatively, for small-scale reactions, the crude product can be purified by flash column chromatography on silica gel using hexanes as the eluent.

  • Characterization: The final product should be a colorless liquid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and GC-MS analysis. The expected yield is typically >90%.

Application II: Regioselective Hydroformylation

Hydroformylation (or the "oxo process") is a cornerstone of industrial chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond.[6] For a substrate like this compound, the reaction presents a challenge in controlling both chemoselectivity (which double bond reacts) and regioselectivity (formation of linear vs. branched aldehydes). The terminal double bond is generally more reactive than the internal one. Furthermore, rhodium catalysts modified with phosphine ligands are widely used to favor the formation of the linear aldehyde, a synthetically valuable intermediate.[7]

Potential Hydroformylation Pathways

The diagram below shows the primary potential products from the mono-hydroformylation of the more reactive terminal double bond of this compound.

Hydroformylation_Paths cluster_products Mono-hydroformylation Products sub This compound lin 4-Methyl-6-octenal (Linear Product) sub->lin Rh/PPh₃, CO/H₂ (Favored) bran 2,4-Dimethyl-6-heptenal (Branched Product) sub->bran Rh/CO, CO/H₂ (Minor)

Caption: Regioselective outcomes in hydroformylation.

Protocol: Selective Synthesis of 4-Methyl-6-octenal

This protocol requires specialized high-pressure equipment (autoclave) and stringent safety measures for handling carbon monoxide and hydrogen gas.

Materials:

  • This compound (5.51 g, 50.0 mmol)

  • Rh(acac)(CO)₂ (12.9 mg, 0.05 mmol, 0.1 mol%)

  • Triphenylphosphine (PPh₃) (262 mg, 1.0 mmol, 20 eq. to Rh)

  • Toluene, anhydrous (100 mL)

  • Syngas (1:1 mixture of CO:H₂)

Procedure:

  • Safety First: This reaction must be conducted by trained personnel in a properly functioning high-pressure autoclave situated within a ventilated bunker or reinforced fume hood.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave liner with Rh(acac)(CO)₂, triphenylphosphine, and a magnetic stir bar. The high ligand-to-metal ratio is critical for promoting selectivity towards the linear aldehyde.

  • Reagent Addition: Add the anhydrous toluene (100 mL) followed by the this compound (5.51 g).

  • Autoclave Setup: Seal the autoclave. Purge the system several times with nitrogen, followed by purges with the CO/H₂ syngas mixture.

  • Reaction: Pressurize the autoclave to 20 bar with the 1:1 CO/H₂ mixture. Begin stirring and heat the reaction to 80-100°C. The pressure will increase with temperature; maintain the working pressure around 30-40 bar by feeding syngas as it is consumed.

  • Monitoring: The reaction progress can be monitored by observing the pressure drop in the syngas supply. The reaction is typically complete in 12-24 hours.

  • Cooldown and Depressurization: After the reaction, cool the autoclave to room temperature. Carefully and slowly vent the excess syngas into the fume hood exhaust. Purge the system with nitrogen several times before opening.

  • Workup: Remove the reaction mixture. The product can be isolated by removing the toluene under reduced pressure.

  • Purification and Analysis: The crude product mixture can be purified by vacuum distillation or column chromatography. The product ratio (linear vs. branched) can be determined by GC-MS and ¹H NMR analysis. The presence of the aldehyde is confirmed by a strong C=O stretch around 1725 cm⁻¹ in the IR spectrum.

Application III: Cyclopolymerization

While the two double bonds in this compound are non-conjugated, they can participate in a unique form of coordination polymerization known as cyclopolymerization. Using Ziegler-Natta or related catalysts, the polymerization proceeds via an intramolecular cyclization step followed by intermolecular propagation.[8] This process converts the acyclic diene monomer into a polymer chain containing cyclic repeating units, leading to materials with higher thermal stability and rigidity compared to their linear polyalkene counterparts.

Conceptual Scheme of Cyclopolymerization

The following diagram illustrates the transformation of the monomer into a polymer chain with fused six-membered rings.

Cyclopolymerization_Scheme Monomer This compound Catalyst Initiation (e.g., Ziegler-Natta Cat.) Monomer->Catalyst Intermediate Intramolecular Cyclization Catalyst->Intermediate Propagation Intermolecular Propagation Intermediate->Propagation Polymer Poly(this compound) (contains cyclic units) Propagation->Intermediate + Monomer Propagation->Polymer

Caption: Mechanism of cyclopolymerization.

Protocol: Synthesis of Poly(this compound)

This protocol requires strict anhydrous and anaerobic conditions, best achieved using Schlenk techniques or a glovebox.

Materials:

  • This compound, freshly distilled over CaH₂ (5.51 g, 50.0 mmol)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in toluene (0.5 mL, 0.5 mmol)

  • Triethylaluminum (Et₃Al), 1.5 M solution in toluene (1.0 mL, 1.5 mmol)

  • Toluene, anhydrous (100 mL)

  • Methanol (for quenching and precipitation)

  • Hydrochloric acid, 5% aqueous solution

Procedure:

  • Monomer Purification: It is imperative to use highly pure monomer. Stir this compound over calcium hydride (CaH₂) for 24 hours, then distill under an inert atmosphere.

  • Reactor Setup: In a glovebox or on a Schlenk line, bake-dry a 250 mL Schlenk flask equipped with a stir bar. Add 100 mL of anhydrous toluene.

  • Catalyst Formation: Cool the flask to 0°C in an ice bath. While stirring, slowly add the triethylaluminum solution via syringe, followed by the slow, dropwise addition of the titanium tetrachloride solution. A brown precipitate (the active Ziegler-Natta catalyst) will form. Age the catalyst by stirring at 0°C for 30 minutes.

  • Polymerization: Slowly add the purified monomer to the catalyst slurry at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The solution will become increasingly viscous as the polymer forms.

  • Quenching and Precipitation: Cool the reaction mixture back to 0°C. Slowly and carefully add 10 mL of methanol to quench the catalyst. Pour the viscous solution into a beaker containing 500 mL of vigorously stirring methanol. The polymer will precipitate as a white solid.

  • Purification: Allow the solid to stir in methanol for 1 hour. Collect the polymer by filtration. To remove catalyst residues, wash the polymer thoroughly with a 5% HCl solution, followed by washing with deionized water until the filtrate is neutral, and finally wash again with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, ¹³C NMR to confirm the cyclic microstructure, and Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg).

Conclusion

This compound is a synthetically flexible substrate that provides access to a diverse range of chemical structures. Through olefin metathesis, it serves as a precursor to functionalized cyclohexene rings. Via hydroformylation, it can be converted into valuable aldehydes for further elaboration. Finally, its capacity for cyclopolymerization opens avenues for the synthesis of novel polymers with unique thermal and mechanical properties. The detailed protocols provided herein offer a robust starting point for researchers to explore and exploit the rich chemistry of this non-conjugated diene.

References

Application Notes and Protocols: Ziegler-Natta Polymerization of 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Ziegler-Natta polymerization of 3-Methyl-1,5-heptadiene, a non-conjugated diene. The process, known as cyclopolymerization, transforms the monomer into a polymer featuring cyclic repeating units, offering a pathway to novel polyolefins with unique thermal and mechanical properties. This document delves into the underlying reaction mechanisms, outlines state-of-the-art catalyst systems, provides step-by-step experimental procedures, and details essential polymer characterization techniques. It is intended for researchers and scientists in polymer chemistry and materials science, offering both the theoretical foundation and practical guidance necessary for successful synthesis and analysis.

Introduction: Beyond Simple Olefins

The advent of Ziegler-Natta catalysis revolutionized polymer science, enabling the synthesis of stereoregular polymers like isotactic polypropylene and high-density polyethylene from simple α-olefins.[1][2][3] These catalyst systems, typically comprising a transition metal compound (e.g., from Group IV) and an organoaluminum co-catalyst, operate via a coordination-insertion mechanism, providing remarkable control over polymer architecture.[2][4][5]

While the polymerization of mono-olefins is well-established, the application of Ziegler-Natta catalysis to diene monomers opens a new dimension of polymer structures. For non-conjugated dienes, such as this compound, the polymerization proceeds through an intramolecular-intermolecular chain propagation mechanism, known as cyclopolymerization.[6][7] In this process, the catalyst orchestrates an intramolecular cyclization step after the first double bond insertion, followed by intermolecular propagation. This yields a polymer backbone containing saturated cyclic structures (e.g., methylene-1,3-cyclopentane derivatives) rather than residual double bonds, leading to materials with enhanced thermal stability and distinct physical properties compared to polymers derived from conjugated dienes.[6]

The ability to perform this transformation as a living polymerization using specific homogeneous catalysts, such as amidinate-based zirconium systems, further allows for the synthesis of well-defined block copolymers, paving the way for new classes of microphase-separated polyolefin materials.[6][7]

The Cyclopolymerization Mechanism

The polymerization of this compound is not a simple enchainment of monomer units. Instead, it follows the elegant Cossee-Arlman mechanism adapted for a cyclopolymerization pathway.[8] The process can be dissected into several key stages:

  • Catalyst Activation: The precatalyst, a transition metal complex (e.g., a titanium or zirconium halide), is activated by an organoaluminum co-catalyst (e.g., triethylaluminum, TEAL, or methylaluminoxane, MAO). This reaction forms the active catalytic center, typically a coordinatively unsaturated transition metal cation with a metal-alkyl bond.[1][4]

  • Coordination and First Insertion: A molecule of this compound coordinates to the vacant site on the transition metal center via its terminal double bond (the more accessible one). This is followed by migratory insertion of the double bond into the metal-carbon bond, extending the polymer chain.[8]

  • Intramolecular Cyclization: Following the initial insertion, the pendant double bond of the now-attached monomer unit is positioned in close proximity to the active metal center. This geometry facilitates a rapid intramolecular insertion (cyclization), forming a five-membered ring and regenerating the vacant coordination site. The methyl substituent on the monomer directs the formation of a substituted cyclopentane ring within the polymer backbone.

  • Intermolecular Propagation: A new monomer molecule from the solution coordinates to the regenerated active site, and the process repeats, leading to the growth of a polymer chain composed of cyclic repeating units.

This intricate dance of coordination and insertion is visualized in the diagram below.

PolymerizationMechanism cluster_catalyst Catalytic Cycle ActiveCenter Active Catalyst [M]-R Coordination Monomer Coordination ActiveCenter->Coordination Insertion1 First C=C Insertion (Intermolecular) Coordination->Insertion1 Migratory Insertion Cyclization Intramolecular Cyclization Insertion1->Cyclization Pendant C=C attacks Metal Center Regeneration Regenerated Active Center Cyclization->Regeneration Forms 5-membered ring Regeneration->Coordination New Monomer Binds Polymer Growing Polymer Chain with Cyclic Unit Regeneration->Polymer Chain Growth Monomer This compound Monomer->Coordination Coordination

References

The Synthetic Versatility of 3-Methyl-1,5-heptadiene: A Gateway to Fine Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Methyl-1,5-heptadiene, a readily accessible unconjugated diene, presents itself as a versatile and often underutilized building block for the synthesis of a variety of fine chemicals. Its two distinct olefinic moieties, one monosubstituted and the other disubstituted, offer a platform for a range of selective chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed application notes and protocols for its use in key synthetic operations. We will delve into its propensity for sigmatropic rearrangements, selective functionalization of its double bonds, and its potential as a precursor in the synthesis of valuable fragrance compounds.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of a starting material is critical for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₄--INVALID-LINK--
Molecular Weight 110.20 g/mol --INVALID-LINK--
Boiling Point 111.6 °C at 760 mmHg--INVALID-LINK--[1]
Density 0.736 g/cm³--INVALID-LINK--[1]
CAS Number 50763-51-4 ((Z)-isomer)--INVALID-LINK--[2]

Application Note I: The Cope Rearrangement - A Thermal Pathway to a New Alkene Scaffold

The-sigmatropic rearrangement of 1,5-dienes, known as the Cope rearrangement, is a powerful tool for carbon-carbon bond formation and scaffold manipulation.[3] this compound, upon heating, is expected to undergo a Cope rearrangement to yield 5-methyl-1,5-heptadiene. This transformation proceeds through a concerted, pericyclic transition state, often favoring a chair-like geometry to minimize steric interactions.[4] The equilibrium of the reaction is driven by the relative thermodynamic stabilities of the starting diene and the rearranged product.[3]

Cope_Rearrangement cluster_start Starting Material cluster_product Product start This compound ts Chair-like Transition State start->ts Heat (Δ) product 5-Methyl-1,5-heptadiene ts->product start_struct start_struct product_struct product_struct

Caption: Cope Rearrangement of this compound.

Protocol 1: Thermal Cope Rearrangement of this compound

This protocol is adapted from the established principles of thermal rearrangements of similar 1,5-dienes.[5]

Objective: To synthesize 5-methyl-1,5-heptadiene via the thermal rearrangement of this compound.

Materials:

  • This compound (98% purity or higher)

  • High-boiling point, inert solvent (e.g., diphenyl ether)

  • Sealed, thick-walled glass tube or a stainless-steel autoclave

  • Heating mantle or oil bath with precise temperature control

  • Standard glassware for distillation

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Preparation: In a fume hood, carefully charge a clean, dry, thick-walled sealed tube with this compound (e.g., 5.0 g, 45.4 mmol). Optional: The reaction can be performed neat or in a high-boiling inert solvent to facilitate heat transfer and minimize side reactions.

  • Degassing: Subject the sealed tube to several freeze-pump-thaw cycles to remove dissolved oxygen, which can lead to undesired side reactions at high temperatures.

  • Heating: Immerse the sealed tube in a preheated oil bath or heating mantle set to 250-300 °C. The optimal temperature should be determined empirically, starting at the lower end of the range. Caution: This operation must be performed behind a blast shield due to the high pressure that will develop in the sealed tube.

  • Reaction Monitoring: The progress of the rearrangement can be monitored by periodically (e.g., every hour) removing a small aliquot (after cooling the reaction vessel) and analyzing it by GC-MS. Look for the appearance of a new peak corresponding to the mass of 5-methyl-1,5-heptadiene and a decrease in the starting material peak.

  • Work-up: Once the reaction has reached equilibrium or the desired conversion, allow the reaction vessel to cool completely to room temperature.

  • Purification: The product, 5-methyl-1,5-heptadiene, can be purified from the reaction mixture by fractional distillation.

Expected Outcome: The thermal rearrangement should yield 5-methyl-1,5-heptadiene. The final equilibrium mixture will depend on the thermodynamic stability of the starting material and the product.

Application Note II: Selective Epoxidation - Accessing Chiral Building Blocks

The presence of two non-equivalent double bonds in this compound opens the door for regioselective epoxidation. The terminal monosubstituted double bond is generally more sterically accessible and electronically richer than the internal disubstituted double bond, making it more susceptible to electrophilic attack by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[6] This selectivity allows for the synthesis of 3-methyl-5,6-epoxy-1-heptene as the major product. Such allylic epoxides are valuable intermediates in organic synthesis.[7]

Epoxidation cluster_workflow Regioselective Epoxidation start This compound product 3-Methyl-5,6-epoxy-1-heptene (Major Product) start->product CH₂Cl₂, rt reagent m-CPBA start_struct start_struct arrow start_struct->arrow product_struct product_struct arrow->product_struct

Caption: Regioselective epoxidation of this compound.

Protocol 2: Regioselective Epoxidation of this compound with m-CPBA

This protocol is based on well-established procedures for the epoxidation of alkenes.[8]

Objective: To selectively epoxidize the terminal double bond of this compound.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a fume hood, dissolve this compound (e.g., 2.20 g, 20.0 mmol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (approximately 1.1 equivalents based on the desired mono-epoxidation) in DCM. Add the m-CPBA solution dropwise to the stirred solution of the diene over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The formation of the epoxide will be indicated by the appearance of a new, more polar spot.

  • Quenching: Once the starting material is consumed (or the desired level of conversion is reached), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxy acid. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Outcome: The major product will be 3-methyl-5,6-epoxy-1-heptene, with smaller amounts of the diepoxide and the epoxide of the internal double bond.

Application Note III: Hydroformylation - A Route to Functionalized Aldehydes

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across a double bond.[9] When applied to this compound, hydroformylation offers a pathway to valuable aldehydes. The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions. With appropriate ligand-modified rhodium or cobalt catalysts, it is possible to selectively hydroformylate the less sterically hindered terminal double bond.[9]

Hydroformylation start This compound C₈H₁₄ reagents CO/H₂ Rh or Co catalyst, Ligands, Pressure, Heat product 4-Methyl-2-propylpentanal C₉H₁₈O start->product Selective addition to terminal alkene reagents->product Hydroformylation

Caption: Selective hydroformylation of this compound.

Protocol 3: Selective Hydroformylation of this compound

This is a representative protocol based on known hydroformylation procedures for terminal olefins.[9]

Objective: To synthesize 4-methyl-2-propylpentanal by the selective hydroformylation of this compound.

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Anhydrous toluene

  • High-pressure autoclave equipped with a stirrer and gas inlet

  • Syngas (a mixture of CO and H₂)

Procedure:

  • Catalyst Preparation: In a glovebox, charge the autoclave with the rhodium precursor and the phosphine ligand in anhydrous toluene.

  • Addition of Substrate: Add this compound to the autoclave.

  • Reaction Conditions: Seal the autoclave, remove it from the glovebox, and purge it with syngas. Pressurize the autoclave with syngas (e.g., 20-50 bar) and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of syngas.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • Purification: The product aldehyde can be isolated from the reaction mixture by distillation under reduced pressure.

Expected Outcome: The major product is expected to be 4-methyl-2-propylpentanal, resulting from the hydroformylation of the terminal double bond. The degree of regioselectivity will be influenced by the choice of ligand and reaction conditions.

Application Note IV: A Potential Precursor for Fragrance Synthesis - The Case of Lavandulol

The irregular monoterpene lavandulol is a key component of lavender oil and is valued in the fragrance industry for its pleasant, mild floral aroma.[10] The biosynthesis of lavandulol proceeds through the head-to-middle coupling of two dimethylallyl pyrophosphate (DMAPP) units.[10] The carbon skeleton of this compound is structurally related to precursors of lavandulol and its analogues. Through a sequence of functional group manipulations, such as hydroboration-oxidation to introduce a hydroxyl group, followed by other transformations, this compound could serve as a starting material for the synthesis of lavandulol derivatives.

Fragrance_Synthesis start This compound intermediate Functionalized Intermediate start->intermediate e.g., Hydroboration- Oxidation product Lavandulol Analogue intermediate->product Further Transformations

Caption: Potential synthetic route to lavandulol analogues.

While a direct, one-step conversion is not feasible, the diene's framework provides a valuable starting point for a multi-step synthesis of these desirable fragrance molecules. Further research into selective functionalization and subsequent carbon-carbon bond-forming reactions could unlock this potential.

Conclusion

This compound is a versatile and economically viable starting material with significant potential in the synthesis of fine chemicals. Its distinct electronic and steric properties at its two olefinic centers allow for a range of selective transformations. The protocols and application notes provided herein for Cope rearrangement, epoxidation, and hydroformylation serve as a foundation for researchers and drug development professionals to explore the synthetic utility of this diene. Furthermore, its structural similarity to precursors of valuable fragrance compounds like lavandulol highlights its potential in the creative endeavors of fragrance chemistry. As the demand for efficient and innovative synthetic routes continues to grow, the exploration of such fundamental building blocks will undoubtedly lead to new and exciting discoveries.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Poly(3-Methyl-1,5-heptadiene)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Properties of a Novel Polydiene

3-Methyl-1,5-heptadiene is a non-conjugated diene monomer that offers intriguing possibilities for creating novel polymers with unique structural and physical properties.[1] The presence of two distinct double bonds allows for various polymerization pathways, potentially leading to materials with tailored characteristics suitable for advanced applications, from specialty elastomers to matrices in drug delivery systems. The specific placement of the methyl group and the non-conjugated nature of the dienes can influence the polymer's microstructure, including branching, stereochemistry, and the mode of vinyl incorporation.

A thorough and precise characterization of these polymers is paramount to establishing structure-property relationships, ensuring reproducibility, and predicting performance in their final application. A single analytical technique is insufficient to capture the complexity of a polymeric material. Therefore, this guide presents an integrated, multi-technique approach, combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Size Exclusion Chromatography (SEC), Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA). This workflow provides a holistic understanding of the polymer's chemical identity, molecular weight distribution, and thermal behavior.

Foundational Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is arguably the most powerful technique for elucidating the detailed microstructure of a polymer.[2] For poly(this compound), it provides direct, quantitative information on monomer incorporation, tacticity (stereochemistry), branching, and end-group analysis.[3][4] Unlike techniques that measure bulk properties, NMR provides insight at the atomic level, allowing for the differentiation of structural isomers that arise during polymerization (e.g., 1,2- vs. 1,5-addition) and the stereoisomers (cis/trans) of the remaining double bond.[5] For semi-crystalline or poorly soluble polyolefins, high-temperature or melt-state NMR can be an invaluable tool to overcome solubility challenges.[6][7]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve Polymer (~10-20 mg) in Deuterated Solvent (e.g., CDCl3, TCB-d2) P2 Transfer to NMR Tube P1->P2 Vortex to homogenize A1 Insert Sample into Spectrometer P2->A1 A2 Tune & Shim Magnet A1->A2 A3 Acquire 1H, 13C, & 2D Spectra (e.g., COSY, HSQC) A2->A3 D1 Fourier Transform & Phase Correction A3->D1 D2 Baseline Correction & Integration D1->D2 D3 Chemical Shift Referencing D2->D3 D4 Spectral Assignment & Microstructure Quantification D3->D4 SEC_Workflow cluster_prep Preparation cluster_acq Chromatography cluster_proc Data Analysis P1 Prepare Mobile Phase (e.g., THF, Toluene) P2 Dissolve Polymer Sample (1-2 mg/mL) in Mobile Phase P3 Filter Sample through 0.22 µm Syringe Filter P2->P3 A2 Inject Filtered Sample P3->A2 A1 Equilibrate SEC System (Pump, Column, Detectors) A1->A2 A3 Elution & Separation (Large molecules elute first) A2->A3 A4 Signal Detection (RI, UV, LS, Viscometer) A3->A4 D2 Integrate Chromatogram A4->D2 D1 Generate Calibration Curve (using Polystyrene Standards) D3 Calculate Mn, Mw, PDI D1->D3 D2->D3 MALDI_Workflow cluster_prep Sample Spotting cluster_acq Analysis P1 Mix Polymer, Matrix (e.g., DCTB), and Cationizing Salt (e.g., NaTFA) in Solvent (e.g., THF) P2 Spot Mixture onto MALDI Target Plate P1->P2 P3 Allow Solvent to Evaporate, Forming Co-crystals P2->P3 A1 Insert Plate into Mass Spectrometer P3->A1 A2 Irradiate Spot with Pulsed Laser A1->A2 A3 Desorption/Ionization of Polymer Molecules A2->A3 A4 Accelerate Ions into Time-of-Flight Analyzer A3->A4 A5 Detect Ions & Generate Spectrum A4->A5 Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Start Polymer Sample D1 Seal 5-10 mg sample in Aluminum Pan Start->D1 T1 Place 10-15 mg sample in TGA Pan Start->T1 D2 Heat-Cool-Heat Cycle (e.g., -80°C to 200°C) D1->D2 D3 Analyze Thermogram D2->D3 Output_DSC Determine Tg, Tm, Tc D3->Output_DSC T2 Heat at constant rate (e.g., 10°C/min) in N₂ T1->T2 T3 Monitor Mass Loss T2->T3 Output_TGA Determine Decomposition Temperature (Td) T3->Output_TGA

References

Application Notes & Protocols: Metathesis Reactions of 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Olefin metathesis is a Nobel Prize-winning technology that has become an indispensable tool in modern organic synthesis for its efficiency in carbon-carbon double bond formation.[1] This guide provides a detailed exploration of metathesis reactions involving 3-methyl-1,5-heptadiene, a non-conjugated diene, with a primary focus on Ring-Closing Metathesis (RCM) to synthesize 4-methylcyclohexene. As an application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and self-validating. It is intended for researchers, chemists, and drug development professionals who require both a theoretical understanding and practical, field-proven methodologies for employing this powerful reaction.

Foundational Principles of Olefin Metathesis

Olefin metathesis is an organic reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds.[1][2] This transformation is not driven by significant enthalpy changes in unstrained alkenes but rather by entropic factors, particularly in Ring-Closing Metathesis (RCM), where a volatile byproduct like ethylene is formed and can be removed, driving the equilibrium toward the desired cyclic product.[1][3][4]

The Chauvin Mechanism: A Unifying Principle

The widely accepted mechanism for transition-metal-catalyzed olefin metathesis was first proposed by Yves Chauvin.[1][5] The catalytic cycle proceeds through the formation of a four-membered metallacyclobutane intermediate. This process involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene catalyst and the olefin substrate.[5]

The key steps are:

  • [2+2] Cycloaddition: The alkene coordinates with the metal alkylidene catalyst and undergoes a cycloaddition to form a metallacyclobutane intermediate.[6]

  • [2+2] Cycloreversion: The metallacyclobutane ring fragments in a reverse manner, releasing a new alkene and forming a new metal alkylidene complex.[2][6]

  • Catalyst Regeneration: The new metal alkylidene reacts with another part of the substrate (in the case of RCM) or another alkene molecule, continuing the catalytic cycle until the final product is formed and the initial catalyst is regenerated.

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Flame-dry glassware under vacuum prep2 Degas anhydrous solvent (e.g., DCM) via sparging with Argon for 30 min prep1->prep2 Ensure inert conditions react1 In flask under Argon, dissolve this compound in degassed solvent react2 Add Grubbs' 2nd Gen Catalyst (1-2 mol%) react1->react2 Substrate conc: 0.05 - 0.1 M react3 Heat to reflux (40°C for DCM) with gentle Argon flow react2->react3 Color change: purple to brown react4 Monitor reaction via TLC or GC-MS (every 1-2 hours) react3->react4 Ethylene removal drives equilibrium work1 Cool to RT, quench with Ethyl Vinyl Ether (20-30 min) react4->work1 Upon substrate consumption work2 Concentrate in vacuo work1->work2 Destroys active catalyst work3 Purify via flash chromatography OR use scavenger resin to remove Ruthenium work2->work3 Removes volatile product from catalyst work4 Characterize pure product (NMR, GC-MS) work3->work4 Isolates 4-methylcyclohexene

References

Application Notes & Protocols: Asymmetric Synthesis Using 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methyl-1,5-heptadiene in Chiral Synthesis

This compound is a prochiral diene that serves as a versatile and economically significant starting material in the landscape of asymmetric synthesis. Its structure, featuring two distinct olefinic bonds—a monosubstituted terminal alkene and a 1,2-disubstituted internal alkene—presents a unique platform for regioselective and enantioselective transformations. The strategic placement of a methyl group at the C3 position introduces a chiral center upon functionalization of either double bond, making it a valuable precursor for the synthesis of a wide array of complex chiral molecules, including pharmaceuticals, agrochemicals, and insect pheromones.

The differential reactivity of the two double bonds is a key feature that underpins its utility. The terminal double bond is generally more sterically accessible and electron-rich, making it more susceptible to electrophilic attack and coordination with bulky catalytic systems. This inherent difference allows for selective reactions at one site over the other, a critical aspect in designing efficient and elegant synthetic routes. This application note will provide an in-depth technical guide to the asymmetric functionalization of this compound, with a primary focus on two of the most powerful methods in the synthetic chemist's toolkit: Sharpless Asymmetric Dihydroxylation and Asymmetric Hydroboration. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.

Part 1: Sharpless Asymmetric Dihydroxylation of this compound

The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that provides a reliable and highly enantioselective method for the conversion of alkenes to vicinal diols.[1][2] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. The choice of the chiral ligand, typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either enantiomer of the resulting diol.[1][3]

Causality of Experimental Choices:

  • Regioselectivity: In the case of this compound, the terminal double bond is significantly more reactive towards the bulky osmium tetroxide-ligand complex due to reduced steric hindrance compared to the internal double bond. This inherent steric differentiation leads to excellent regioselectivity for the dihydroxylation of the C1-C2 olefin.

  • Enantioselectivity: The enantioselectivity is governed by the chiral environment created by the phthalazine-based ligands, (DHQ)₂PHAL and (DHQD)₂PHAL. These ligands form a binding pocket around the osmium center, directing the approach of the alkene from one face over the other. The commercially available "AD-mix" formulations conveniently package the catalyst, ligand, co-oxidant, and additives.[2] AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) deliver the diol product with opposite stereochemistry.

  • Reaction Conditions: The reaction is typically performed in a biphasic solvent system, such as t-butanol/water, at low temperatures to enhance enantioselectivity. The use of a stoichiometric oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is crucial for regenerating the osmium(VIII) catalyst, allowing it to be used in catalytic amounts.[1][3]

Experimental Protocol: Asymmetric Dihydroxylation of this compound

This protocol is designed to be a self-validating system, with checkpoints for monitoring reaction progress and ensuring high enantiomeric excess.

Materials:

  • This compound (98% purity)

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water (deionized)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet, add AD-mix-α (or AD-mix-β) (14 g per 10 mmol of alkene) and a solvent mixture of tert-butanol (50 mL) and water (50 mL).

  • Cooling: Cool the resulting slurry to 0 °C in an ice bath with vigorous stirring.

  • Addition of Methanesulfonamide: Add methanesulfonamide (1.0 eq., e.g., 0.95 g for 10 mmol of alkene). Stir for 5 minutes until the solid dissolves. The addition of methanesulfonamide can accelerate the catalytic cycle and improve turnover rates.

  • Substrate Addition: Add this compound (1.0 eq., e.g., 1.10 g, 10 mmol) to the cooled mixture.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.

  • Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 10 mmol of alkene) and allowing the mixture to warm to room temperature. Stir for 1 hour.

  • Extraction: Add ethyl acetate (100 mL) and stir for 10 minutes. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Workup: Combine the organic layers and wash with 1 M sodium hydroxide (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral this compound-1,2-diol.

Expected Outcome and Data Interpretation:

ParameterExpected ValueAnalysis Method
Yield 75-90%Gravimetric analysis after purification
Enantiomeric Excess (ee) >95%Chiral HPLC or GC analysis
Diastereomeric Ratio (dr) >20:1¹H NMR or GC analysis

The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase. The absolute configuration of the diol will depend on the AD-mix used.

Workflow Diagram:

Sharpless_Dihydroxylation cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification reagents AD-mix-α/β t-BuOH/H₂O cool Cool to 0 °C reagents->cool additive Add CH₃SO₂NH₂ cool->additive substrate Add this compound stir Stir at 0 °C (6-24h) substrate->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Na₂SO₃ extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify product Chiral Diol Product purify->product

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Part 2: Asymmetric Hydroboration-Oxidation of this compound

Asymmetric hydroboration-oxidation is a two-step process that converts an alkene into a chiral alcohol with anti-Markovnikov regioselectivity. The first step involves the addition of a chiral borane reagent across the double bond, followed by an in-situ oxidation of the resulting organoborane to the corresponding alcohol.

Causality of Experimental Choices:

  • Chiral Borane Reagents: The enantioselectivity of the hydroboration step is induced by the use of sterically hindered chiral boranes. Common reagents include monoisopinocampheylborane (IpcBH₂) and diisopinocampheylborane (Ipc₂BH). The bulky isopinocampheyl ligands, derived from the natural product α-pinene, create a chiral environment that directs the addition of the borane to one face of the alkene.

  • Regioselectivity: Similar to the dihydroxylation, the hydroboration reaction will preferentially occur at the less sterically hindered terminal double bond of this compound.

  • Oxidation Step: The subsequent oxidation of the carbon-boron bond to a carbon-oxygen bond proceeds with retention of stereochemistry. A basic solution of hydrogen peroxide is the standard reagent for this transformation, ensuring that the chirality established in the hydroboration step is faithfully transferred to the final alcohol product.

Experimental Protocol: Asymmetric Hydroboration-Oxidation

This protocol provides a robust method for the synthesis of chiral 3-methyl-1,5-heptadien-1-ol.

Materials:

  • This compound (98% purity)

  • (+)- or (-)-α-Pinene

  • Borane-dimethyl sulfide complex (BMS)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Diisopinocampheylborane (Ipc₂BH): In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (+)- or (-)-α-pinene (2.2 eq.) in anhydrous THF. Cool the solution to 0 °C and add borane-dimethyl sulfide complex (1.0 eq.) dropwise. Allow the mixture to stir at 0 °C for 1 hour, during which a white precipitate of Ipc₂BH will form.

  • Hydroboration: Cool the suspension of Ipc₂BH to -25 °C (using a dry ice/acetone bath). Add this compound (1.0 eq.) dropwise to the stirred suspension.

  • Reaction Monitoring: Stir the reaction mixture at -25 °C for 4-6 hours. The progress of the hydroboration can be monitored by quenching a small aliquot with methanol and analyzing the gas evolution or by ¹¹B NMR spectroscopy if available.

  • Oxidation: After the hydroboration is complete, carefully add water to the reaction mixture, followed by the slow, dropwise addition of 3 M aqueous sodium hydroxide solution. Then, add 30% hydrogen peroxide solution dropwise, ensuring the internal temperature does not exceed 50 °C.

  • Workup: Stir the mixture at room temperature for 1 hour after the addition of hydrogen peroxide is complete. Add diethyl ether and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 3-methyl-1,5-heptadien-1-ol.

Expected Outcome and Data Interpretation:

ParameterExpected ValueAnalysis Method
Yield 70-85%Gravimetric analysis after purification
Enantiomeric Excess (ee) >90%Chiral GC or derivatization followed by NMR analysis
Regioselectivity >98% (terminal vs. internal)¹H NMR or GC analysis

Mechanism Overview:

Hydroboration_Mechanism start This compound transition_state Four-membered Transition State start->transition_state reagent Chiral Borane (e.g., Ipc₂BH) reagent->transition_state organoborane Chiral Organoborane Intermediate transition_state->organoborane syn-addition oxidation Oxidation (H₂O₂, NaOH) organoborane->oxidation product Chiral Alcohol oxidation->product Retention of Stereochemistry

Caption: Key steps in Asymmetric Hydroboration-Oxidation.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in modern asymmetric synthesis. The protocols detailed in this application note for Sharpless Asymmetric Dihydroxylation and Asymmetric Hydroboration-Oxidation provide reliable and scalable methods for the production of highly enantioenriched chiral diols and alcohols, respectively. The predictability of the stereochemical outcome, coupled with the high yields and enantioselectivities, makes these transformations particularly attractive for applications in the pharmaceutical and fine chemical industries. Further exploration of other asymmetric transformations, such as epoxidation, cyclopropanation, and metathesis reactions, on this readily available diene will undoubtedly continue to expand its utility and solidify its role as a cornerstone of chiral synthesis.

References

Application Notes & Protocols: 3-Methyl-1,5-heptadiene in the Synthesis of Cyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Methyl-1,5-heptadiene

This compound is an acyclic diene that serves as a versatile and strategic precursor in the synthesis of substituted five-membered carbocycles. Its structure, featuring two terminal double bonds separated by a methylene and a methine group, is ideally suited for intramolecular cyclization reactions. The presence of a methyl group at the C3 position introduces a key element of stereochemical control and influences the regioselectivity of ring formation, making it a valuable building block for creating complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic strategies employing this compound for the construction of cyclic compounds, with a focus on Ring-Closing Metathesis (RCM) and Palladium-Catalyzed Cyclization. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights gleaned from established research to guide scientists in leveraging this substrate for drug discovery and development.

Core Cyclization Strategies

The non-conjugated nature of the double bonds in this compound dictates the most effective cyclization strategies. The primary pathways involve transition metal catalysis to orchestrate the formation of a new carbon-carbon bond between the two alkene moieties.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis is arguably the most powerful and widely used method for converting acyclic dienes into cyclic alkenes.[1][2] The reaction is driven by the formation of a stable cyclic olefin and the release of a small, volatile alkene, typically ethylene, which shifts the reaction equilibrium toward the product.[2] The mechanism, first elucidated by Yves Chauvin, involves a transition metal alkylidene catalyst (e.g., Grubbs' or Schrock's catalysts) that facilitates a series of [2+2] cycloadditions and cycloreversions.[1]

Mechanism and Catalyst Selection: The catalytic cycle begins with the coordination of one of the diene's terminal alkenes to the metal alkylidene, forming a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release the original alkylidene and form a new metal alkylidene tethered to the substrate. The second alkene then coordinates and undergoes an intramolecular [2+2] cycloaddition, forming a second metallacyclobutane. The final retro-[2+2] step releases the cyclic alkene product and regenerates the metal alkylidene catalyst, which re-enters the catalytic cycle.

The choice of catalyst is critical. Second-generation Grubbs' and Hoveyda-Grubbs' catalysts are generally preferred due to their high activity, thermal stability, and excellent tolerance for a wide range of functional groups. For substrates like this compound, these catalysts efficiently promote the formation of five-membered rings.

Caption: Figure 1: Catalytic Cycle of Ring-Closing Metathesis (RCM).

Palladium-Catalyzed Intramolecular Cyclization

Cationic palladium(II) complexes are highly effective catalysts for the cyclization of functionalized dienes.[3][4] These reactions proceed through a distinct mechanism involving intramolecular carbometalation and can be tailored to produce a variety of functionalized cyclopentane derivatives.[3][5] A notable application is the cyclization/hydrosilylation reaction, which installs a silyl group onto the cyclized product, providing a handle for further synthetic transformations.

Mechanism: Cyclization/Hydrosilylation The reaction is initiated by the formation of a palladium silyl species from a palladium precursor and a hydrosilane (e.g., HSiEt₃).[6] This palladium silyl complex coordinates to one of the double bonds of the diene. Subsequent insertion of the olefin into the Pd-Si bond (silylpalladation) is followed by a turnover-limiting intramolecular carbometallation step, where the palladium alkyl intermediate attacks the second double bond to form a five-membered ring.[6] The resulting palladium cyclopentylmethyl complex then undergoes silylative cleavage to release the silylated cyclopentane product and regenerate the active palladium catalyst.[5][6] These transformations are known for their high regio- and diastereoselectivity.[3]

Pd_Catalysis Figure 2: Palladium-Catalyzed Diene Cyclization/Hydrosilylation cluster_cycle Catalytic Cycle Pd_cat [(L)Pd(H)]⁺ Pd_silyl [(L)Pd(SiR₃)]⁺ Pd_cat->Pd_silyl + HSiR₃ - H₂ Coord_complex Diene Coordination Complex Pd_silyl->Coord_complex + Diene Carbometalation Intramolecular Carbometalation Coord_complex->Carbometalation Silylpalladation Cyclopentyl_Pd Cyclopentylmethyl -Pd Complex Carbometalation->Cyclopentyl_Pd Ring Closure Cyclopentyl_Pd->Pd_cat + HSiR₃ - Product Product Silylated Methyl- cyclopentane Diene This compound

Caption: Figure 2: Palladium-Catalyzed Diene Cyclization/Hydrosilylation.

Experimental Protocols & Data

The following protocols are designed as self-validating systems, providing researchers with a reliable starting point for their investigations.

Protocol 1: Ring-Closing Metathesis of this compound

Objective: To synthesize 4-methyl-1-cyclopentene via RCM.

Materials:

  • This compound (Substrate)

  • Grubbs' Catalyst, 2nd Generation (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Dichloromethane (DCM), anhydrous, degassed

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Standard glassware, Schlenk line, magnetic stirrer

RCM_Workflow Figure 3: Experimental Workflow for RCM Protocol Start Start Setup Assemble dry glassware under Nitrogen/Argon Start->Setup Dissolve Dissolve this compound in degassed DCM Setup->Dissolve AddCat Add Grubbs' Catalyst (solution or solid) Dissolve->AddCat React Stir at RT to 40°C Monitor by TLC/GC-MS AddCat->React Quench Add ethyl vinyl ether to quench catalyst React->Quench Reaction Complete Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by flash chromatography Concentrate->Purify Analyze Characterize product (NMR, MS) Purify->Analyze End End Analyze->End

Caption: Figure 3: Experimental Workflow for RCM Protocol.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Substrate Preparation: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous, degassed dichloromethane to make a ~0.05 M solution. The use of degassed solvent is crucial to prevent catalyst degradation.

  • Catalyst Addition: In a separate vial under inert atmosphere, dissolve the Grubbs' 2nd generation catalyst (0.5-2.0 mol%) in a small amount of degassed DCM. Add the catalyst solution to the stirring substrate solution via cannula. A color change is typically observed upon addition.

  • Reaction: Stir the mixture at room temperature or gently heat to 40°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of the starting diene. Reactions are often complete within 2-12 hours.[7]

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to the mixture and stir for 30 minutes. This quenches the active ruthenium catalyst by forming a stable Fischer carbene.[8]

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (eluting with a non-polar solvent like hexanes) to afford the pure cyclopentene product.

ParameterConditionRationale / Notes
Catalyst Grubbs' 2nd Gen.High activity and functional group tolerance.
Catalyst Loading 0.5 - 2.0 mol%Balances reaction rate with cost and ease of removal.
Solvent Anhydrous, Degassed DCMCommon solvent for RCM; degassing prevents catalyst oxidation.
Concentration 0.01 - 0.1 MHigher dilution favors intramolecular RCM over intermolecular polymerization.
Temperature 25 - 40 °CSufficient for catalyst turnover without promoting decomposition.
Typical Yield > 85%RCM is generally a high-yielding reaction.
Protocol 2: Palladium-Catalyzed Cyclization/Hydrosilylation

Objective: To synthesize a (triethylsilyl)methyl-substituted methylcyclopentane.

Materials:

  • This compound (Substrate)

  • [(phen)Pd(Me)(OEt₂)]⁺[BAr₄]⁻ or similar cationic Pd(II) catalyst[5]

  • Triethylsilane (HSiEt₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Standard glassware, Schlenk line, magnetic stirrer

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or using Schlenk techniques, add the cationic palladium catalyst (2-5 mol%) to a flame-dried flask.

  • Solvent and Reagent Addition: Add anhydrous DCM or DCE to the flask. Cool the solution to 0°C in an ice bath.

  • Substrate and Silane Addition: Add this compound (1.0 eq) followed by the dropwise addition of triethylsilane (1.1 - 1.5 eq) to the cold, stirring catalyst solution.

  • Reaction: Allow the reaction to stir at 0°C to room temperature. The reaction is typically rapid, often completing within 30 minutes to a few hours.[5] Monitor the reaction by GC-MS to confirm the formation of the product and consumption of the starting materials.

  • Workup and Purification: Upon completion, quench the reaction by exposing it to air. Dilute with a solvent like hexanes or diethyl ether and filter through a short plug of silica gel to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel to yield the pure silylated cyclopentane derivative. The diastereoselectivity of the product can be determined by NMR spectroscopy.

ParameterConditionRationale / Notes
Catalyst Cationic Pd(II) ComplexHighly active for diene cyclization/hydrosilylation.[3][5]
Catalyst Loading 2 - 5 mol%Standard loading for efficient catalysis.
Hydrosilane HSiEt₃Common and effective hydrosilylating agent.
Solvent Anhydrous DCM / DCEProvides good solubility for reactants and catalyst.
Temperature 0 °C to 25 °CMild conditions prevent side reactions and catalyst decomposition.[5]
Stereoselectivity Often high (e.g., ≥98% trans)The mechanism favors specific stereochemical outcomes.[5]

Conclusion and Future Outlook

This compound stands out as a valuable C8 building block for the stereocontrolled synthesis of substituted five-membered rings. Both Ring-Closing Metathesis and Palladium-Catalyzed Cyclization offer efficient, high-yielding, and selective pathways to valuable carbocyclic products. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to explore the synthetic potential of this diene. Future work may focus on asymmetric variations of these reactions to access enantiomerically pure cyclopentane derivatives, further expanding the utility of this compound in the synthesis of chiral drugs and complex natural products.

References

Application and Protocol Guide: Selective C-H Activation of 3-Methyl-1,5-heptadiene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction.[1][2] This guide provides a detailed exploration of the C-H activation of 3-methyl-1,5-heptadiene, a non-conjugated diene presenting multiple reactive sites. We delve into the nuanced application of transition metal catalysis, primarily focusing on palladium, rhodium, and iridium systems, to achieve selective functionalization of allylic and vinylic C-H bonds. This document serves as a practical resource, offering not only theoretical insights into reaction mechanisms but also detailed, actionable protocols for laboratory execution. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to adapt and innovate in their synthetic endeavors.

Introduction: The Strategic Value of C-H Activation in Diene Systems

The selective functionalization of olefins is a cornerstone of chemical synthesis. Traditional methods often rely on the presence of pre-installed functional groups, which can add steps and reduce overall efficiency.[3] Transition metal-catalyzed C-H activation has emerged as a powerful alternative, allowing for the direct conversion of inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds.[4][5] Non-conjugated dienes like this compound offer a rich tapestry of C-H bonds with varying reactivities, including primary, secondary, and tertiary allylic positions, as well as vinylic sites. The ability to selectively target one of these positions opens up avenues for the rapid synthesis of complex molecular architectures, a critical aspect of drug discovery and development.

This guide will focus on two primary modes of C-H activation in the context of this compound:

  • Allylic C-H Activation: Targeting the C-H bonds adjacent to the double bonds.

  • Vinylic C-H Activation: Targeting the C-H bonds directly on the double bonds.

We will explore catalytic systems based on palladium, rhodium, and iridium, as these metals have demonstrated unique capabilities in activating different types of C-H bonds in olefinic substrates.[3][6][7]

Mechanistic Underpinnings: Pathways to Selective Functionalization

A thorough understanding of the operative reaction mechanisms is paramount for successful and reproducible C-H activation. The choice of metal, ligand, and oxidant dictates the reaction pathway and, consequently, the selectivity.

Palladium-Catalyzed Allylic C-H Functionalization

Palladium(II) catalysts are particularly effective for allylic C-H activation. The generally accepted mechanism involves the formation of a π-allylpalladium intermediate, which is then susceptible to nucleophilic attack.[6][8]

G cluster_0 Catalytic Cycle A Pd(II) Catalyst B π-Olefin Complex A->B Coordination C π-Allylpalladium Complex B->C Allylic C-H Activation (-H+) D Nucleophilic Attack C->D Nu- E Product D->E Reductive Elimination F Pd(0) D->F G Re-oxidation F->G Oxidant G->A

Figure 1: General catalytic cycle for Pd-catalyzed allylic C-H functionalization.

In the case of this compound, multiple allylic C-H bonds are present. The regioselectivity of the initial C-H activation is influenced by steric and electronic factors, as well as the nature of the ligand on the palladium center.

Rhodium-Catalyzed Vinylic C-H Functionalization with Directing Groups

Rhodium(III) catalysts, often in the form of [Cp*RhCl2]2, are highly effective for vinylic C-H activation, particularly when a directing group is present in the substrate.[9][10] While this compound itself lacks a directing group, this section is included to illustrate a powerful strategy for achieving vinylic functionalization. For a hypothetical substrate where a directing group is installed, the reaction proceeds through a cyclometalated intermediate.

G cluster_1 Vinylic C-H Activation Pathway Start Substrate with Directing Group (DG) Coord Coordination Complex Start->Coord Rh_cat [Rh(III)] Rh_cat->Coord CMA Concerted Metalation- Deprotonation (CMD) Coord->CMA Rhodacycle Rhodacycle Intermediate CMA->Rhodacycle Coupling Coupling Partner Insertion Rhodacycle->Coupling Intermediate Post-Insertion Intermediate Coupling->Intermediate Red_Elim Reductive Elimination Intermediate->Red_Elim Red_Elim->Rh_cat Catalyst Regeneration Product Functionalized Product Red_Elim->Product

Figure 2: Rh(III)-catalyzed vinylic C-H activation with a directing group.

Iridium-Catalyzed C-H Activation

Iridium complexes can catalyze the dimerization and hydrovinylation of olefins through a C-H activation mechanism.[7] These reactions often proceed through an oxidative addition of the C-H bond to the iridium center. Iridium catalysis can also be employed for enantioselective allylic alkylation.[11][12][13]

Experimental Protocols and Application Notes

The following protocols are designed as a starting point for the investigation of C-H activation on this compound. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Palladium-Catalyzed Allylic Acetoxylation

This protocol targets the allylic C-H bonds of this compound to introduce an acetate group, a versatile handle for further synthetic transformations.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)2)

  • Benzoquinone (BQ)

  • Acetic acid (AcOH)

  • Anhydrous dioxane

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (5 mol%), benzoquinone (1.2 equiv), and anhydrous dioxane (0.1 M).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Under a positive pressure of nitrogen, add this compound (1.0 equiv) followed by acetic acid (5.0 equiv).

  • Seal the flask and heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove palladium black.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: A mixture of mono-acetoxylated products at the different allylic positions. The regioselectivity will depend on the relative stability of the corresponding π-allylpalladium intermediates.

Parameter Condition Rationale
Catalyst Pd(OAc)2Effective for allylic C-H activation.[8]
Oxidant BenzoquinoneRe-oxidizes Pd(0) to the active Pd(II) state.[8]
Solvent DioxaneA common aprotic solvent for such reactions.
Temperature 80 °CProvides sufficient energy for C-H activation.
Protocol 2: Rhodium-Catalyzed Oxidative Olefination (Hypothetical Directed Substrate)

While this compound itself is not ideal for this reaction due to the lack of a directing group, this protocol outlines the procedure for a hypothetical derivative, such as an N-pentafluorobenzoyl protected amine at the 3-position, to achieve vinylic C-H olefination.

Materials:

  • Directed this compound derivative

  • [Cp*RhCl2]2

  • AgSbF6

  • N-Acryloylmorpholine

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • In a glovebox, add the directed this compound derivative (1.0 equiv), [Cp*RhCl2]2 (2.5 mol%), and AgSbF6 (10 mol%) to a vial.

  • Add anhydrous DCE (0.2 M) and N-acryloylmorpholine (1.5 equiv).

  • Seal the vial and heat at 100 °C for 18 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica.

  • Concentrate the filtrate and purify by flash column chromatography.

Expected Outcome: The vinylic C-H bond ortho to the directing group will be functionalized with the acrylate.

Parameter Condition Rationale
Catalyst [Cp*RhCl2]2A common and robust catalyst for Rh(III)-catalyzed C-H activation.[9]
Additive AgSbF6Acts as a halide scavenger to generate the active cationic Rh species.
Coupling Partner N-AcryloylmorpholineAn electron-deficient olefin suitable for insertion.
Solvent DCEA high-boiling, non-coordinating solvent.

Data Interpretation and Characterization

The products of these reactions will likely be a mixture of isomers. Careful characterization is crucial for determining the regioselectivity and stereoselectivity of the transformation.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the connectivity and stereochemistry of the products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For initial product identification and to monitor reaction conversion.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the products.

Conclusion and Future Outlook

The C-H activation of this compound presents a compelling case study for the application of modern synthetic methodologies. By carefully selecting the catalyst and reaction conditions, it is possible to selectively functionalize either the allylic or vinylic C-H bonds, providing access to a diverse range of valuable chemical entities. The protocols and insights provided in this guide are intended to serve as a solid foundation for further exploration and innovation in this exciting field. Future work could focus on the development of enantioselective variants of these reactions, further expanding the synthetic utility of this approach in the context of complex molecule synthesis and drug development.

References

Application Notes and Protocols for 3-Methyl-1,5-heptadiene as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Advanced Polymer Architectures with 3-Methyl-1,5-heptadiene

In the realm of polymer science and material engineering, the ability to precisely control the three-dimensional structure of macromolecules is paramount. Cross-linking, the process of forming covalent bonds between polymer chains, is a fundamental technique for transforming thermoplastic polymers into durable, resilient thermosets with enhanced mechanical properties, thermal stability, and solvent resistance.[1][2] The choice of cross-linking agent is critical, as it dictates the cross-linking chemistry, the final network structure, and ultimately, the performance of the material.

This technical guide focuses on This compound , a non-conjugated diene, and its application as a versatile monomer for introducing reactive sites for subsequent cross-linking in a variety of polymers.[3][4] Unlike conjugated dienes, the isolated double bonds in this compound exhibit distinct reactivity, offering unique opportunities for controlled polymer modification and network formation.[4] This document will provide a comprehensive overview of its mechanism of action, detailed protocols for its incorporation and subsequent cross-linking, and methods for characterizing the resulting materials.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a cross-linking agent is essential for its effective application.

PropertyValueReference
Molecular Formula C₈H₁₄[5][6]
Molecular Weight 110.20 g/mol [5][6]
Boiling Point 111.6 °C at 760 mmHg[6]
Density 0.736 g/cm³[6]
Appearance Colorless liquid[3]
CAS Number 4894-62-6[3]

Mechanism of Action: A Tale of Two Double Bonds

This compound's utility as a cross-linking precursor lies in its structure as a non-conjugated diene. It is typically incorporated into a polymer backbone as a termonomer during polymerization, for example, in the synthesis of ethylene-propylene-diene monomer (EPDM) rubbers.[1] The two double bonds of this compound have different levels of steric hindrance and are therefore not equally reactive. The less sterically hindered double bond is more likely to participate in the initial polymerization, leaving the second double bond pendant to the main polymer chain. This pendant double bond is the reactive site for subsequent cross-linking.

The cross-linking process itself is typically initiated by free radicals, most commonly generated from the thermal decomposition of peroxides, or through sulfur vulcanization.[7][8]

Peroxide-Initiated Cross-Linking

In this mechanism, a peroxide initiator (e.g., dicumyl peroxide) decomposes upon heating to form highly reactive radicals. These radicals can then abstract a hydrogen atom from the polymer backbone or, more favorably, add across the pendant double bond of the incorporated this compound monomer. This creates a reactive site on the polymer chain, which can then react with another polymer chain, forming a stable carbon-carbon cross-link. The presence of the methyl group on the diene can influence the stability of the resulting radical and the kinetics of the cross-linking reaction.

Peroxide_Crosslinking Peroxide (R-O-O-R) Peroxide (R-O-O-R) 2 R-O• 2 R-O• Peroxide (R-O-O-R)->2 R-O• Heat R-O• R-O• Polymer-C• Polymer-C• R-O•->Polymer-C• H-abstraction from Polymer-H Polymer-C(R-O)-C• Polymer-C(R-O)-C• R-O•->Polymer-C(R-O)-C• + Pendant Double Bond Cross-linked Polymer Cross-linked Polymer Polymer-C•->Cross-linked Polymer + Another Polymer Chain Polymer-C(R-O)-C•->Cross-linked Polymer + Another Polymer Chain caption Peroxide-initiated cross-linking mechanism.

Caption: Peroxide-initiated cross-linking mechanism.

Sulfur Vulcanization

Sulfur vulcanization is a more complex process that is widely used in the rubber industry.[8] It involves heating the polymer with sulfur and various accelerators and activators. The process leads to the formation of mono-, di-, and polysulfide cross-links between the polymer chains at the sites of the pendant double bonds from the this compound units. The type and density of these cross-links significantly impact the final properties of the material.

Sulfur_Vulcanization cluster_0 Sulfur Vulcanization Process Polymer with Pendant Diene Polymer with Pendant Diene Cross-linked Polymer Cross-linked Polymer Polymer with Pendant Diene->Cross-linked Polymer Sulfur (S₈) Sulfur (S₈) Sulfur (S₈)->Cross-linked Polymer Accelerators Accelerators Accelerators->Cross-linked Polymer Activators (e.g., ZnO) Activators (e.g., ZnO) Activators (e.g., ZnO)->Cross-linked Polymer Heat Heat Heat->Cross-linked Polymer caption Key components in sulfur vulcanization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Methyl-1,5-heptadiene. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we move beyond simple protocols to explain the scientific principles behind the purification choices, helping you troubleshoot common issues and optimize your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to handling and purifying this compound.

Q1: What are the most common impurities found in crude this compound?

A: Crude this compound typically contains a mixture of impurities originating from its synthesis and subsequent handling. These can be broadly categorized as:

  • Geometric and Positional Isomers: Due to the presence of two double bonds, various isomers can form during synthesis. These include the (5E) and (5Z) geometric isomers of this compound itself, as well as positional isomers like 3-Methyl-1,6-heptadiene or other heptadienes.[1][2][3] These isomers often have very similar physical properties, making them challenging to separate.[4]

  • Peroxides: Like many dienes, this compound can form explosive peroxides upon exposure to air and light.[5][6] These are particularly hazardous as they can detonate when concentrated, for example, during distillation.[5]

  • Residual Solvents and Starting Materials: Depending on the synthetic route, unreacted starting materials and solvents used in the reaction or workup may be present.

  • Oligomers and Polymers: Dienes can slowly polymerize over time, especially when heated or exposed to catalytic residues, leading to higher molecular weight impurities.

Q2: What is the most effective general-purpose method for purifying this compound?

A: For general-purpose purification to remove non-isomeric impurities, high-efficiency fractional distillation is the primary method of choice. Given its boiling point of approximately 111.6°C at atmospheric pressure, it can be purified without significant thermal degradation, provided peroxides have been removed first.[1] However, to separate isomers with very close boiling points, standard distillation is often insufficient.[7] In such cases, a multi-step approach involving chemical treatment followed by distillation or specialized chromatography is necessary.

Q3: How can I reliably assess the purity of my this compound sample?

A: The gold standard for assessing the purity of a volatile organic compound like this is Gas Chromatography-Mass Spectrometry (GC-MS) . Gas chromatography provides excellent separation of volatile components, including isomers, allowing for their quantification. The mass spectrometer provides structural information on the separated components, confirming the identity of the main peak and helping to identify impurities.[8] For detailed structural confirmation, especially for distinguishing between isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is also indispensable.[4]

Q4: How should I properly store purified this compound to maintain its purity?

A: To prevent degradation, purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber glass vial to protect it from oxygen and light. Storage at low temperatures (e.g., in a refrigerator at <4°C) is recommended to inhibit polymerization. Adding a radical inhibitor, such as a small amount of butylated hydroxytoluene (BHT), can also be considered for long-term storage.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem 1: Low Purity After Fractional Distillation
  • Symptom: GC analysis shows multiple peaks or broad peaks after distillation.

  • Possible Cause 1: Inefficient distillation column. The boiling points of isomeric impurities are likely very close to the product. A standard distillation setup lacks the resolving power to separate them.

    • Solution: Employ a fractional distillation column with a high number of theoretical plates, such as a Vigreux column or, preferably, a column packed with structured packing or Raschig rings. Insulate the column to ensure a proper temperature gradient. Maintain a very slow distillation rate and a high reflux ratio to maximize separation efficiency.

  • Possible Cause 2: Distillation rate is too fast. A rapid distillation does not allow for proper vapor-liquid equilibrium to be established within the column, leading to poor separation.

    • Solution: Heat the distillation flask slowly and control the heating mantle to collect distillate at a rate of approximately one drop per second. Monitor the temperature at the distillation head; it should remain stable during the collection of the pure fraction.[9]

  • Possible Cause 3: Presence of an azeotrope. An impurity may form a constant-boiling mixture with the product, making separation by distillation impossible under the current conditions.

    • Solution: Try performing the distillation under reduced pressure (vacuum distillation). This changes the boiling points and can sometimes break the azeotrope.

Problem 2: Persistent Contamination with Geometric (E/Z) or Positional Isomers
  • Symptom: GC-MS or NMR analysis confirms the presence of isomers even after careful fractional distillation.

  • Possible Cause: Co-elution due to nearly identical boiling points and polarities.

    • Solution 1: Argentation Chromatography (Silver Nitrate Chromatography). This is a highly effective technique for separating alkenes based on the number and geometry of their double bonds.[10] Silver ions form reversible π-complexes with the double bonds of the dienes. The stability of these complexes differs between isomers, allowing for their separation on a silica gel column impregnated with silver nitrate.

    • Solution 2: Chemical Scavenging. If one of the impurities is a conjugated diene (this compound is non-conjugated), it can be selectively removed via a Diels-Alder reaction by treating the mixture with maleic anhydride.[11] The resulting adduct has a much higher boiling point and can be easily separated by distillation.[11]

G start Isomer Contamination Detected (via GC-MS or NMR) distillation Was High-Efficiency Fractional Distillation Performed? start->distillation perform_dist Perform High-Efficiency Fractional Distillation (Packed Column, Slow Rate) distillation->perform_dist No conjugated Is the Impurity a Conjugated Diene? distillation->conjugated Yes check_again Re-analyze Purity perform_dist->check_again check_again->conjugated Still Impure end Pure Isomer Isolated check_again->end Pure diels_alder Use Diels-Alder Reaction (e.g., with Maleic Anhydride) Followed by Distillation conjugated->diels_alder Yes argentation Use Argentation (AgNO3) Column Chromatography conjugated->argentation No / Unknown diels_alder->end prep_gc Consider Preparative GC for Small Scale argentation->prep_gc argentation->end

Caption: Decision tree for troubleshooting isomer contamination.

Problem 3: Suspected Peroxide Contamination
  • Symptom: Oily droplets or crystalline solids observed in the container, especially around the cap. A yellowish color may develop. Warning: Do not proceed with heating or distillation if peroxides are suspected, as this can lead to an explosion.

  • Cause: Exposure of the diene to atmospheric oxygen.[5][6]

    • Solution: Chemical Testing and Removal. First, test for peroxides using potassium iodide (KI) starch paper or a commercial peroxide test strip. If peroxides are present (>3 ppm), they must be removed before any heating steps.[5][6]

      • Method 1 (Aqueous Wash): Shake the diene with a freshly prepared 5% aqueous solution of ferrous sulfate or sodium metabisulfite.[5] Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., MgSO₄), and filter.

      • Method 2 (Alumina Column): Pass the solvent through a short column of activated alumina.[6][12] This method is effective and avoids introducing water. Note that peroxides are adsorbed onto the alumina, which should be properly quenched after use.[6]

Problem 4: Sample Decomposition or Polymerization During Distillation
  • Symptom: The material in the distillation flask darkens, becomes viscous, or the distillation rate drops off unexpectedly.

  • Cause 1: Thermal decomposition due to excessive heat.

    • Solution: Use vacuum distillation to lower the boiling point and reduce the thermal stress on the compound. Ensure the heating mantle temperature is only slightly higher than the vapor temperature. Never distill to dryness; always leave at least 10% residue in the flask.[5]

  • Cause 2: Presence of catalytic impurities (acidic or metallic residues) promoting polymerization.

    • Solution: Before distillation, wash the crude material with a dilute sodium bicarbonate solution to remove acidic impurities, followed by a water wash.[13] Ensure all glassware is scrupulously clean.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol is designed for the general purification of this compound from less volatile or more volatile impurities.

G cluster_prep Preparation cluster_dist Distillation cluster_analysis Analysis & Storage a1 Test for Peroxides a2 Remove Peroxides (if present) a1->a2 a3 Dry Crude Material (e.g., over MgSO4) a2->a3 b2 Charge Flask with Crude Material & Boiling Chips a3->b2 b1 Assemble Fractional Distillation Apparatus (Packed Column) b3 Heat Slowly to Establish Reflux b2->b3 b4 Collect Fractions at Stable Head Temperature (~111-112°C) b3->b4 c1 Analyze Fractions by GC-MS b4->c1 c2 Combine Pure Fractions c1->c2 c3 Store Under Inert Gas at Low Temperature c2->c3

Caption: General workflow for the purification of this compound.

  • Pre-treatment: Test the crude material for peroxides. If positive, remove them using an appropriate method (e.g., ferrous sulfate wash). Dry the peroxide-free material over anhydrous magnesium sulfate and filter.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed Vigreux or similar high-efficiency column, a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all joints are properly sealed.

  • Distillation:

    • Add the dried crude this compound and a few boiling chips to the distillation flask.

    • Begin heating the flask gently.

    • Allow the system to come to total reflux for 30-60 minutes to establish equilibrium in the column.

    • Begin collecting the distillate at a slow, steady rate (1-2 drops per second).

    • Discard any initial low-boiling forerun.

    • Collect the main fraction at a constant temperature, expected to be around 111.6°C.[1]

    • Stop the distillation when the temperature either rises or drops, or when about 10-15% of the initial volume remains in the flask.[5]

  • Analysis: Analyze the collected fractions by GC-MS to confirm purity.

  • Storage: Combine the pure fractions and store under an inert atmosphere at low temperature.

Protocol 2: Argentation Column Chromatography for Isomer Separation

This protocol is specifically for separating geometric or positional isomers of this compound.

  • Preparation of AgNO₃-Silica Gel:

    • Dissolve silver nitrate (AgNO₃) in deionized water or methanol (typically 10-20% by weight relative to the silica gel).

    • In a fume hood, create a slurry of silica gel in a volatile solvent like dichloromethane.

    • Add the AgNO₃ solution to the silica slurry and mix thoroughly.

    • Remove the solvent and water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the material from light as much as possible.

  • Column Packing:

    • Pack a chromatography column with the prepared AgNO₃-silica gel using a nonpolar eluent (e.g., hexane or pentane) to create a uniform, bubble-free column bed.

  • Sample Loading and Elution:

    • Dissolve the isomeric mixture in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the nonpolar solvent. The isomers will separate based on the strength of their interaction with the silver ions. Typically, trans isomers elute before cis isomers, and less-substituted alkenes elute before more-substituted ones.

    • Collect small fractions sequentially.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by GC or TLC to identify which fractions contain the desired pure isomer.

    • Combine the pure fractions and remove the solvent using a rotary evaporator (at low temperature to avoid decomposition) to yield the purified product.

Section 4: Physical Properties Data

This table summarizes key physical properties for reference during purification design.

PropertyValueSource(s)
Molecular Formula C₈H₁₄[1][2]
Molecular Weight 110.20 g/mol [1][2]
Boiling Point 111.6 °C (at 760 mmHg)[1]
Density 0.736 g/cm³[1]
Appearance Colorless liquid
Flash Point 9.3 °C[1]

References

Technical Support Center: Synthesis of 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-Methyl-1,5-heptadiene. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile skipped diene in their work. We understand that synthetic procedures, especially those involving reactive organometallic intermediates, can present unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven insights.

Core Synthesis Overview: Grignard Coupling

A prevalent and accessible laboratory method for synthesizing this compound involves the nucleophilic substitution of an allylic halide with an allylic Grignard reagent. A common example is the reaction between crotylmagnesium halide (formed from crotyl halide) and allyl halide, or vice-versa. While theoretically straightforward, this pathway is susceptible to several side reactions that can impact yield and purity.

G cluster_reactants Reactants A Allyl Halide (e.g., Allyl Bromide) Grignard Crotylmagnesium Bromide (Grignard Reagent) A->Grignard Product This compound (Target Product) A->Product Coupling Reaction B Crotyl Halide (e.g., Crotyl Bromide) Mg Magnesium Metal B->Mg  + Mg (in dry ether) Mg->Grignard Grignard->Product Coupling Reaction

Caption: Primary synthetic route via Grignard coupling.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: Low Yield of Target Product
Q: My final yield of this compound is significantly lower than expected. What are the likely causes?

A: Low yields in this synthesis typically stem from three primary issues: competitive side reactions, incomplete formation of the Grignard reagent, or mechanical losses during workup.

1. Cause: Wurtz-Type Homocoupling

This is the most common side reaction. The highly reactive Grignard reagent can react with the unreacted alkyl halide starting material.[1] For instance, if you are forming crotylmagnesium bromide in the presence of unreacted crotyl bromide, they can couple to form 3,4-dimethyl-1,5-hexadiene. Similarly, allylmagnesium bromide can react with allyl bromide to form 1,5-hexadiene.

  • Causality: This side reaction is a second-order process (requiring two molecules to collide), while the formation of the Grignard reagent is a surface reaction. By controlling the concentration of the alkyl halide, you can favor Grignard formation.

  • Troubleshooting Protocol:

    • Slow Addition: Add the alkyl halide (e.g., crotyl bromide) dropwise to a suspension of magnesium turnings in anhydrous ether. This maintains a low concentration of the halide, minimizing the rate of homocoupling.

    • Efficient Stirring: Ensure vigorous stirring to quickly move the formed Grignard reagent away from the magnesium surface and into the bulk solution, reducing its localized concentration near the inflowing alkyl halide.

    • Temperature Control: Maintain a gentle reflux. If the reaction is too vigorous, local high concentrations of both reagent and halide can occur.

G reagent Allylmagnesium Bromide byproduct 1,5-Hexadiene (Homocoupling Byproduct) reagent->byproduct Attacks halide Allyl Bromide (Unreacted) halide->byproduct caption Wurtz-type homocoupling side reaction.

Caption: Wurtz-type homocoupling side reaction.

2. Cause: Poor Grignard Reagent Formation

The success of the entire synthesis hinges on the efficient formation of the Grignard reagent.

  • Causality: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting. Additionally, Grignard reagents are extremely strong bases and will be quenched by any protic source, such as water.[2]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents (e.g., diethyl ether or THF).

    • Activate the Magnesium: If the reaction is sluggish to initiate, activate the magnesium turnings. Common methods include:

      • Adding a small crystal of iodine.

      • Adding a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.

Problem: Presence of Isomeric Impurities
Q: My NMR and/or GC-MS analysis shows multiple isomers in the product mixture. What are they and how can I prevent their formation?

A: Isomeric impurities are a significant challenge and usually arise from the inherent chemical nature of allylic systems or from undesired double bond migration.

1. Cause: Regioisomeric Byproducts from Allylic Rearrangement

Allylic Grignard reagents and allylic halides can exist as a mixture of constitutional isomers. The crotyl (2-butenyl) system, for example, can react at either the C1 (primary) or C3 (secondary) position.

  • Causality: The nucleophilic attack can occur at either end of the allyl system's delocalized π-orbitals. This leads to the formation of different constitutional isomers. For example, the reaction of allylmagnesium bromide with a mixture of 1-bromo-2-butene and 3-bromo-1-butene can yield not only the desired this compound but also linear 1,5-octadiene.

  • Troubleshooting Protocol:

    • Control Temperature: The equilibrium between allylic isomers is temperature-dependent. Running the reaction at a consistent, often lower, temperature (e.g., 0 °C) can favor one regioisomer over another.[3]

    • Choice of Halide: The structure of the starting halide can influence the product distribution. Using a halide that is less prone to isomerization can be beneficial.

    • Careful Characterization: Accept that a mixture may be unavoidable and focus on purification.

2. Cause: Double Bond Migration to Conjugated Dienes

The target "skipped" 1,5-diene can isomerize to more thermodynamically stable conjugated dienes (e.g., 3-methyl-1,3-heptadiene or 3-methyl-2,4-heptadiene).

  • Causality: This isomerization is often catalyzed by trace amounts of acid or base during the aqueous workup, or by residual transition metals.[4] Conjugated systems are energetically favored due to the overlap of p-orbitals across the single bond.

  • Troubleshooting Protocol:

    • Neutral Workup: Use a buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), for the workup instead of a strong acid like HCl or H₂SO₄. This quenches the reaction without creating a highly acidic environment.

    • Prompt Purification: Do not let the crude product sit for extended periods, especially if it is not dry or is in contact with acidic/basic residues.

    • Distillation Conditions: If using fractional distillation for purification, ensure the apparatus is clean and free of acidic residues. Consider distillation under reduced pressure to lower the required temperature and minimize thermal isomerization.

G A This compound (Target Product) B 3-Methyl-2,4-heptadiene (Conjugated Isomer) A->B Isomerization (Trace Acid/Base) C 3-Methyl-1,3-heptadiene (Conjugated Isomer) A->C Isomerization (Trace Acid/Base) caption Isomerization from a skipped to a conjugated diene.

Caption: Isomerization from a skipped to a conjugated diene.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying this compound?

A: Given the potential for isomeric byproducts and the product's volatility, purification requires careful technique.

  • Fractional Distillation: This is the most effective method for separating isomers with different boiling points. A column with high theoretical plates (e.g., a Vigreux or packed column) is recommended. Perform under atmospheric or reduced pressure depending on the boiling points of the components.

  • Preparative Gas Chromatography (Prep-GC): For very high purity on a small scale, Prep-GC is an excellent, albeit resource-intensive, option.

  • Flash Chromatography: While possible, separating non-polar hydrocarbon isomers on silica or alumina can be challenging. It may be useful for removing highly polar impurities or heavy oils.

Table 1: Properties of Target Product and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) (Predicted/Reported)
This compound C₈H₁₄110.20~111-112 °C[5]
1,5-HexadieneC₆H₁₀82.1459-60 °C
3,4-Dimethyl-1,5-hexadieneC₈H₁₄110.20~115 °C
3-Methyl-1,3-heptadieneC₈H₁₄110.20~125-130 °C
Q2: Are there alternative synthetic routes that can mitigate some of these side reactions?

A: Yes, other methods can offer better control in specific circumstances.

  • Hydromagnesiation of Dienes: This alternative method for generating allylic magnesium halides can be cleaner as it often avoids the production of 1,5-diene homocoupling byproducts that occur in the direct reaction of an allylic halide with magnesium metal.[3]

  • Transition-Metal Catalyzed Cross-Coupling: Reactions like Suzuki or Negishi coupling using pre-formed organoboron or organozinc reagents can offer higher selectivity but require more complex catalyst systems and substrate preparation.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Coupling

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Setup: Assemble a three-necked flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool.

  • Magnesium Activation: Add magnesium turnings (1.2 eq.) to the flask. Add a small crystal of iodine and stir until the color fades.

  • Grignard Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Slowly add ~10% of your crotyl bromide (1.0 eq.) solution in ether. Wait for the reaction to initiate (cloudiness, gentle reflux). Once initiated, add the remaining crotyl bromide solution dropwise at a rate that maintains a steady reflux.

  • Coupling Reaction: After the crotyl bromide addition is complete, continue stirring for 30-60 minutes. Cool the flask to 0 °C in an ice bath. Add a solution of allyl bromide (1.0 eq.) in anhydrous ether dropwise via the dropping funnel.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours or until TLC/GC analysis shows consumption of the starting materials.

  • Workup: Cool the reaction mixture again to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and carefully remove the solvent by rotary evaporation (use a cool water bath to avoid loss of product). Purify the remaining crude oil by fractional distillation.

Protocol 2: Troubleshooting Workflow

G Start Experiment Complete: Low Yield or Impure Product Analysis Analyze Crude Product by GC-MS and ¹H NMR Start->Analysis Decision Identify Major Byproducts Analysis->Decision Path1 Homocoupling Products (e.g., 1,5-Hexadiene) Decision->Path1 Wurtz Coupling Path2 Isomeric Products (e.g., Conjugated Dienes) Decision->Path2 Isomerization Path3 Unreacted Starting Material Decision->Path3 Incomplete Reaction Sol1 Action: Refine Grignard Formation - Slower halide addition - More efficient stirring Path1->Sol1 Sol2 Action: Refine Workup - Use buffered quench (NH₄Cl) - Prompt purification Path2->Sol2 Sol3 Action: Refine Reaction Time/Temp - Increase reaction time - Check Grignard initiation Path3->Sol3 End Re-run Experiment with Optimized Protocol Sol1->End Sol2->End Sol3->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Yield for 3-Methyl-1,5-heptadiene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyl-1,5-heptadiene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide: Addressing Specific Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low when using a Grignard reaction?

Low yields in Grignard reactions are a common issue and can often be traced back to several key factors related to the reagent's reactivity. The Grignard reagent is a potent nucleophile and a very strong base, making it sensitive to reaction conditions.[1][2]

Possible Causes and Solutions:

  • Presence of Protic Solvents or Moisture: Grignard reagents react readily with protic sources, such as water or alcohols, which will quench the reagent and reduce the amount available to react with your electrophile.[1]

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common solvents and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) before use.[1][2]

  • Impure Magnesium Metal: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide from initiating.[1][2]

    • Solution: Activate the magnesium surface before adding the alkyl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the flask.[2]

  • Side Reactions: The formation of biphenyl (in the case of phenyl Grignards) or other coupling products can compete with the desired reaction.[1]

    • Solution: Add the alkyl halide slowly to a suspension of the magnesium turnings to maintain a low concentration of the halide and minimize side reactions.

  • Steric Hindrance: If you are using a sterically hindered ketone as your electrophile, the Grignard reagent may act as a base, leading to deprotonation and enolate formation instead of nucleophilic addition.[3]

    • Solution: Consider using a less sterically hindered starting material if possible. Alternatively, using a cerium(III) chloride additive can sometimes suppress enolization and favor nucleophilic addition.

Q2: I'm attempting a Wittig reaction to synthesize this compound, but the reaction is sluggish and the yield is poor. What could be the problem?

The Wittig reaction is a powerful tool for alkene synthesis, but its success hinges on the efficient formation of the phosphonium ylide (Wittig reagent).[4][5]

Possible Causes and Solutions:

  • Inefficient Ylide Formation: The acidity of the α-proton on the phosphonium salt is crucial for deprotonation. If this proton is not sufficiently acidic, or the base used is not strong enough, ylide formation will be incomplete.

    • Solution: Use a strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) to deprotonate the phosphonium salt.[4] Ensure the reaction is carried out under anhydrous and inert conditions (e.g., under nitrogen or argon) to prevent the base from being quenched.

  • Sterically Hindered Carbonyl: While the Wittig reaction is generally tolerant of steric hindrance, highly hindered ketones can react slowly.[6]

    • Solution: You may need to use longer reaction times or slightly elevated temperatures. However, be mindful of potential side reactions at higher temperatures.

  • Choice of Phosphonium Salt: The nature of the R groups on the phosphonium salt can influence the reactivity of the ylide.

    • Solution: For the synthesis of this compound, a non-stabilized ylide is typically required. These are more reactive than stabilized ylides (where the R group is electron-withdrawing).[7]

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

There are several viable synthetic pathways to this compound, with the choice often depending on the available starting materials and desired stereochemistry.

  • Grignard Reaction: This involves the reaction of a suitable Grignard reagent with an appropriate aldehyde or ketone, followed by an elimination step.[2][3] For example, the reaction of allyl magnesium bromide with crotonaldehyde could, in principle, lead to the desired alcohol precursor.

  • Wittig Reaction: This reaction provides a versatile method for forming the double bonds by reacting a phosphonium ylide with an aldehyde or ketone.[4][5][6] For instance, the reaction of a triphenylphosphonium ylide derived from 1-bromobut-2-ene with acrolein could be a potential route.

  • Olefin Metathesis: This powerful C-C bond-forming reaction utilizes transition metal catalysts to rearrange alkenes.[8][9] A cross-metathesis reaction between 1-pentene and 3-butene-1-ol, followed by dehydration, could be a plausible approach.

Q2: How do I choose the right catalyst for an olefin metathesis approach?

The choice of catalyst is critical for a successful olefin metathesis reaction. Modern ruthenium-based catalysts are often preferred due to their high functional group tolerance and activity.[8]

Key Considerations for Catalyst Selection:

Catalyst GenerationKey FeaturesRecommended Applications
First-Generation Grubbs Catalysts Good activity for a range of metathesis reactions.Ring-closing metathesis (RCM) of simple dienes.
Second-Generation Grubbs Catalysts Higher activity and broader substrate scope.More challenging RCM and cross-metathesis (CM) reactions.
Hoveyda-Grubbs Catalysts Increased stability and slower initiation rates.Reactions requiring higher temperatures or longer reaction times.

For the synthesis of this compound via cross-metathesis, a second-generation Grubbs catalyst would likely be a good starting point due to its high activity.

Q3: What are the key physical and chemical properties of this compound I should be aware of?

Understanding the properties of your target molecule is essential for its successful synthesis and purification.

PropertyValue
Molecular Formula C₈H₁₄[10][11]
Molecular Weight 110.20 g/mol [12]
Boiling Point 111.6°C at 760 mmHg[10]
Density 0.736 g/cm³[10]
Flash Point 9.3°C[10]

The low boiling point suggests that purification by distillation is a viable method. However, its flammable nature requires appropriate safety precautions.

Q4: How can I purify the final this compound product?

Given its volatility, distillation is the most common and effective method for purifying this compound.

General Distillation Protocol:

  • Workup: After the reaction is complete, perform an appropriate aqueous workup to remove any water-soluble byproducts and catalysts. This may involve washing with water, brine, and then drying the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Carefully remove the reaction solvent using a rotary evaporator.

  • Fractional Distillation: Set up a fractional distillation apparatus to separate the this compound from any remaining starting materials, byproducts, or high-boiling point impurities. Collect the fraction that distills at the expected boiling point (111.6°C at atmospheric pressure).

For removing specific impurities, other techniques might be necessary. For example, treatment with maleic anhydride can be used to remove certain diene isomers via a Diels-Alder reaction.[13]

Experimental Protocols & Visualizations

Illustrative Wittig Reaction Workflow

The following diagram outlines a typical workflow for a Wittig reaction to synthesize an alkene like this compound.

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction PPh3 Triphenylphosphine SN2 SN2 Reaction PPh3->SN2 AlkylHalide Alkyl Halide AlkylHalide->SN2 PhosphoniumSalt Phosphonium Salt SN2->PhosphoniumSalt Deprotonation Deprotonation PhosphoniumSalt->Deprotonation StrongBase Strong Base (e.g., n-BuLi) StrongBase->Deprotonation Ylide Phosphonium Ylide Deprotonation->Ylide Reaction Wittig Reaction Ylide->Reaction Ylide->Reaction AldehydeKetone Aldehyde or Ketone AldehydeKetone->Reaction Oxaphosphetane Oxaphosphetane Intermediate Reaction->Oxaphosphetane Decomposition Decomposition Oxaphosphetane->Decomposition Alkene Alkene Product (this compound) Decomposition->Alkene Ph3PO Triphenylphosphine Oxide Decomposition->Ph3PO

References

Common impurities in 3-Methyl-1,5-heptadiene and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1,5-heptadiene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this non-conjugated diene. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific issues that may arise during the use of this compound, linking them to potential impurities and providing actionable solutions.

Scenario 1: Inconsistent Reaction Kinetics or Low Yield

Question: My reaction using this compound is sluggish, or the yield is significantly lower than expected. What could be the cause?

Answer:

This issue often points to the presence of peroxides. This compound, like other dienes, is susceptible to autoxidation in the presence of air, forming hydroperoxides and other peroxy compounds.[1][2] These peroxides can act as radical scavengers or initiate unwanted side reactions, thereby inhibiting your desired chemical transformation.

Immediate Action:

  • Test for Peroxides: Before use, always test your this compound for the presence of peroxides. This can be done using commercially available peroxide test strips or the potassium iodide test.

    • Potassium Iodide Test: In a test tube, mix 1 mL of your this compound with 1 mL of glacial acetic acid. Add a few crystals of potassium iodide. A yellow to brown color indicates the presence of peroxides.

  • Peroxide Removal: If peroxides are detected, they must be removed before the diene is used in your reaction. Two effective methods are outlined below.

    • Method A: Activated Alumina Column Chromatography This method is suitable for both water-soluble and insoluble solvents and is effective at removing peroxides.[1][2][3][4]

      Protocol:

      • Prepare a chromatography column with a slurry of basic activated alumina in a non-polar solvent (e.g., hexane).

      • Carefully load your this compound onto the column.

      • Elute the diene with the same non-polar solvent.

      • Collect the purified diene and re-test for the presence of peroxides.

      • Important: The alumina will retain the peroxides. To safely dispose of the alumina, it should be treated with a dilute acidic solution of ferrous sulfate to destroy the peroxides before disposal.[1][2][3]

    • Method B: Ferrous Sulfate Wash This is a common and effective method for removing hydroperoxides.[1][2][3][5][6][7]

      Protocol:

      • Prepare a fresh solution of ferrous sulfate. A common recipe is to dissolve 60g of ferrous sulfate heptahydrate in 100 mL of deionized water and carefully add 6 mL of concentrated sulfuric acid.[3][5]

      • In a separatory funnel, wash the this compound with the ferrous sulfate solution.

      • Separate the organic layer.

      • Wash the organic layer with water to remove any remaining ferrous sulfate and acid.

      • Dry the purified diene over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

      • Filter to remove the drying agent.

      • Confirm the absence of peroxides using a suitable test.

Scenario 2: Unexpected Side Products Observed in GC-MS Analysis

Question: My post-reaction analysis shows the presence of unexpected isomers. How can I purify my starting material to avoid this?

Answer:

The presence of isomeric impurities in your this compound is a likely cause. These can include geometric (cis/trans) isomers or positional isomers that may have similar reactivity but lead to different products.

Immediate Action:

  • High-Resolution Analysis: First, confirm the presence of isomers in your starting material using a high-resolution analytical technique like capillary gas chromatography (GC). Using a long, non-polar column (e.g., 150m CPSIL PONA CB) can provide the necessary resolution to separate closely boiling isomers.[8]

  • Fractional Distillation: If isomeric impurities are present, fractional distillation is the most effective method for their removal on a preparatory scale. The success of this technique relies on the difference in boiling points between the desired product and the impurities.

    CompoundBoiling Point (°C)
    This compound111.6[9]
    Possible Isomeric Impurities
    2,6-dimethyl-1,5-heptadiene127[10]

    Protocol for Fractional Distillation:

    • Set up a fractional distillation apparatus with a high-efficiency fractionating column (e.g., a Vigreux or packed column).

    • Add the impure this compound to the distillation flask along with boiling chips.

    • Slowly heat the flask to allow for the gradual separation of the components.

    • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (111.6 °C at 760 mmHg).[9]

    • Analyze the collected fractions by GC-MS to confirm their purity.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities can be categorized as follows:

  • Peroxides: Formed via autoxidation upon exposure to air.[1][2] These are hazardous and can interfere with chemical reactions.

  • Isomers: These can be geometric isomers (cis/trans) or positional isomers (e.g., 3-Methyl-1,6-heptadiene). The specific isomeric profile will depend on the synthetic route used by the manufacturer.

  • Residual Solvents: Solvents used in the synthesis and purification process (e.g., diethyl ether, THF from a Grignard synthesis) may be present in trace amounts.[11][12][13]

  • Unreacted Starting Materials and Byproducts: Depending on the synthesis method, trace amounts of starting materials or byproducts from side reactions may be present. For example, if a Grignard reaction is used, byproducts from Wurtz coupling (e.g., 1,5-hexadiene) could be present.[14]

Q2: How can I remove conjugated diene impurities from my this compound?

A2: Conjugated dienes are often more reactive in certain reactions, such as polymerization, and their presence can be undesirable. A highly effective method for selectively removing conjugated dienes is through a Diels-Alder reaction.[15][16][17][18]

Protocol using Maleic Anhydride:

  • Dissolve the impure this compound in a suitable solvent (e.g., xylene).

  • Add a stoichiometric amount of maleic anhydride relative to the estimated amount of conjugated diene impurity.

  • Heat the mixture to reflux. The conjugated diene will react with the maleic anhydride to form a non-volatile Diels-Alder adduct.

  • After the reaction is complete, the desired non-conjugated this compound can be separated from the high-boiling adduct by distillation.

Q3: What are the recommended storage conditions for this compound to minimize impurity formation?

A3: To minimize the formation of peroxides, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, opaque container to protect it from light and air.[6] Refrigeration is also recommended to slow down the rate of autoxidation. If the diene is not stabilized with an inhibitor like BHT, it should be tested for peroxides more frequently.

III. Visual Workflow for Impurity Identification and Removal

The following diagram illustrates the logical workflow for assessing the purity of this compound and implementing the appropriate purification steps.

Impurity_Removal_Workflow cluster_0 Purity Assessment cluster_1 Purification Pathways cluster_2 Final Product Start This compound Sample Peroxide_Test Peroxide Test Start->Peroxide_Test GC_MS GC-MS Analysis Start->GC_MS Peroxide_Removal Peroxide Removal (Alumina or FeSO4) Peroxide_Test->Peroxide_Removal Peroxides > 10 ppm Pure_Product Purified this compound Peroxide_Test->Pure_Product Peroxides < 10 ppm Fractional_Distillation Fractional Distillation GC_MS->Fractional_Distillation Isomeric Impurities Diels_Alder Diels-Alder Reaction (for conjugated dienes) GC_MS->Diels_Alder Conjugated Dienes Peroxide_Removal->Pure_Product Fractional_Distillation->Pure_Product Diels_Alder->Pure_Product

Caption: Workflow for identifying and removing impurities from this compound.

IV. References

  • University of British Columbia. (2014, February 2). Guideline Handling and Removing Peroxides. Safety & Risk Services.

  • Western Washington University. (2021, February). Handling and Removing Peroxides. Environmental Health and Safety.

  • Chem LibreTexts. (2021, September 13). Diels-Alder Reaction.

  • Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 4(1), 1-59.

  • Chem LibreTexts. (2021, September 13). Diels-Alder Reaction.

  • LookChem. (n.d.). This compound.

  • University of Wisconsin-Madison. (2022, August). Control and Safe Use of Peroxide Formers.

  • Alfred University. (n.d.). Appendix J - Peroxide Forming Chemicals.

  • Truman State University. (2019, January). A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride.

  • University of California, Berkeley. (2025, November 13). Management of Peroxide-Forming Organic Solvents.

  • Organic Chemistry Tutor. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube.

  • Chem LibreTexts. (2021, September 13). Grignard Reaction.

  • Western Washington University. (2023, June 1). Peroxide-Forming Chemicals Procedures. Environmental Health and Safety.

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.

  • Sciencemadness Discussion Board. (2015, June 9). removing peroxides from thf with ferrous sulfate.

  • Google Patents. (n.d.). EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products.

  • Organic Syntheses. (n.d.). 3.

  • NIST. (n.d.). (5Z)-3-Methyl-1,5-heptadiene.

  • Organic Syntheses. (n.d.). 3.

  • BYJU'S. (n.d.). Grignard Reagent.

  • Stenutz. (n.d.). 2,6-dimethyl-1,5-heptadiene.

  • Cheméo. (n.d.). Chemical Properties of 1,5-Heptadiene, 3-methyl- (CAS 4894-62-6).

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.

  • PubChem. (n.d.). (5Z)-3-Methyl-1,5-heptadiene.

  • Science of Synthesis. (n.d.). pounds.[1–3] Allylic Grignard reagents.

  • Google Patents. (n.d.). EP0102531A2 - Process for the preparation of compounds of the megastigman-series, and intermediates for this synthesis.

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.

  • Thermo Fisher Scientific. (n.d.). Using Multi-Dimensional GC with a GC-Orbitrap to Separate Isomers for Identification of Unknowns.

  • University of Groningen. (2023, July 11). Thesis Cosimo Boldrini.indb.

  • Journal of the Serbian Chemical Society. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.

  • PubMed Central. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.

  • BenchChem. (2025, August 1). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.

References

Troubleshooting polymerization reactions with 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the polymerization of 3-Methyl-1,5-heptadiene. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges encountered during the synthesis of polymers from this non-conjugated diene, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Introduction

This compound is a non-conjugated diene monomer that presents unique opportunities and challenges in polymerization. Unlike conjugated dienes, its isolated double bonds typically lead to cyclopolymerization rather than linear 1,4- or 1,2-addition. This process can yield polymers with saturated five- or six-membered rings in the main chain, imparting distinct thermal and mechanical properties. However, achieving high conversion, controlling molecular weight, and preventing undesirable side reactions like cross-linking requires careful control over reaction parameters. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my polymerization failing to initiate or showing extremely low conversion?

Low or no polymer yield is the most common issue and almost always points to catalyst deactivation by impurities. Ziegler-Natta and other coordination catalysts are extremely sensitive to polar compounds.

Core Causality: The active metal center of the catalyst, which is typically a highly Lewis acidic early transition metal, will preferentially coordinate to any Lewis basic functional groups, such as water, oxygen, alcohols, or even inhibitors present in the monomer.[1] This coordination is often irreversible and poisons the catalyst, preventing the monomer from accessing the active site.

Troubleshooting Steps & Solutions:

  • Rigorous Monomer Purification: Commercial monomers contain stabilizers (like BHT) and trace impurities.

    • Protocol: See Protocol 1: High-Purity Monomer Preparation for a detailed, step-by-step guide. This involves washing to remove inhibitors, drying with an appropriate agent like calcium hydride (CaH₂), and vacuum distillation.

  • Solvent and Headspace Inertness: Solvents must be anhydrous and oxygen-free.

    • Solvent Preparation: Use a solvent purification system (e.g., Grubbs-type) or distill solvents over appropriate drying agents (e.g., sodium/benzophenone for toluene) and degas thoroughly with an inert gas (Argon or Nitrogen).

    • Inert Atmosphere: All manipulations should be performed under a high-purity inert atmosphere using either a glovebox or established Schlenk line techniques.

  • Catalyst Integrity: Ensure the catalyst and co-catalyst are active.

    • Verification: If possible, run a control reaction with a well-behaved monomer like ethylene or propylene to confirm catalyst activity.

    • Co-catalyst Ratio: The ratio of the co-catalyst (e.g., methylaluminoxane (MAO) or other alkylaluminum compounds) to the transition metal catalyst is critical. An incorrect ratio can lead to incomplete activation or catalyst degradation.[2]

G start Low / No Polymer Yield q1 Is the monomer pure? start->q1 q2 Is the reaction environment truly inert? q1->q2 Yes sol1 Perform purification. (See Protocol 1) q1->sol1 No q3 Is the catalyst system active? q2->q3 Yes sol2 Purify solvent. Use Schlenk/Glovebox. q2->sol2 No sol3 Verify with control monomer (e.g., ethylene). Optimize Catalyst/Co-catalyst ratio. q3->sol3 Uncertain

Question 2: How can I control the molecular weight (MW) and molecular weight distribution (MWD) of my polymer?

Achieving a target molecular weight and a narrow MWD (polydispersity index, PDI) is crucial for predictable material properties. These are primarily controlled by the kinetics of the polymerization: the rates of initiation, propagation, and termination/chain transfer.

Core Causality: In coordination polymerization, the chain growth occurs via monomer insertion into a metal-alkyl bond.[1][3] The final molecular weight is a function of how many monomer units add to a single active catalyst center before a termination or chain transfer event occurs.

Strategies for MW and MWD Control:

ParameterEffect on Molecular WeightEffect on MWD (PDI)Rationale
[Monomer]/[Catalyst] Ratio Increases with higher ratioGenerally no direct effectA higher ratio provides more monomer per active site, allowing longer chains to grow before termination.
Temperature Decreases with higher temp.May broadenHigher temperatures increase the rate of chain transfer and termination reactions (e.g., β-hydride elimination) relative to propagation.[4]
Chain Transfer Agent (CTA) Decreases with more CTAMay narrow or broadenAgents like H₂ or diethylzinc intentionally terminate growing chains and start new ones, effectively lowering the average MW.
Monomer Concentration Increases with higher conc.Generally no direct effectHigher concentration increases the rate of propagation, leading to higher MW for a given reaction time.
Catalyst System Highly dependent on choiceSingle-site catalysts (metallocenes) give narrower PDI than multi-site Ziegler-Natta catalysts.Single-site catalysts have uniform active centers, leading to more uniform polymer chains. Heterogeneous Ziegler-Natta catalysts have multiple types of active sites, producing a broader range of chain lengths.[3]
Question 3: My reaction produced an insoluble gel. What causes this cross-linking and how can I promote cyclopolymerization instead?

Gel formation indicates significant intermolecular cross-linking, which is a common and detrimental side reaction in the polymerization of non-conjugated dienes. The desired pathway is intramolecular cyclization.

Core Causality: this compound has two reactive double bonds.

  • Intramolecular Cyclization (Desired): After the first double bond is inserted into the growing chain, the second double bond on the same monomer unit is held in close proximity to the catalyst center, facilitating a rapid second insertion to form a ring.

  • Intermolecular Reaction (Undesired Cross-linking): If, after the first insertion, a double bond from a different monomer molecule reacts with the catalyst center before the pendant double bond can cyclize, a cross-link is formed. This is favored at high monomer concentrations.

Strategies to Promote Cyclopolymerization and Prevent Gels:

  • Lower Monomer Concentration: Conducting the polymerization under high dilution favors the intramolecular cyclization reaction by reducing the probability of intermolecular encounters. Start with a concentration of ~0.5 M or lower.

  • Control Monomer Addition: A slow, continuous addition of the monomer to the reaction vessel (semi-batch reaction) keeps the instantaneous monomer concentration low, further favoring cyclization.

  • Catalyst Selection: Certain catalyst systems are known to have high cyclization efficiency. Metallocene catalysts, particularly those with specific geometries, can be more effective than traditional Ziegler-Natta systems.[5]

G

Key Experimental Protocols

Protocol 1: High-Purity Monomer Preparation

This protocol describes the purification of this compound to remove inhibitors and protic impurities. Safety Note: Perform all steps in a well-ventilated fume hood.

  • Inhibitor Removal:

    • In a separatory funnel, wash the monomer (100 mL) three times with 50 mL of a 10% aqueous NaOH solution to remove phenolic inhibitors.

    • Wash three times with 50 mL of deionized water to remove residual NaOH.

  • Drying (Pre-drying):

    • Transfer the washed monomer to a flask and dry over anhydrous magnesium sulfate (MgSO₄) for 1-2 hours with gentle stirring.

  • Final Drying & Distillation:

    • Filter the monomer away from the MgSO₄ into a dry round-bottom flask containing calcium hydride (CaH₂).

    • Add a magnetic stir bar and reflux under a positive pressure of inert gas (Argon) for at least 4 hours (or overnight).

    • Arrange for vacuum distillation. Distill the monomer from the CaH₂ directly into a dry, argon-flushed Schlenk flask for storage.

  • Storage:

    • Store the purified monomer in a Schlenk flask over activated 3Å molecular sieves in a freezer under an inert atmosphere. Use within 1-2 weeks for best results.

Protocol 2: General Procedure for Ziegler-Natta Polymerization

This is a representative procedure using a TiCl₄ / Et₂AlCl catalyst system in toluene. All glassware must be oven-dried and cooled under vacuum.

  • Reactor Setup:

    • Assemble a 250 mL Schlenk flask equipped with a magnetic stir bar and a condenser under a positive flow of argon.

  • Solvent and Catalyst Addition:

    • Using a cannula, transfer 100 mL of anhydrous, degassed toluene to the reaction flask.

    • Bring the flask to the desired reaction temperature (e.g., 0 °C) using a cooling bath.

    • Sequentially add the co-catalyst (e.g., Et₂AlCl, 1.0 M in hexanes) and the catalyst (e.g., TiCl₄, 0.5 M in toluene) via syringe. Allow the catalyst solution to stir and age for 15-30 minutes.

  • Polymerization:

    • Slowly add the purified this compound via syringe or dropping funnel over 10 minutes.

    • Allow the reaction to proceed for the desired time (e.g., 2-4 hours), maintaining constant temperature and stirring. An increase in viscosity is often observed.

  • Quenching and Polymer Isolation:

    • Quench the reaction by slowly adding 10 mL of acidified methanol (5% HCl in methanol). This will neutralize the catalyst and precipitate the polymer.

    • Pour the entire mixture into a beaker containing 400 mL of vigorously stirring acidified methanol.

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer extensively with fresh methanol to remove catalyst residues.

  • Drying:

    • Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

Preventing side product formation in 3-Methyl-1,5-heptadiene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Methyl-1,5-heptadiene. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with this non-symmetric diene. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and field-proven insights. Our goal is to not only provide solutions but also to explain the underlying chemical causality, empowering you to optimize your reactions and prevent the formation of unwanted side products.

Section 1: Olefin Metathesis Troubleshooting Guide

Olefin metathesis is a powerful and widely used transformation for C-C bond formation.[1] However, when working with a substrate like this compound, which possesses two distinct terminal double bonds of differing steric hindrance, several challenges can arise. This section addresses the most common issues encountered during cross-metathesis (CM) reactions.

FAQ 1: My cross-metathesis reaction is producing a high percentage of homodimers. How can I favor the desired cross-metathesis product?

Answer:

Homodimerization is a common competing reaction in cross-metathesis, where two molecules of the same olefin react with each other.[2] In the case of this compound, this can lead to complex product mixtures. Several strategies can be employed to enhance selectivity for the desired cross-metathesis product:

  • Stoichiometric Control: The most straightforward approach is to use an excess of one of the olefin partners.[3] If your cross-metathesis partner is inexpensive and easily separable, using it in a 2-5 fold excess can significantly drive the reaction towards the desired cross-product by simple mass action.

  • Exploit Olefin Reactivity Differences: A general model for selectivity in cross-metathesis categorizes olefins based on their propensity to homodimerize and the reactivity of those homodimers.[4] Type I olefins, like many simple terminal alkenes, rapidly homodimerize but their dimers can re-enter the catalytic cycle. Type II and III olefins are less prone to homodimerization. By pairing this compound with an olefin from a different reactivity class (e.g., an electron-deficient olefin like methyl acrylate), you can often achieve high selectivity.[3][5]

  • Reaction Concentration: For intermolecular reactions like cross-metathesis, running the reaction at a higher concentration can sometimes favor the desired product, especially if one reactant is in excess. Conversely, for intramolecular ring-closing metathesis (RCM), high dilution is used to favor the intramolecular reaction over intermolecular oligomerization.[1]

  • Catalyst Choice: While second-generation Grubbs and Hoveyda-Grubbs catalysts are highly active, their high activity can sometimes lead to less selectivity.[6] In some cases, a first-generation Grubbs catalyst may offer better selectivity, albeit with longer reaction times.

FAQ 2: I am observing significant amounts of isomerized side products in my reaction mixture. What is causing this and how can it be prevented?

Answer:

Double bond isomerization is a notorious side reaction in ruthenium-catalyzed olefin metathesis. It is particularly problematic as the resulting isomers are often difficult to separate from the desired product.

The Mechanism of Isomerization: The isomerization is not a direct part of the metathesis catalytic cycle. Instead, it is catalyzed by ruthenium-hydride species that form from the decomposition of the primary metathesis catalyst, especially under thermal stress or high catalyst loading. These hydrides can add across the double bond and then be eliminated, leading to migration of the double bond along the carbon chain.

Strategies for Suppression:

  • Use of Additives: This is the most effective and common strategy. The addition of a weak acid or a hydride scavenger can quench the ruthenium-hydride species responsible for isomerization.

    • 1,4-Benzoquinone: Adding 5-10 mol% of 1,4-benzoquinone has been shown to be highly effective at preventing olefin migration without significantly inhibiting the metathesis catalyst.[7][8] Electron-deficient benzoquinones are particularly effective.[7][8]

    • Acetic Acid: Mild acids like acetic acid can also suppress isomerization.[9]

    • Phenols: In the cross-metathesis of allyl alcohols, phenol has been shown to suppress isomerization and reduce required catalyst loading.[10]

  • Lower Reaction Temperature: Since catalyst decomposition is often thermally induced, running the reaction at the lowest effective temperature can minimize the formation of hydride species.

  • Minimize Reaction Time: Prolonged reaction times, especially after the substrate has been consumed, can lead to increased catalyst decomposition and isomerization. Monitor the reaction and work it up promptly upon completion.

  • Catalyst Choice: First-generation Grubbs catalysts are generally less prone to causing isomerization compared to the more active second-generation catalysts.

Troubleshooting Workflow for Isomerization

G start Isomerized Side Products Detected q1 Are you using a second-generation catalyst at elevated temperature? start->q1 a1 Reduce temperature to RT or 40°C if possible. q1->a1 Yes q2 Add a proven isomerization suppressant. q1->q2 No a1->q2 a2_1 Add 10 mol% 1,4-Benzoquinone to the reaction mixture. q2->a2_1 a2_2 Alternatively, add a small amount of acetic acid. q2->a2_2 q3 Is the reaction time excessively long? a2_1->q3 a2_2->q3 a3 Monitor reaction closely and work up promptly upon completion. q3->a3 Yes end Isomerization Suppressed q3->end No a3->end

Caption: Workflow for troubleshooting isomerization side products.

FAQ 3: My reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity of the newly formed double bond?

Answer:

Controlling the E/Z selectivity of the newly formed double bond in cross-metathesis can be challenging, as the thermodynamic equilibrium often favors the more stable E-isomer. However, kinetic control can be achieved through the careful selection of catalysts and reaction conditions.

  • For E-Selectivity: Most standard second-generation catalysts, such as Grubbs-II and Hoveyda-Grubbs-II, generally provide a strong preference for the thermodynamically favored E-isomer, especially in the cross-metathesis of terminal olefins.[3]

  • For Z-Selectivity: Achieving high Z-selectivity requires specialized catalysts designed to kinetically favor the formation of the cis-isomer. Ruthenium-based catalysts with specific cyclometalated N-heterocyclic carbene (NHC) ligands have been developed for this purpose and have shown excellent Z-selectivity in the cross-metathesis of 1,3-dienes with terminal alkenes.[10]

  • Photocatalysis: An emerging strategy involves merging a classical E-selective Grubbs-II catalyst with a photosensitizer. Under visible light irradiation, the photocatalyst can promote E → Z isomerization of the product, driving the equilibrium towards the contra-thermodynamic Z-isomer.[11]

Table 1: General Catalyst Selection for Stereoselectivity

Desired IsomerRecommended Catalyst TypeKey Considerations
E (trans) Standard Grubbs-II, Hoveyda-Grubbs-IIThermodynamically favored. Generally high selectivity.
Z (cis) Z-selective Ru-NHC catalysts (e.g., with cyclometalated ligands)Kinetically controlled. Requires specialized, often commercially available, catalysts.
Z (cis) Grubbs-II + PhotocatalystUtilizes light to isomerize the E-product to the Z-product.

Section 2: Side Products in Other Common Reactions

While olefin metathesis is a primary application, this compound can participate in other important reactions. Understanding potential side products in these transformations is key to achieving high purity and yield.

FAQ 4: What are the potential side products in a Diels-Alder reaction with this compound?

Answer:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[12] this compound is not a conjugated diene, so it will not act as the diene component in a classical Diels-Alder reaction. However, its terminal double bonds can act as dienophiles.

If this compound is reacted with a conjugated diene (e.g., cyclopentadiene or 1,3-butadiene), the primary issue will be regioselectivity . The two double bonds of this compound are not equivalent:

  • The C1=C2 double bond is monosubstituted.

  • The C5=C6 double bond is also part of a terminal olefin system.

Reaction with a non-symmetric diene could lead to a mixture of regioisomeric products. The selectivity will be governed by steric and electronic factors, with the reaction generally favoring the less sterically hindered approach.[13]

Furthermore, if the reaction conditions are harsh (e.g., high heat), there is a risk of double bond isomerization, which could lead to the formation of conjugated diene isomers from this compound, which could then undergo their own Diels-Alder reactions, further complicating the product mixture.

Logical Flow of Potential Diels-Alder Side Products

G start Diels-Alder Reaction: This compound + Non-symmetric Diene p1 Reaction at C1=C2 bond start->p1 Path A p2 Reaction at C5=C6 bond start->p2 Path B isomerization High Temperature Conditions start->isomerization isomerized_diene Isomerization to Conjugated Diene isomerization->isomerized_diene da2 Secondary Diels-Alder Reaction isomerized_diene->da2

Caption: Potential reaction pathways in Diels-Alder reactions.

FAQ 5: I am planning a hydroformylation of this compound. What side products should I anticipate?

Answer:

Hydroformylation involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond, typically using a rhodium or cobalt catalyst.[14] For this compound, the main challenges are controlling regioselectivity and preventing hydrogenation .

  • Regioisomers: Since there are two double bonds, the reaction can produce a mixture of mono- and di-aldehydes. For each double bond, the formyl group can add to either carbon, leading to linear and branched aldehydes. The ratio of these isomers is highly dependent on the catalyst, ligands (especially phosphine or phosphite ligands), and reaction conditions (temperature, pressure of CO/H2).[15][16] Bulky ligands often favor the formation of the terminal (linear) aldehyde due to steric hindrance.

  • Hydrogenation: A common side reaction is the simple hydrogenation of the double bonds to the corresponding alkane (3-methylheptane). This is favored at higher temperatures and lower carbon monoxide pressures.[6]

  • Isomerization: Similar to metathesis, the catalyst can cause isomerization of the double bonds, leading to hydroformylation at different positions and a more complex product mixture.

Table 2: Common Side Products in Hydroformylation of this compound

Side Product TypeDescriptionConditions Favoring Formation
Regioisomers Branched vs. linear aldehydes at each double bond.Ligand structure, temperature, pressure.
Hydrogenation Product 3-MethylheptaneHigh temperature, low CO pressure.
Isomerization Products Aldehyd products from isomerized olefins.High temperature, prolonged reaction time.

To favor the desired aldehyde, careful optimization of the catalyst system (rhodium complex and ligand) and reaction parameters is essential.

Section 3: Experimental Protocols

This section provides a general, illustrative protocol for a cross-metathesis reaction designed to minimize common side products.

Protocol: Selective Cross-Metathesis with Suppression of Isomerization

This protocol is a general guideline for the cross-metathesis of a Type I olefin (e.g., this compound) with a Type II olefin (e.g., methyl acrylate) to favor the cross-product and suppress isomerization.

Materials:

  • This compound (1.0 eq)

  • Methyl Acrylate (2.0 - 3.0 eq)

  • Grubbs-II or Hoveyda-Grubbs-II Catalyst (1-2 mol%)

  • 1,4-Benzoquinone (10 mol%)

  • Anhydrous, degassed dichloromethane (DCM) to make a 0.1 M solution with respect to the limiting reagent.

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser. Allow to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Addition: To the flask, add this compound, methyl acrylate, and 1,4-benzoquinone via syringe. Add the anhydrous, degassed DCM.

  • Degassing: Bubble argon through the stirred solution for 15-20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of argon, add the Grubbs-II or Hoveyda-Grubbs-II catalyst in one portion.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 40°C for DCM) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel to isolate the desired cross-metathesis product.

References

Technical Support Center: Catalyst Deactivation in 3-Methyl-1,5-heptadiene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in reactions involving 3-methyl-1,5-heptadiene. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation. By understanding the root causes and implementing the strategies outlined below, you can enhance the efficiency, yield, and reproducibility of your metathesis reactions.

Section 1: Understanding Catalyst Deactivation - The "Why" Behind the Problem

Catalyst deactivation is a primary factor leading to incomplete reactions, low yields, and the formation of undesirable byproducts. In the context of olefin metathesis with substrates like this compound, the ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are susceptible to various deactivation pathways.

FAQ 1: What are the most common reasons for my metathesis catalyst to lose activity?

Catalyst deactivation in olefin metathesis is multifaceted and can be broadly categorized into several mechanisms:

  • Poisoning: Impurities in the substrate or solvent can bind to the metal center, rendering it inactive. Common poisons include basic impurities like amines, as well as compounds containing sulfur or phosphorus.[1] Even trace amounts of morpholine in solvents have been shown to inhibit the catalyst.[2]

  • Thermal Decomposition: Many metathesis catalysts, particularly second-generation Grubbs catalysts, can degrade at elevated temperatures.[3] This degradation can lead to the formation of inactive ruthenium species and promote side reactions.

  • Olefin-Driven Decomposition: The olefin substrate itself can participate in decomposition pathways. For instance, ethylene, a common byproduct in ring-closing metathesis (RCM), has been shown to decompose Grubbs I catalysts.[4]

  • Bimolecular Decomposition: At higher catalyst concentrations, two catalyst molecules can react with each other, leading to inactive dimeric species. This is a known deactivation pathway for site-isolated metathesis catalysts.[5]

  • Ligand-Based Deactivation: The ligands attached to the ruthenium center can undergo reactions that lead to catalyst deactivation. For example, in the presence of certain amines, the N-heterocyclic carbene (NHC) ligand can be involved in decomposition pathways.[6]

Visualizing Deactivation Pathways

The following diagram illustrates the major pathways through which a typical ruthenium metathesis catalyst can deactivate.

CatalystDeactivation Active_Catalyst Active Ru Catalyst Poisoning Poisoning (e.g., Amines, Sulfur) Active_Catalyst->Poisoning Impurities Thermal_Degradation Thermal Degradation Active_Catalyst->Thermal_Degradation High Temp. Olefin_Decomposition Olefin-Driven Decomposition Active_Catalyst->Olefin_Decomposition Substrate/Byproduct (e.g., Ethylene) Bimolecular_Decomposition Bimolecular Decomposition Active_Catalyst->Bimolecular_Decomposition High [Catalyst] Inactive_Species Inactive Ru Species Poisoning->Inactive_Species Thermal_Degradation->Inactive_Species Olefin_Decomposition->Inactive_Species Bimolecular_Decomposition->Inactive_Species

Caption: Major Catalyst Deactivation Pathways.

Section 2: Troubleshooting Guide - From Symptoms to Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during reactions with this compound.

Issue 1: The reaction is sluggish or stalls completely.

Q1.1: My reaction with this compound starts but then stops before completion, even with sufficient catalyst loading. What's happening?

A: A stalled reaction is a classic sign of catalyst deactivation. The most likely culprits are impurities in your starting materials or solvent.

  • Causality: this compound can contain impurities from its synthesis, such as residual amines or other basic compounds, which are known catalyst poisons.[4][6] Solvents, even if anhydrous, can contain dissolved oxygen or trace impurities that deactivate the catalyst.

  • Troubleshooting Steps:

    • Purify the Substrate: Distill this compound immediately before use. Passing it through a short plug of activated alumina can also remove polar impurities.

    • Solvent Purity is Critical: Use freshly distilled and thoroughly degassed solvents. A common method is to sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes.

    • Consider Additives: In some cases, adding a mild acid like acetic acid or a quinone-type compound like 1,4-benzoquinone can help to quench basic impurities and prevent catalyst decomposition.[7][8]

Q1.2: I've purified my materials, but the reaction is still slow. Could the temperature be the issue?

A: Yes, temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[3]

  • Causality: Each catalyst has an optimal temperature range for activity and stability. Exceeding this can lead to thermal degradation. For example, some Grubbs II catalysts show significant decomposition at temperatures above 60°C.[3]

  • Troubleshooting Steps:

    • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Start with room temperature and gradually increase if necessary.

    • Catalyst Selection: If high temperatures are required for your specific transformation, consider using a more thermally stable catalyst. Some N-aryl,N-alkyl NHC ruthenium catalysts exhibit excellent thermal stability.[9]

Issue 2: I'm observing significant amounts of isomerized byproducts.

Q2.1: My desired product is contaminated with isomers of this compound or the product itself. What causes this isomerization?

A: Isomerization is a common side reaction in olefin metathesis and is often a direct consequence of catalyst decomposition.[10]

  • Causality: Decomposition of ruthenium metathesis catalysts can generate ruthenium hydride species.[4] These hydrides are highly active catalysts for olefin isomerization, leading to the migration of the double bond in both the starting material and the product.

  • Troubleshooting Steps:

    • Minimize Catalyst Decomposition: Follow all the recommendations for preventing catalyst deactivation (purification, degassing, temperature control). A healthy catalyst is less likely to generate isomerization-promoting species.

    • Use Isomerization Inhibitors: The addition of reagents that can quench the hydride species is a proven strategy.

      • 1,4-Benzoquinone: This is a widely used and effective additive to suppress isomerization.[7][8]

      • Acetic Acid: A mild acid can also help to minimize isomerization.[4]

    • Lower Reaction Temperature: Isomerization is often more prevalent at higher temperatures.[4]

Quantitative Data on Isomerization Inhibitors
AdditiveConcentration (mol%)Effect on IsomerizationImpact on Metathesis ActivityReference
1,4-Benzoquinone 5-10Significant reductionMinimal to none[7]
Acetic Acid 10-20Moderate reductionCan slightly decrease rate[4]
Tricyclohexylphosphine oxide 10Substrate-dependentCan inhibit metathesis[7]
Issue 3: I suspect my catalyst is leaching into the product.

Q3.1: How can I determine if my catalyst is leaching, and what are the consequences?

A: Catalyst leaching refers to the dissolution of the metal from a solid support (for heterogeneous catalysts) or the presence of residual metal in the product phase (for homogeneous catalysts).[11][12]

  • Causality: For homogeneous catalysts, incomplete removal during workup is the primary cause. For heterogenized catalysts, the metal can leach from the support due to ligand decomposition or decoordination.[11]

  • Consequences:

    • Product Contamination: Residual ruthenium can be toxic and is a major concern in pharmaceutical applications.

    • Inaccurate Catalyst Loading: If the active species is leaching, the effective catalyst concentration in the desired phase decreases.

  • Troubleshooting and Detection:

    • Analytical Techniques: Use Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or X-ray Fluorescence (XRF) to quantify the amount of ruthenium in your final product.[11]

    • Improved Workup: Employ ruthenium scavengers during purification. Common scavengers include functionalized silica gels or polymers.

    • Catalyst Immobilization: Consider using a supported catalyst to simplify separation, though be aware that leaching can still occur.[5]

Workflow for Troubleshooting Catalyst Leaching

LeachingWorkflow Start Suspected Catalyst Leaching Analyze_Product Analyze Product for Ru (ICP-OES / XRF) Start->Analyze_Product Leaching_Confirmed Leaching Confirmed? Analyze_Product->Leaching_Confirmed Improve_Workup Improve Workup (e.g., Scavengers) Leaching_Confirmed->Improve_Workup Yes No_Leaching No Significant Leaching Leaching_Confirmed->No_Leaching No Consider_Supported_Catalyst Consider Supported Catalyst Improve_Workup->Consider_Supported_Catalyst Re_analyze Re-analyze Product Improve_Workup->Re_analyze Consider_Supported_Catalyst->Re_analyze Re_analyze->Leaching_Confirmed End Leaching Minimized Re_analyze->End Successful

Caption: Troubleshooting Catalyst Leaching.

Section 3: Experimental Protocols

Protocol 1: Purification of this compound

This protocol describes a standard procedure for purifying the olefin substrate to remove potential catalyst poisons.

Materials:

  • This compound (technical grade)

  • Anhydrous calcium hydride (CaH₂) or sodium metal

  • Activated neutral alumina

  • Standard distillation apparatus

  • Schlenk flask for collection

Procedure:

  • Drying: Stir the technical grade this compound over CaH₂ overnight under an inert atmosphere.

  • Distillation: Assemble a distillation apparatus that has been flame-dried under vacuum and cooled under an inert atmosphere.

  • Transfer: Transfer the dried diene to the distillation flask via cannula.

  • Distill: Distill the this compound under an inert atmosphere. Collect the fraction boiling at approximately 111-112 °C.[13]

  • Storage: Collect the purified diene in a Schlenk flask and store it under an inert atmosphere over activated molecular sieves. For best results, use immediately.

Protocol 2: A General Procedure for Ring-Closing Metathesis (RCM) with In-Situ Isomerization Suppression

This protocol provides a starting point for performing an RCM reaction with this compound, incorporating an isomerization inhibitor.

Materials:

  • Purified this compound

  • Grubbs II or Hoveyda-Grubbs II catalyst

  • 1,4-Benzoquinone

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Standard Schlenk line and glassware

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the purified this compound and 1,4-benzoquinone (5-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.01-0.1 M for RCM).

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, weigh the catalyst and dissolve it in a small amount of the reaction solvent.

  • Initiation: Add the catalyst solution to the reaction mixture via syringe.

  • Monitoring: Stir the reaction at the desired temperature (start with room temperature) and monitor its progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify the product by flash column chromatography.

Section 4: Catalyst Regeneration - A Glimmer of Hope

Q4.1: My catalyst has clearly deactivated. Is it possible to regenerate it?

A: While challenging, in some specific cases, regeneration of decomposed ruthenium metathesis catalysts is possible.

  • The Concept: The inactive ruthenium species resulting from decomposition can sometimes be converted back into an active metathesis catalyst. Research has shown that decomposed Hoveyda-Grubbs catalyst, after being subjected to ethylene, can be reactivated by treatment with certain propargyl alcohols.[14] Similarly, some supported catalysts that have been poisoned can be reactivated with organosilicon reducing agents.[15]

  • Practicality: For most lab-scale applications, in-situ regeneration is not yet a routine procedure. The methods are often specific to the catalyst and the mode of deactivation. It is generally more practical to focus on preventing deactivation in the first place. However, for large-scale industrial processes, catalyst reactivation is an area of active research.[14]

References

Technical Support Center: Byproducts of 3-Methyl-1,5-heptadiene Hydrohalogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the hydrohalogenation of 3-methyl-1,5-heptadiene. Our focus is to move beyond simple procedural steps and delve into the mechanistic causality behind byproduct formation, empowering you to anticipate, identify, and control the outcomes of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and most likely byproducts when reacting this compound with one equivalent of a hydrogen halide (HX)?

When one equivalent of a hydrogen halide (HX) is added to this compound, a non-conjugated diene, the reaction proceeds via electrophilic addition to one of the two double bonds. The initial products are dictated by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the most stable carbocation intermediate.[1][2]

However, the initial carbocations can undergo rearrangement, leading to a complex mixture of products.

Expected Products from Initial Protonation:

  • Attack at the C1=C2 double bond: Protonation at C1 forms a secondary (2°) carbocation at C2. Nucleophilic attack by X⁻ at this position gives 2-halo-3-methyl-5-heptene .

  • Attack at the C5=C6 double bond: Protonation at C6 forms a secondary (2°) carbocation at C5. Nucleophilic attack by X⁻ here yields 5-halo-3-methyl-1-heptene .

Major Expected Byproduct from Rearrangement:

  • The secondary carbocation at C2 is adjacent to a tertiary carbon (C3). This intermediate is highly prone to a 1,2-hydride shift , where a hydrogen atom from C3 migrates to C2.[3][4] This rearrangement forms a more stable tertiary (3°) carbocation at C3. Subsequent attack by the halide ion (X⁻) yields the rearranged product: 3-halo-3-methyl-5-heptene . This rearranged product is often a major component of the final mixture, sometimes even the predominant product, due to the thermodynamic stability of the tertiary carbocation intermediate.[4]

Q2: I'm observing a significant amount of a rearranged product (3-halo-3-methyl-5-heptene). Why does this happen and how is it formed?

The formation of a significant rearranged product is a classic outcome of reactions involving carbocation intermediates. The driving force is the inherent stability of more substituted carbocations (tertiary > secondary > primary).[1][5]

The mechanism proceeds as follows:

  • Protonation: The C1=C2 double bond is protonated at the terminal carbon (C1), forming a secondary carbocation at C2 as predicted by Markovnikov's rule.

  • Carbocation Rearrangement: Before the halide nucleophile can attack, a neighboring hydrogen atom on C3, along with its bonding electrons, shifts to the adjacent carbocation at C2. This is known as a 1,2-hydride shift.

  • Formation of a More Stable Intermediate: This shift results in the formation of a more stable tertiary carbocation at C3.

  • Nucleophilic Attack: The halide ion then attacks this more stable tertiary carbocation, leading to the formation of the rearranged product, 3-halo-3-methyl-5-heptene.[4]

Because this rearrangement pathway proceeds through a lower energy (more stable) intermediate, it is a very favorable process.

Caption: Carbocation rearrangement pathway.

Q3: My product mixture contains dihalogenated compounds, but I only used one equivalent of HX. What happened?

The formation of dihalogenated byproducts, such as 2,5-dihalo-3-methylheptane, occurs when a second molecule of HX adds to the remaining double bond of the initial monohalogenated products. While you may have added a stoichiometric equivalent, localized areas of higher HX concentration can exist, especially if the reagent is not added slowly or with efficient mixing.

The electron-withdrawing effect of the halogen in the monohalogenated product deactivates the nearby double bond, making the second addition slower than the first. However, it can still proceed, particularly if the reaction is allowed to run for an extended period or at elevated temperatures.

Q4: How can I control the product distribution and minimize the formation of byproducts?

Controlling the product distribution in carbocation-mediated reactions is challenging, but several strategies can be employed to favor the desired product.

StrategyRationaleTarget Byproduct
Low Reaction Temperature Lower temperatures (-78 °C to 0 °C) favor the kinetic product, which is the one that forms fastest.[6] The 1,2-addition product is often the kinetic product because the nucleophile is in close proximity to the initial carbocation.[7] Lower temperatures also reduce the rate of the second halogenation.Rearranged & Dihalogenated Products
Choice of Solvent Non-polar, aprotic solvents (e.g., hexane, dichloromethane) are less effective at stabilizing the carbocation intermediate. This can sometimes disfavor rearrangement, although the effect may be minor.Rearranged Products
Slow Reagent Addition Adding the HX reagent slowly to a well-stirred solution of the diene ensures that the concentration of HX remains low, minimizing the chance of double addition.Dihalogenated Products
Control Stoichiometry Use precisely one equivalent of the hydrogen halide. If possible, use the diene in slight excess to ensure all the HX is consumed.Dihalogenated Products

Troubleshooting Guide

G start Problem Observed problem1 High % of Rearranged Product start->problem1 problem2 Significant Dihalogenation start->problem2 problem3 Low Overall Yield start->problem3 cause1 Cause: Reaction under Thermodynamic Control problem1->cause1 cause2 Cause: Excess HX or Poor Mixing problem2->cause2 cause3 Cause: Suboptimal Conditions or Product Instability problem3->cause3 solution1 Solution: - Lower reaction temperature (-78°C) - Use non-polar, aprotic solvent cause1->solution1 solution2 Solution: - Use exactly 1.0 eq. of HX - Add HX slowly to diene - Ensure vigorous stirring cause2->solution2 solution3 Solution: - Confirm reagent purity - Check for volatility losses - Quench reaction promptly cause3->solution3

Caption: Troubleshooting experimental outcomes.

Experimental Protocols

Protocol 1: Controlled Monohydrobromination of this compound

This protocol is designed to favor the kinetic, non-rearranged products by using low temperatures.

Materials:

  • This compound

  • Anhydrous diethyl ether or dichloromethane

  • Hydrogen bromide solution (e.g., 2.0 M in acetic acid or as a gas)

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of HBr (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure at a low temperature to prevent product decomposition or rearrangement upon heating.

  • Analyze the crude product mixture immediately via GC-MS and ¹H NMR to determine the product ratio.

Protocol 2: Product Mixture Analysis by GC-MS and ¹H NMR

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To separate the isomeric products and determine their relative abundance. The mass spectrum for each peak will confirm the molecular weight (verifying monohalogenation) and provide fragmentation patterns to help distinguish between isomers.

  • Typical Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program a temperature gradient starting from a low temperature (e.g., 40 °C) to resolve the volatile isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the exact structure of the isomers in the mixture.

  • Key ¹H NMR Signals to Distinguish Isomers:

    • 2-halo-3-methyl-5-heptene: Look for a complex multiplet for the proton on the halogen-bearing carbon (C2) and distinct vinyl proton signals for the C5=C6 double bond.

    • 5-halo-3-methyl-1-heptene: Expect a multiplet for the proton at C5 and characteristic signals for a terminal vinyl group (C1=C2).

    • 3-halo-3-methyl-5-heptene (Rearranged): The absence of a proton on the halogen-bearing carbon (C3) is a key indicator. Look for a singlet for the C3-methyl group, which will be shifted downfield compared to the starting material.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-1,5-heptadiene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical application, ensuring your synthesis is both successful and scalable.

Recommended Synthetic Pathway: Grignard Cross-Coupling

The synthesis of this compound (C₈H₁₄) is effectively achieved via a Grignard cross-coupling reaction.[1][2] This pathway is often chosen for its reliability and use of readily available starting materials. The core transformation involves the coupling of an allyl Grignard reagent with a secondary alkyl halide. Specifically, we will focus on the reaction between allylmagnesium bromide and 2-bromobutane.

Experimental Workflow

Below is a diagram outlining the key stages of the synthesis, from reagent preparation to final product purification.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Cross-Coupling Reaction cluster_2 Part 3: Workup & Purification A Dry Glassware & Reagents (THF, Mg Turnings) B Initiate Grignard Reaction (Mg, Allyl Bromide, I₂ crystal) A->B C Maintain Reflux (Controlled addition of Allyl Bromide) B->C D Cool Grignard Solution (0 °C) C->D Transfer Grignard Reagent E Slow Addition of 2-Bromobutane in Anhydrous THF D->E F Warm to RT & Stir (Allow reaction to complete) E->F G Quench Reaction (Saturated aq. NH₄Cl) F->G Transfer Crude Mixture H Aqueous Workup (Extraction with Diethyl Ether) G->H I Drying & Solvent Removal (Anhydrous MgSO₄, Rotary Evaporation) H->I J Fractional Distillation I->J K Characterization (NMR, GC-MS) J->K L L K->L Pure this compound

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on well-established procedures for Grignard reagent formation and cross-coupling reactions.[3]

Materials:

  • Magnesium turnings

  • Allyl bromide

  • 2-Bromobutane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Grignard Reagent Preparation: a. Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen.[4] b. Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine to help initiate the reaction. c. In the dropping funnel, prepare a solution of allyl bromide (1.0 eq.) in anhydrous THF. d. Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gentle heating may be applied. e. Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux. f. After the addition is complete, continue stirring at room temperature for 30-60 minutes until most of the magnesium is consumed.

  • Cross-Coupling Reaction: a. Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath. b. Prepare a solution of 2-bromobutane (1.0 eq.) in anhydrous THF and add it to the dropping funnel. c. Add the 2-bromobutane solution dropwise to the stirred Grignard reagent at 0 °C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Workup and Purification: a. Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl. This is preferred over water to minimize the formation of magnesium hydroxides that can complicate extraction. b. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. e. Purify the crude product by fractional distillation. This compound has a boiling point of approximately 111.6°C at 760 mmHg.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question: My Grignard reaction won't start. What should I do?

Answer: Failure to initiate is the most common problem in Grignard synthesis. The primary culprit is almost always moisture or passivated magnesium.

  • Causality: Grignard reagents are potent bases and nucleophiles that react rapidly with protic sources like water.[4] This reaction consumes the reagent and prevents its formation. The surface of magnesium turnings can also have a passivating oxide layer (MgO) that prevents the reaction with the alkyl halide.

  • Solutions:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be run under an inert atmosphere (nitrogen or argon). The solvent (THF or diethyl ether) must be anhydrous.[4]

    • Activate the Magnesium: If dryness is not the issue, the magnesium surface may need activation. Add a single crystal of iodine, which can etch the oxide layer. Alternatively, a few drops of 1,2-dibromoethane can be added; its reaction with magnesium is highly exothermic and can initiate the main reaction.[3]

    • Mechanical Activation: Gently crush some of the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh metal surface.

Question: My reaction yield is very low, and I've isolated a significant amount of hexa-1,5-diene. Why did this happen?

Answer: The formation of hexa-1,5-diene is a result of a side reaction known as Wurtz-type coupling.

  • Causality: This occurs when one molecule of the Grignard reagent (allylmagnesium bromide) acts as a nucleophile and attacks the electrophilic carbon of another molecule of the starting halide (allyl bromide). This homocoupling competes with the desired cross-coupling reaction.

  • Solutions:

    • Control Reagent Addition: Add the allyl bromide slowly to the magnesium turnings. This maintains a low concentration of the halide in the presence of an excess of magnesium, favoring Grignard formation over homocoupling.

    • Maintain Temperature: During the subsequent cross-coupling step, keep the temperature low (0 °C) during the addition of 2-bromobutane. This favors the desired nucleophilic substitution over side reactions.

    • Use of Catalysts: While not always necessary for this specific coupling, some Grignard cross-coupling reactions benefit from catalysts like copper(I) or iron(III) salts to improve selectivity, though this adds complexity.

Question: The final product is a mixture of isomers. How can I improve the selectivity?

Answer: Isomer formation can arise from the nature of the reactants or reaction conditions. This compound itself has stereoisomers ((E) and (Z)) and can be contaminated with regioisomers.[5]

  • Causality: The primary cause of isomeric impurities is often the quality of the starting materials or rearrangement reactions. The Cope rearrangement, a[5][5]-sigmatropic shift, can occur in 1,5-dienes at elevated temperatures, interconverting isomers.[1]

  • Solutions:

    • High-Purity Reagents: Ensure the 2-bromobutane is free of isomeric impurities (e.g., 1-bromobutane).

    • Controlled Distillation Temperature: During the final fractional distillation, keep the distillation head temperature stable and the pot temperature as low as possible to avoid thermally induced rearrangements.

    • Purification via Adduct Formation: For challenging separations, isomers can sometimes be separated by selectively reacting one isomer with a reagent like maleic anhydride (a Diels-Alder reaction) and then regenerating the desired diene.[6]

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent instead of THF?

A1: Yes, anhydrous diethyl ether is the classic solvent for Grignard reactions.[4] It has a lower boiling point than THF, which can make it easier to remove but also requires more care to maintain reflux. THF is often preferred because it is a better solvating agent for the Grignard reagent, which can be beneficial, especially if intermediates are not very soluble.[3] Avoid protic solvents (alcohols, water) and halogenated solvents.

Q2: How critical is the purity of the magnesium?

A2: It is very important. Use high-quality magnesium turnings specifically intended for Grignard reactions. Older or lower-grade magnesium may have a thick oxide coating that prevents the reaction from starting.

Q3: What is the best way to scale up this reaction from a 1g to a 100g scale?

A3: Scaling up a Grignard reaction requires careful management of heat transfer.

  • Heat Dissipation: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a larger flask to provide more surface area and consider using a mechanical stirrer for efficient mixing.

  • Controlled Addition: The rate of addition of the alkyl halides becomes much more critical. Ensure your dropping funnel allows for fine control, and monitor the internal reaction temperature with a thermocouple. Use an ice bath to actively cool the reaction vessel as needed.

  • Workup: Quenching a large-scale Grignard reaction can be hazardous if done too quickly. Add the saturated NH₄Cl solution very slowly with vigorous stirring and cooling.

Q4: My final product seems to be degrading over time. What is the proper way to store this compound?

A4: Dienes are susceptible to oxidation and polymerization, especially in the presence of air, light, and heat. For long-term storage, it is recommended to store the purified product under an inert atmosphere (nitrogen or argon) in a sealed container at a low temperature (e.g., in a refrigerator). Adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can also prevent polymerization.

Reaction Data Summary

The following table provides typical parameters for the synthesis. Yields are highly dependent on the experimental conditions and scale.

ParameterValueRationale / Notes
Reagent Stoichiometry
Mg Turnings1.2 eq.A slight excess ensures complete consumption of the allyl bromide.
Allyl Bromide1.0 eq.The limiting reagent for the Grignard formation step.
2-Bromobutane1.0 eq.Stoichiometric amount relative to the formed Grignard reagent.
Reaction Conditions
Grignard Formation Temp.Reflux in THF (~66°C)Reaction is initiated and driven by the solvent's reflux temperature.
Coupling Reaction Temp.0 °C to Room Temp.Low temperature during addition minimizes side reactions.[7]
Reaction Time4-6 hours (total)Includes Grignard formation, coupling, and completion time.
Typical Outcome
Yield50-70%Highly variable. Depends on purity of reagents and reaction control.
Boiling Point111.6 °C @ 760 mmHgKey physical property for purification by distillation.[5]
Molecular Weight110.20 g/mol C₈H₁₄[8]
Reaction Mechanism

The overall process involves two key organometallic steps: the formation of the Grignard reagent and the subsequent nucleophilic attack on the secondary alkyl halide.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: SN2 Cross-Coupling CH₂=CHCH₂BrMg CH₂=CHCH₂BrMg CH₂=CHCH₂MgBr CH₂=CHCH₂MgBr CH₂=CHCH₂BrMg->CH₂=CHCH₂MgBr  Anhydrous THF   Allyl Bromide Allyl Bromide Magnesium Magnesium Allylmagnesium Bromide Allylmagnesium Bromide Grignard CH₂=CHCH₂⁻ ⁺MgBr Product CH₂=CHCH₂(CH₃)CHCH₂CH₃ Grignard->Product  SN2 Attack   AlkylHalide CH₃CH(Br)CH₂CH₃ AlkylHalide->Product Salt MgBr₂

Caption: Simplified mechanism for the synthesis of this compound.

References

Technical Support Center: A Guide to Handling and Storing 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Methyl-1,5-heptadiene. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the safe and effective handling and storage of this reactive diene. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to mitigate challenges and ensure the integrity of your experiments.

Introduction to the Challenges

This compound, like other unsaturated hydrocarbons, presents a unique set of challenges in a laboratory setting. Its two double bonds make it susceptible to a range of chemical reactions, primarily oxidation and polymerization, which can compromise its purity and potentially lead to hazardous situations.[1] Understanding the underlying chemical principles of these degradation pathways is paramount to successful experimentation.

Key Physicochemical Data for this compound:

PropertyValueSource
Molecular FormulaC₈H₁₄--INVALID-LINK--
Molecular Weight110.199 g/mol --INVALID-LINK--
Boiling Point111.6°C at 760 mmHg--INVALID-LINK--
Density0.736 g/cm³--INVALID-LINK--
Flash Point9.3°C--INVALID-LINK--

Troubleshooting Guide

This section addresses specific problems you may encounter during the handling and storage of this compound in a question-and-answer format.

Question 1: I suspect my sample of this compound has degraded. What are the likely causes and how can I confirm this?

Answer:

Degradation of this compound primarily occurs through two pathways: peroxide formation and polymerization.

  • Peroxide Formation: The allylic hydrogens in this compound are susceptible to autoxidation in the presence of oxygen, particularly when exposed to light and heat.[1][2] This process forms hydroperoxides, which are unstable and can initiate further degradation or even become explosive upon concentration.[1][2]

  • Polymerization: The double bonds in the diene can undergo radical polymerization, which can be initiated by heat, light, or the presence of peroxides.[3] This results in the formation of oligomers or polymers, appearing as a viscous liquid or solid precipitate in your sample.

Experimental Protocol for Detecting Degradation:

  • Visual Inspection: Check for any changes in the physical appearance of the sample. Increased viscosity, the formation of a solid precipitate, or discoloration can indicate polymerization.

  • Peroxide Test: Use commercially available peroxide test strips to check for the presence of hydroperoxides. Dip the strip into a small aliquot of your sample and compare the color change to the provided chart. It is crucial to test for peroxides before any heating or distillation, as concentrated peroxides can be explosive.[1]

  • Spectroscopic Analysis:

    • ¹H NMR Spectroscopy: Compare the proton NMR spectrum of your sample to a reference spectrum of pure this compound. The appearance of broad signals or a decrease in the integration of vinylic protons can suggest polymerization.

    • GC-MS Analysis: Gas chromatography-mass spectrometry can be used to identify impurities and degradation products.[4][5][6] Look for higher molecular weight peaks that could correspond to oligomers or oxidation products.

Question 2: My experiment requires heating this compound. How can I prevent polymerization?

Answer:

Heating increases the rate of thermal polymerization. To mitigate this, the addition of a polymerization inhibitor is essential.

Workflow for Preventing Polymerization During Heating:

G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Post-Reaction A Start with fresh or purified This compound B Add a polymerization inhibitor (e.g., 100-200 ppm BHT or hydroquinone) A->B Inhibitor Addition C Use an inert atmosphere (Nitrogen or Argon) B->C Proceed to Heating D Heat the mixture to the desired temperature C->D E Cool the reaction mixture D->E Reaction Completion F Remove the inhibitor if necessary (e.g., by distillation or column chromatography) E->F

Caption: Workflow for preventing polymerization during heating.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using an inert gas like nitrogen or argon minimizes the presence of oxygen, thereby reducing the risk of peroxide formation which can initiate polymerization.

  • Polymerization Inhibitors: Compounds like Butylated Hydroxytoluene (BHT) or hydroquinone act as radical scavengers.[3][7] They interrupt the chain reaction of polymerization by reacting with the initiating free radicals to form stable, non-reactive species.

Question 3: I have detected peroxides in my this compound sample. How can I safely remove them?

Answer:

It is critical to remove peroxides before any process that involves heating, such as distillation, due to the risk of explosion.

Experimental Protocol for Peroxide Removal:

Caution: Always perform this procedure in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Preparation of Reducing Solution: Prepare a fresh saturated solution of iron(II) sulfate in deionized water.

  • Extraction:

    • In a separatory funnel, add the peroxide-containing this compound.

    • Add an equal volume of the saturated iron(II) sulfate solution.

    • Gently shake the separatory funnel, periodically venting to release any pressure buildup. The iron(II) ions will reduce the hydroperoxides.

  • Separation: Allow the layers to separate and discard the aqueous (bottom) layer.

  • Washing: Wash the organic layer with deionized water to remove any residual iron salts.

  • Drying: Dry the purified this compound over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Confirmation: Retest the purified product with a peroxide test strip to ensure the complete removal of peroxides.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place, away from sources of ignition.[8][9] The container should be tightly sealed, and the headspace should be flushed with an inert gas like nitrogen or argon to prevent exposure to oxygen.[1] Storing in an amber glass bottle will protect it from light.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Always handle this compound in a well-ventilated chemical fume hood.[10] Essential PPE includes:

  • Safety glasses or goggles

  • A flame-resistant lab coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Closed-toe shoes

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: No, due to its low flash point, this compound is a flammable liquid and should only be stored in a refrigerator specifically designed for flammable materials (i.e., explosion-proof or flammable-safe).[9]

Q4: My this compound has a slight yellow tint. Is it still usable?

A4: A slight yellow color may indicate the onset of degradation, potentially through oxidation or the formation of colored impurities. It is highly recommended to test the material for peroxides. If peroxides are present, the material should be purified before use. For critical applications, it is best to use a fresh, colorless sample.

Q5: What are common impurities in commercially available this compound?

A5: Common impurities can include isomers of this compound, residual starting materials from its synthesis, or small amounts of oligomers if the material has started to polymerize. For high-purity requirements, it is advisable to purify the diene by distillation over a small amount of a polymerization inhibitor before use.

Logical Relationship Diagram for Safe Handling and Storage:

G cluster_Storage Storage cluster_Handling Handling cluster_Monitoring Monitoring & Mitigation S1 Cool, Dry, Dark Place S2 Inert Atmosphere (N2 or Ar) S3 Tightly Sealed Amber Bottle S4 Flammable-Safe Refrigerator H1 Chemical Fume Hood S3->H1 Before Use H2 Appropriate PPE H3 Avoid Ignition Sources H4 Add Inhibitor Before Heating M3 Purification if Degradation is Suspected H4->M3 Post-Experiment M1 Regular Visual Inspection M2 Periodic Peroxide Testing M3->S1 After Purification

Caption: Key considerations for the safe handling and storage of this compound.

References

Technical Support Center: Moisture Sensitivity in the Polymerization of 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 3-methyl-1,5-heptadiene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of catalysts commonly employed in this process. As your Senior Application Scientist, I will provide in-depth, field-proven insights to ensure the success of your experiments. The information presented here is a synthesis of established principles in olefin and diene polymerization, as direct literature on this compound polymerization is limited. The principles outlined are based on analogous systems and are expected to be highly relevant.

The Critical Impact of Moisture: Understanding the "Why"

Catalysts used for olefin and diene polymerization, such as Ziegler-Natta and metallocene systems, are highly susceptible to poisoning by water.[1] Moisture can lead to catalyst deactivation by reacting with the active metal centers or the organoaluminum co-catalysts, which are essential for catalyst activation.[1][2] This deactivation results in reduced catalytic activity, lower polymer yields, and can significantly alter the polymer's properties.[1]

Troubleshooting Guide: From Failed Reactions to Off-Spec Polymers

This section addresses common problems encountered during the polymerization of this compound, with a focus on issues arising from moisture contamination.

Q1: My polymerization reaction failed to initiate, or the catalyst activity is extremely low. What are the likely causes and how can I troubleshoot this?

A1: Failure to initiate or low catalytic activity is a classic symptom of catalyst poisoning, with moisture and oxygen being the primary culprits.[1]

  • Underlying Cause: Both Ziegler-Natta and metallocene catalysts are highly reactive towards protic compounds like water. Water can hydrolyze the organoaluminum cocatalyst (e.g., triethylaluminum or methylaluminoxane (MAO)), rendering it inactive.[1] Furthermore, water can react directly with the active transition metal center, leading to the formation of inactive metal-oxo species.[3]

  • Troubleshooting Workflow:

    • System Integrity Check: Ensure your reaction setup (glassware, cannulas, reactor) is meticulously dried, typically by oven-drying at >120 °C for several hours and then cooling under a high vacuum or a stream of dry, inert gas (Argon or Nitrogen).[4][5]

    • Solvent and Monomer Purity: Solvents and the this compound monomer must be rigorously purified and dried.[6]

      • Actionable Protocol: Pass solvents and the monomer through activated alumina columns to remove water and other polar impurities.[6] Subsequently, thoroughly degas the liquids by employing several freeze-pump-thaw cycles.[4][5]

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the experiment using a Schlenk line or a glovebox.[4][5] Ensure your inert gas supply is of high purity and passes through an oxygen and moisture trap.

    • Cocatalyst and Catalyst Handling: Handle the organoaluminum cocatalyst and the primary catalyst under a robust inert atmosphere. Never expose them to the ambient atmosphere.

Q2: The molecular weight of my poly(this compound) is significantly lower than expected, and the polydispersity index (PDI) is broad. Could moisture be the cause?

A2: Yes, moisture can indirectly lead to a lower molecular weight and a broader molecular weight distribution.

  • Mechanism of Action: While not a direct chain transfer agent, the presence of moisture can lead to inconsistent initiation and termination rates. Catalyst sites that are partially deactivated by water may have altered propagation and termination kinetics, leading to the formation of shorter polymer chains. This inconsistent behavior across different catalyst sites contributes to a broader PDI.[7]

  • Troubleshooting and Verification:

    • Analytical Approach: Use Karl Fischer titration to quantify the water content in your monomer and solvent down to the parts-per-million (ppm) level.[8][9][10][11] This will provide a quantitative measure of your feedstock purity.

    • Systematic Drying: Implement a more rigorous drying protocol for all your reagents and glassware. Compare the results of polymerizations conducted with standard and enhanced drying procedures to see if the molecular weight and PDI improve.

Q3: I am observing inconsistencies in the microstructure of my polymer, specifically with respect to regioselectivity and stereoselectivity. Can trace amounts of water influence this?

A3: Indeed, even trace moisture can impact the delicate electronic and steric environment of the catalyst's active site, which in turn governs the polymer's microstructure.

  • Plausible Explanation: The coordination of the diene monomer to the metal center is a critical step in determining the regioselectivity (e.g., 1,2- vs. 1,4-insertion) and stereoselectivity.[12][13] Water molecules, being Lewis bases, can coordinate to the active site, altering its steric bulk and electronic properties. This interference can disrupt the regular insertion of the monomer, leading to a less controlled polymer microstructure.

  • Mitigation Strategy: The most effective strategy is to ensure the complete exclusion of water from your reaction system. This reinforces the importance of the stringent drying and handling protocols mentioned in A1.

Visualizing the Problem: Catalyst Deactivation and Experimental Workflow

Diagram 1: The Mechanism of Catalyst Deactivation by Water

G Catalyst Active Catalyst (e.g., Ti, Zr center) Deactivated_Catalyst Inactive Catalyst (e.g., M-OH, M-O-M) Catalyst->Deactivated_Catalyst Cocatalyst Cocatalyst (e.g., AlR3, MAO) Deactivated_Cocatalyst Hydrolyzed Cocatalyst (e.g., (R₂Al)₂O) Cocatalyst->Deactivated_Cocatalyst Water H₂O (Moisture) Water->Catalyst Hydrolysis of Metal-Alkyl Bond Water->Cocatalyst Reaction with Al-C Bond

Caption: Water deactivates both the catalyst and cocatalyst.

Diagram 2: Workflow for Moisture-Sensitive Polymerization

G A 1. Glassware Preparation (Oven-dry & cool under vacuum) D 4. Reactor Assembly (Under Inert Gas Flow) A->D B 2. Solvent & Monomer Purification (Activated Alumina Column) C 3. Degassing (Freeze-Pump-Thaw Cycles) B->C E 5. Reagent Transfer (Via Syringe/Cannula) C->E D->E F 6. Polymerization (Maintain Inert Atmosphere) E->F G 7. Quenching & Isolation F->G

Caption: Rigorous workflow for excluding moisture.

Frequently Asked Questions (FAQs)

Q: What are the typical moisture levels that can be tolerated in the polymerization of dienes? A: For sensitive catalyst systems like Ziegler-Natta and metallocenes, the tolerance for water is extremely low, often in the range of single-digit parts-per-million (ppm).[1] It is best practice to aim for the lowest possible moisture content, ideally below the detection limit of your analytical method.

Q: Which analytical technique is best for quantifying moisture in my monomer and solvents? A: Karl Fischer titration is the gold standard for accurately determining water content in organic liquids.[8][9][10][11] It is highly specific to water and can provide precise measurements even at trace levels.

Q: Can I use molecular sieves to dry my this compound and solvents? A: Yes, activated molecular sieves (typically 3Å or 4Å) can be effective for drying solvents and monomers.[6] However, it is crucial to ensure the sieves are properly activated (heated under vacuum) before use. For ultimate purity, a combination of drying over a chemical agent (like calcium hydride, with caution) followed by distillation, or passing through an activated alumina column, is often preferred.[6]

Q: My catalyst is supported on silica. Does this affect its moisture sensitivity? A: Yes, the support material can play a role. While the active sites remain highly moisture-sensitive, the porous structure of the silica support can adsorb water. Therefore, it is essential to ensure the supported catalyst is handled and stored under strictly anhydrous conditions. The support itself must be thoroughly dried before catalyst impregnation.[14]

Q: Are some catalysts less sensitive to moisture than others? A: While all early transition metal catalysts for olefin polymerization are sensitive to moisture, some late transition metal catalysts (e.g., based on nickel or palladium) can exhibit higher tolerance. However, for the stereospecific polymerization of dienes to achieve specific microstructures, Ziegler-Natta and metallocene catalysts are often employed, and their sensitivity to moisture is an inherent challenge that must be managed.[15][16]

Data Summary: The Detrimental Effects of Moisture

Parameter AffectedConsequence of Moisture ContaminationRationale
Catalyst Activity Significant reduction or complete inhibitionDeactivation of active sites and cocatalyst.[1][3]
Polymer Yield Low or no polymer obtainedDirect consequence of reduced catalyst activity.
Molecular Weight (Mw) Generally lower than expectedInconsistent initiation/termination; formation of shorter chains.[7]
Polydispersity Index (PDI) Tends to broadenNon-uniform catalyst activity and chain growth.
Regio/Stereoselectivity Loss of control, inconsistent microstructureAlteration of the catalyst's steric and electronic environment.[12]

Concluding Remarks

The successful polymerization of this compound is critically dependent on the stringent exclusion of moisture from the reaction system. By understanding the mechanisms of catalyst deactivation and implementing rigorous experimental techniques, researchers can overcome these challenges to achieve reproducible and high-quality results. This guide provides a framework for troubleshooting common issues and serves as a reference for best practices in handling moisture-sensitive catalytic systems.

References

Technical Support Center: Effect of Temperature on 3-Methyl-1,5-heptadiene Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the reaction kinetics of 3-Methyl-1,5-heptadiene. This guide is designed to provide in-depth answers, proven protocols, and troubleshooting advice to navigate the complexities of studying the thermal behavior of this molecule. As your Senior Application Scientist, my goal is to blend foundational theory with practical, field-tested insights to ensure the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the thermal rearrangement of this compound.

Q1: What is the primary thermal reaction of this compound, and how does temperature drive it?

The principal reaction that this compound undergoes upon heating is the Cope Rearrangement . This is a classic example of a[1][1]-sigmatropic rearrangement, a type of pericyclic reaction that involves the reorganization of six electrons over a six-atom cyclic transition state.[1][2]

The reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, which classify it as a thermally allowed process.[2] Temperature provides the necessary activation energy for the molecule to achieve the high-energy chair-like transition state, leading to the formation of the rearranged product.[1][3] The reaction is typically concerted, meaning all bond breaking and bond forming occurs in a single step without intermediates.[3]

Caption: The Cope Rearrangement of this compound.

Q2: How does temperature quantitatively affect the reaction rate?

The relationship between temperature and the rate constant (k) of the Cope rearrangement is described by the Arrhenius equation :

k = A e(-Ea / RT)

Where:

  • k is the rate constant.

  • A is the pre-exponential factor, related to the frequency of correctly oriented collisions.

  • Ea is the activation energy, the minimum energy required for the reaction to occur.[3]

  • R is the ideal gas constant.

  • T is the absolute temperature in Kelvin.

Increasing the temperature has an exponential effect on the rate constant. For a typical Cope rearrangement with an activation energy of about 33 kcal/mol, a significant increase in rate is observed at temperatures between 150°C and 300°C.[3][4]

Q3: Is the reaction reversible, and how does temperature influence the equilibrium?

Yes, the Cope rearrangement is inherently reversible.[3] The product, (E)-3-Methyl-1,6-heptadiene, is also a 1,5-diene and can undergo the reverse reaction under the same thermal conditions. The reaction will proceed until it reaches equilibrium.

The position of this equilibrium is determined by the relative thermodynamic stabilities of the reactant and the product. Alkene stability generally increases with substitution.[4] In the rearrangement of this compound, the product contains a trisubstituted double bond, which is more stable than the monosubstituted double bond in the starting material. This thermodynamic driving force favors the product at equilibrium.[4] While higher temperatures increase the rate at which equilibrium is reached, the equilibrium constant (Keq) itself is also temperature-dependent according to the van't Hoff equation.

Q4: What are potential side reactions or alternative pathways at high temperatures?

While the Cope rearrangement is the dominant pathway, excessively high temperatures can introduce enough energy to access alternative reaction pathways, leading to undesired byproducts. For related diene systems, these can include:

  • Cyclization Reactions: Intramolecular cyclization can lead to the formation of five- or six-membered rings.

  • Fragmentation: At very high temperatures, C-C bond cleavage can occur, leading to smaller hydrocarbon fragments.

  • Isomerization: Double bond migration can occur, leading to other isomers of heptadiene.

It is crucial to carefully control the reaction temperature to maximize the yield of the desired Cope product and minimize these competing pathways.

Part 2: Experimental Design & Protocols

This section provides actionable protocols for setting up and analyzing your kinetic experiments.

Q5: How should I design an experiment to measure the reaction kinetics?

A robust kinetic study requires precise temperature control and reliable methods for monitoring reactant and product concentrations over time. Gas-phase studies are common for fundamental kinetic analysis of unimolecular rearrangements.[5]

Experimental Workflow for Kinetic Analysis

workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation A Synthesize or Procure High-Purity Reactant C Inject Reactant into Pre-heated Reactor A->C B Prepare Standard Solutions for Calibration G Analyze Aliquots (GC-MS or NMR) B->G D Maintain Constant T & P C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction (e.g., Rapid Cooling) E->F H Plot [Reactant] vs. Time G->H I Determine Rate Constant (k) H->I J Repeat at Multiple Temperatures I->J K Create Arrhenius Plot (ln(k) vs. 1/T) J->K L Calculate Ea and A K->L

Caption: Workflow for a typical kinetic study of a thermal rearrangement.

Protocol 1: Gas-Phase Kinetic Study using GC-MS
  • System Setup: Use a temperature-controlled pyrolysis reactor connected to a Gas Chromatograph-Mass Spectrometer (GC-MS). Ensure the system is free of leaks.

  • Calibration: Create a calibration curve by injecting known concentrations of pure this compound and the expected product, (E)-3-Methyl-1,6-heptadiene, into the GC-MS.[6]

  • Temperature Equilibration: Heat the reactor to the desired, stable temperature (e.g., 250 °C).

  • Reaction Initiation: Inject a precise amount of the reactant into the hot reactor. Start a timer immediately.

  • Sampling: At predetermined time intervals, automatically inject a sample from the reactor headspace into the GC column.

  • Analysis: Separate the components using the GC and identify them by their mass spectra and retention times. Quantify the peak areas relative to your calibration curve.[6]

  • Data Processing: Plot the natural logarithm of the reactant concentration (ln[A]) versus time. For a first-order reaction, this plot should be linear with a slope of -k.

  • Repeat: Perform the experiment at several different temperatures (e.g., 250°C, 260°C, 270°C, 280°C) to gather data for an Arrhenius plot.

Q6: How do I determine the Arrhenius parameters (Ea and A) from my data?

Once you have calculated the rate constant (k) at several different temperatures (T), you can determine the activation energy (Ea) and pre-exponential factor (A).

  • Linearize the Arrhenius Equation: Take the natural logarithm of both sides: ln(k) = ln(A) - (Ea / R) * (1/T)

  • Plot the Data: Create a graph of ln(k) on the y-axis versus 1/T (in K-1) on the x-axis. This is the Arrhenius Plot .

  • Determine Parameters: The plot should yield a straight line.

    • The slope of the line is equal to -Ea / R . You can calculate Ea by multiplying the slope by -R (R = 8.314 J/mol·K).

    • The y-intercept is equal to ln(A) . You can calculate A by taking the exponential of the y-intercept (A = eintercept).

Table 1: Example Kinetic Data and Arrhenius Calculation

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
250523.150.001911.5 x 10⁻⁴-8.80
260533.150.001883.1 x 10⁻⁴-8.08
270543.150.001846.2 x 10⁻⁴-7.39
280553.150.001811.2 x 10⁻³-6.73
Part 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides solutions to common problems.

troubleshooting cluster_p1 cluster_p2 cluster_p3 start Problem Observed p1 Low or No Conversion start->p1 p2 Multiple Unexpected Products start->p2 p3 Poor Reproducibility start->p3 c1a Is Temperature Correct? Verify with calibrated probe. p1->c1a c2a Is Temperature Too High? p2->c2a c3a Is Temperature Stable? p3->c3a s1a Increase Temperature Incrementally c1a->s1a No c1b Is Reactant Pure? c1a->c1b Yes s1b Re-purify Starting Material c1b->s1b No s2a Reduce Temperature c2a->s2a Yes c2b System Contamination? (e.g., air leak) c2a->c2b No s2b Check Seals, Purge with Inert Gas c2b->s2b Yes s3a Improve Temperature Controller or Insulation c3a->s3a No c3b Is Sample Handling Consistent? c3a->c3b Yes s3b Standardize Quenching and Dilution Procedures c3b->s3b No

Caption: A decision tree for troubleshooting common kinetic experiment issues.

Q7: My reaction rate is much slower than expected, and conversion is low. What's wrong?
  • Plausible Cause 1: Insufficient Temperature. The Cope rearrangement has a high activation energy.[3] A temperature that is even 10-20°C too low can result in a dramatically slower reaction rate.

    • Solution: Verify your reactor's temperature with a calibrated external thermocouple. If the temperature is accurate, increase it in 10°C increments and monitor the effect on the rate.

  • Plausible Cause 2: Reactant Purity. Impurities in your starting material could inhibit the reaction or may simply not be the correct reactant.

    • Solution: Verify the purity of your this compound using NMR or GC-MS. If necessary, re-purify via distillation or chromatography.

Q8: My GC-MS analysis shows several unexpected peaks. How can I identify and prevent them?
  • Plausible Cause 1: Temperature is too high. As discussed in Q4, excessive temperatures can open up channels to side reactions like cyclization or fragmentation.

    • Solution: Lower the reaction temperature. This will slow the desired reaction but may slow the undesired reactions even more, improving selectivity. Perform a temperature screen to find the optimal balance between rate and selectivity.

  • Plausible Cause 2: Presence of Oxygen. If your experimental setup has an air leak, radical-mediated oxidation pathways can occur at high temperatures, leading to a complex mixture of oxygenated byproducts.

    • Solution: Thoroughly leak-check your system. Ensure all fittings are secure. Purge the reactor with an inert gas (e.g., Nitrogen or Argon) before introducing the reactant.

Q9: My calculated rate constants are not consistent across replicate experiments. Why?
  • Plausible Cause 1: Poor Temperature Control. Fluctuations in temperature during a single run will lead to non-linear kinetic plots and inconsistent results between runs.

    • Solution: Use a high-quality temperature controller (e.g., PID controller) and ensure the reactor is well-insulated to minimize heat loss and fluctuations. Monitor the temperature throughout the experiment.

  • Plausible Cause 2: Inconsistent Sampling or Quenching. If you are manually sampling from a liquid-phase reaction, the timing of withdrawal and the effectiveness of quenching the reaction (stopping it from proceeding further) are critical.

    • Solution: Automate sampling if possible. If manual, use a precise timer. Develop a standardized and rapid quenching protocol, such as injecting the aliquot into a vial of cold solvent.[7]

References

Validation & Comparative

A Tale of Two Dienes: A Comparative Guide to the Polymerization of Isoprene and 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of polymer science, dienes serve as fundamental building blocks for materials ranging from common elastomers to specialty plastics. While structurally similar, subtle differences in monomer architecture can lead to profoundly different polymerization behaviors and material properties. This guide provides an in-depth comparison of two such dienes: the well-known conjugated diene, isoprene (2-methyl-1,3-butadiene), and the less-explored non-conjugated diene, 3-methyl-1,5-heptadiene.

Through a detailed analysis of their respective polymerization mechanisms, catalytic requirements, and resulting polymer characteristics, we aim to equip researchers with the foundational knowledge to select and design experiments for creating novel polymeric materials.

Monomer Deep Dive: Conjugation as the Deciding Factor

At first glance, isoprene and this compound share the common feature of two carbon-carbon double bonds. However, the placement of these bonds dictates their chemical reactivity and the ultimate architecture of the polymer they form.

Caption: Chemical structures of isoprene and this compound.

Isoprene , with its alternating double and single bonds (C=C-C=C), is a classic conjugated diene. This conjugation allows for the delocalization of π-electrons across the four-carbon backbone, enabling 1,4-addition polymerization. This mechanism is crucial for forming the long, linear, unsaturated chains that give polyisoprene its characteristic elastomeric properties.

This compound , in contrast, is a non-conjugated diene. Its double bonds are separated by three single bonds (C=C-C-C-C=C), preventing electronic communication between them. This structural feature precludes 1,4-addition. Instead, its polymerization is dominated by a fascinating intramolecular-intermolecular mechanism known as cyclopolymerization , where the monomer turns on itself to form a ring structure within the growing polymer backbone.

Polymerization Pathways: From Linear Chains to Cyclic Structures

The choice of polymerization technique and catalyst system is paramount in controlling the final polymer microstructure. The divergent nature of our two monomers necessitates distinct catalytic approaches to achieve controlled polymerization.

Isoprene: Mastering Microstructure Control

The polymerization of isoprene is a well-established field, with various methods available to target specific microstructures.[1]

  • Anionic Polymerization: Initiated by organolithium compounds like n-butyllithium in non-polar solvents, this "living" polymerization technique offers excellent control over molecular weight and produces a high content of cis-1,4-polyisoprene (up to 92%), the microstructure that closely mimics natural rubber.[1][2] The kinetics are well-understood, with the reaction being first-order with respect to the monomer and a fractional order (often one-half or one-quarter) with respect to the initiator, due to the aggregation of active chain ends.[2][3][4]

  • Coordination Polymerization (Ziegler-Natta): This is the industrial workhorse for stereospecific polymerization. The choice of the transition metal catalyst dictates the outcome.[5][6]

    • Titanium-based catalysts (e.g., TiCl₄/Al(i-C₄H₉)₃) yield highly pure cis-1,4-polyisoprene, which is structurally very similar to natural rubber.[1]

    • Vanadium-based catalysts (e.g., VCl₃/Al(i-C₄H₉)₃) selectively produce trans-1,4-polyisoprene, a much harder and more crystalline material.[1]

  • Radical and Cationic Polymerization: While possible, these methods offer poor stereocontrol and are less commonly used for producing high-performance elastomers. Recent studies on radical polymerization have shown that termination occurs almost exclusively by the combination of two growing chains.[7]

G Isoprene Isoprene Monomer Anionic Anionic (e.g., n-BuLi) Isoprene->Anionic ZN_Ti Ziegler-Natta (Ti-based) Isoprene->ZN_Ti ZN_V Ziegler-Natta (V-based) Isoprene->ZN_V Cis_PI High cis-1,4 Polyisoprene (Elastomeric) Anionic->Cis_PI ZN_Ti->Cis_PI Trans_PI High trans-1,4 Polyisoprene (Leathery) ZN_V->Trans_PI

Caption: Catalytic pathways for controlling polyisoprene microstructure.

This compound: The Path to Cyclopolymers

Data on the homopolymerization of this compound is scarce, representing a frontier in polymer synthesis. However, by drawing parallels with other non-conjugated 1,5- and 1,6-dienes, we can predict its behavior. The most viable route is coordination cyclopolymerization , likely using Ziegler-Natta or metallocene catalysts.

The mechanism proceeds in two key steps:

  • Intramolecular Cyclization: After the first double bond of the monomer inserts into the metal-carbon bond of the active catalyst center, the second double bond of the same monomer unit performs a rapid back-biting reaction, forming a stable five- or six-membered ring.

  • Intermolecular Propagation: A new monomer molecule then coordinates to the active center and inserts, propagating the polymer chain, which now contains a cyclic unit.

This process results in a polymer with a saturated, carbocyclic backbone, a stark contrast to the unsaturated linear backbone of polyisoprene.

G Monomer This compound + Catalyst Step1 Step 1: First Double Bond Inserts into Catalyst Center Monomer->Step1 Step2 Step 2: Intramolecular Cyclization (Ring Formation) Step1->Step2 'Back-Biting' Step3 Step 3: Intermolecular Propagation (Chain Growth with New Monomer) Step2->Step3 Step3->Step1 Repeats Polymer Saturated Cyclopolymer Backbone Step3->Polymer

Caption: Proposed mechanism for the cyclopolymerization of a 1,5-diene.

Comparative Data: A Side-by-Side Look

The fundamental differences in monomer structure and polymerization mechanism give rise to polymers with distinct properties and applications.

FeatureIsopreneThis compound
Monomer Type Conjugated 1,3-dieneNon-conjugated 1,5-diene
Primary Polymerization 1,4-AdditionCyclopolymerization
Dominant Catalyst Type Anionic, Ziegler-Natta[1]Ziegler-Natta, Metallocene (Predicted)
Polymer Backbone Unsaturated, LinearSaturated, with Alicyclic Rings
Key Polymer Property Elastomeric (cis-1,4)[8][9]Rigid, Thermoplastic (Predicted)
Microstructure Control High (cis, trans, 1,2, 3,4)[1]Control over ring structure (cis/trans) and tacticity (Predicted)
Primary Applications Tires, gloves, adhesives, medical devices[8][9][10]Specialty plastics, high-temperature films, optical materials (Potential)

From Theory to Practice: Experimental Protocols

To translate these concepts into practice, we provide representative protocols. The isoprene protocol is a standard, well-validated method. The protocol for this compound is a generalized starting point for exploration, based on successful cyclopolymerization of similar monomers.

Protocol 1: Anionic Polymerization of Isoprene

This protocol outlines the synthesis of high cis-1,4-polyisoprene using sec-butyllithium in a non-polar solvent. All procedures must be carried out under an inert atmosphere (e.g., Argon) using Schlenk line techniques to exclude moisture and oxygen.

Materials:

  • Isoprene (purified by distillation over calcium hydride and stored over molecular sieves)

  • Cyclohexane (anhydrous, freshly distilled from a sodium/benzophenone ketyl)

  • sec-Butyllithium (in cyclohexane, concentration determined by titration)

  • Methanol (degassed)

  • Argon (high purity)

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with high-purity argon three times.

  • Solvent and Monomer Addition: Introduce 150 mL of anhydrous cyclohexane into the flask via cannula. Add 10 mL (approx. 6.8 g, 100 mmol) of purified isoprene.

  • Initiation: Cool the reaction mixture to 25 °C. While stirring, rapidly inject the calculated amount of sec-butyllithium initiator via syringe. For a target molecular weight of 50,000 g/mol , add 0.136 mmol of sec-BuLi.

  • Polymerization: Allow the reaction to proceed for 6 hours at 25 °C. The solution will become progressively more viscous.

  • Termination: Terminate the living polymerization by injecting 5 mL of degassed methanol. The yellow color of the living polyisoprenyl anions will disappear.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing 800 mL of methanol with vigorous stirring.

  • Drying: Collect the white, rubbery polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.

G A Setup Inert Atmosphere Schlenk Flask B Add Cyclohexane & Isoprene A->B C Inject sec-BuLi Initiator at 25°C B->C D Polymerize for 6 hours (Solution Viscosity Increases) C->D E Terminate with Degassed Methanol D->E F Precipitate Polymer in Excess Methanol E->F G Filter and Dry Under Vacuum F->G

Caption: Workflow for the anionic polymerization of isoprene.

Protocol 2: Exploratory Cyclopolymerization of this compound

This protocol provides a general methodology for attempting the cyclopolymerization using a classic Ziegler-Natta system. Optimization of catalyst ratios, temperature, and time will be necessary.

Materials:

  • This compound (purified by distillation over calcium hydride)

  • Toluene (anhydrous, freshly distilled)

  • Titanium tetrachloride (TiCl₄) (as a solution in toluene)

  • Triethylaluminum (AlEt₃) (as a solution in toluene)

  • Methanol/HCl solution (5% HCl)

Procedure:

  • Reactor Setup: In an argon-filled glovebox or using a Schlenk line, add 100 mL of anhydrous toluene to a reaction flask with a stirrer.

  • Catalyst Preparation:

    • Cool the flask to 0 °C.

    • Slowly add the desired amount of AlEt₃ solution. For an Al/Ti molar ratio of 2:1, a common starting point, add 20 mmol.

    • While stirring, slowly add the TiCl₄ solution (10 mmol). A brown precipitate, the active catalyst, should form.

    • Age the catalyst by stirring at 0 °C for 30 minutes.

  • Polymerization:

    • Slowly add 10 mL (approx. 7.4 g, 67 mmol) of purified this compound to the catalyst slurry.

    • Allow the reaction to proceed at a controlled temperature (e.g., 25 °C) for 24 hours.

  • Termination and Isolation:

    • Quench the reaction by slowly adding 20 mL of the methanol/HCl solution to deactivate the catalyst.

    • Pour the mixture into 500 mL of methanol to precipitate the polymer.

    • Stir for 1 hour, then filter the polymer.

  • Purification and Drying:

    • Wash the collected solid extensively with methanol to remove catalyst residues.

    • Dry the polymer in a vacuum oven at 60 °C to a constant weight. Characterize the resulting powder or solid using GPC, NMR, and DSC.

Conclusion and Outlook

The comparison between isoprene and this compound highlights a core principle of polymer chemistry: monomer structure dictates polymer architecture and function.

  • Isoprene remains the monomer of choice for creating high-performance elastomers due to its conjugated nature, which allows for the formation of linear, unsaturated chains with controlled stereochemistry. Its polymerization is a mature technology, providing materials essential to countless industries.[10]

  • This compound represents an opportunity to create novel materials with fundamentally different properties. Its non-conjugated structure forces it down a cyclopolymerization pathway, yielding polymers with saturated, cyclic backbones. These materials are expected to be more rigid, and potentially possess higher thermal stability and specialized optical properties, than their linear, unsaturated counterparts.

For researchers and materials scientists, the study of non-conjugated dienes like this compound opens a door to a class of polymers whose potential is still largely untapped. The development of efficient and selective catalysts for their cyclopolymerization is a key challenge that, if overcome, could lead to the next generation of advanced thermoplastics and specialty materials.

References

Comparison of 3-Methyl-1,5-heptadiene and 1,3-butadiene reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Methyl-1,5-heptadiene and 1,3-butadiene

Introduction: A Tale of Two Dienes

In the landscape of organic synthesis, dienes—hydrocarbons containing two carbon-carbon double bonds—serve as versatile building blocks. However, the reactivity of a diene is profoundly dictated by the relative positioning of its π-bonds. This guide provides a detailed comparison of the electrophilic addition reactivity of two archetypal dienes: 1,3-butadiene, a conjugated system, and this compound, an isolated (non-conjugated) system.[1] Understanding these differences is paramount for researchers in predicting reaction outcomes and designing synthetic pathways.

1,3-Butadiene (C₄H₆) is the simplest conjugated diene, featuring two double bonds separated by a single bond.[2] This arrangement allows for the overlap of p-orbitals across the central single bond, creating a delocalized π-electron system.[1][3] This delocalization lends conjugated dienes an enhanced thermodynamic stability compared to their isolated counterparts, a fact confirmed by their lower heats of hydrogenation.[3][4]

In contrast, this compound (C₈H₁₄) is an isolated diene.[5][] Its double bonds are separated by more than one single bond—in this case, by two sp³-hybridized carbon atoms.[1][4] This separation prevents any electronic interaction or resonance between the π-systems. Consequently, each double bond in an isolated diene behaves independently, reacting in a manner characteristic of a simple alkene.[1][7]

This fundamental structural divergence—conjugation versus isolation—is the primary determinant of their distinct chemical behaviors, particularly in electrophilic addition reactions.

G cluster_0 Structural Classification Start Diene Reactivity Comparison A 1,3-Butadiene Start->A Select Dienes B This compound Start->B Select Dienes C Conjugated Diene (C=C-C=C) A->C Structure Analysis D Isolated Diene (C=C-(C)n-C=C, n>0) B->D Structure Analysis E Delocalized π-System Resonance Stabilized C->E Electronic Effect F Independent π-Bonds React as Alkenes D->F Electronic Effect

Figure 1. Logical workflow for classifying the dienes based on their π-bond arrangement.

Electrophilic Addition: A Divergence in Mechanism and Products

Electrophilic addition is a hallmark reaction for compounds with π-bonds. The addition of a hydrogen halide (HX) serves as a classic experiment to probe the reactivity of these two dienes, revealing profound mechanistic differences.

1,3-Butadiene: The Realm of 1,2- and 1,4-Addition

When 1,3-butadiene reacts with one equivalent of an electrophile like HBr, it yields a mixture of two products: a 1,2-addition product and a 1,4-addition product.[8][9][10] This outcome is a direct consequence of the conjugated system.

Mechanism:

  • Protonation and Formation of a Resonance-Stabilized Intermediate: The reaction initiates with the electrophilic attack of H⁺ on one of the terminal carbons (C1). This step is rate-determining and forms a resonance-stabilized allylic carbocation.[11] The positive charge is delocalized, shared between C2 and C4.[8][10]

  • Nucleophilic Attack: The bromide ion (Br⁻) can then attack either of the carbons bearing a partial positive charge.

    • Attack at C2 results in the 1,2-addition product (3-bromo-1-butene).

    • Attack at C4 results in the 1,4-addition product (1-bromo-2-butene).[9][10]

G cluster_1 Electrophilic Addition to 1,3-Butadiene Reactants 1,3-Butadiene + HBr Intermediate Resonance-Stabilized Allylic Carbocation (+ charge on C2 and C4) Reactants->Intermediate Step 1: Protonation (rate-determining) Product_12 1,2-Addition Product (3-bromo-1-butene) Intermediate->Product_12 Step 2a: Br⁻ attacks C2 Product_14 1,4-Addition Product (1-bromo-2-butene) Intermediate->Product_14 Step 2b: Br⁻ attacks C4

Figure 2. Reaction mechanism for the electrophilic addition of HBr to 1,3-butadiene.

Kinetic vs. Thermodynamic Control

A critical aspect of the reactivity of conjugated dienes is the influence of temperature on the product distribution.[11][12] This phenomenon is a classic example of kinetic versus thermodynamic control.[13]

  • Kinetic Control (Low Temperature, e.g., 0°C or below): At low temperatures, the reaction is effectively irreversible. The major product is the one that forms fastest—the kinetic product .[13][14][15] In this case, the 1,2-adduct predominates. This is because the activation energy for the attack at C2 is lower, as the C2 atom bears a greater share of the positive charge in the resonance hybrid.[16]

  • Thermodynamic Control (Higher Temperature, e.g., 40°C): At higher temperatures, the addition reaction becomes reversible.[14][16] The system has enough energy to overcome the activation barriers for both forward and reverse reactions, establishing an equilibrium. The major product is the most stable one—the thermodynamic product . The 1,4-adduct is generally more stable because it has a more highly substituted (internal) double bond.[13][16]

TemperaturePredominant ProductControl TypeProduct Ratio (1,2 : 1,4)
0°C 1,2-AdductKinetic~71 : 29[14][15]
40°C 1,4-AdductThermodynamic~15 : 85[14][15]
This compound: Independent Alkene Reactivity

As an isolated diene, the two double bonds in this compound react independently of one another.[7] The reaction with one equivalent of HBr proceeds as a standard electrophilic addition to an alkene, following Markovnikov's Rule .[17] There is no formation of a resonance-stabilized intermediate spanning the entire diene system and thus no possibility of 1,4-addition.

The molecule presents two non-equivalent double bonds:

  • A monosubstituted terminal double bond (C1-C2).

  • A disubstituted internal double bond (C5-C6).

Mechanism and Regioselectivity:

  • Protonation (Path A - C1/C2): Protonation of the C1=C2 double bond can form a secondary carbocation at C2.

  • Protonation (Path B - C5/C6): Protonation of the C5=C6 double bond can form two possible carbocations: a secondary carbocation at C5 or a secondary carbocation at C6. Following Markovnikov's rule, the electrophile (H⁺) will add to the carbon atom that is already bonded to more hydrogen atoms, leading to the more stable carbocation intermediate.[17] Therefore, protonation at C5 will lead to a more stable secondary carbocation at C6.

  • Nucleophilic Attack: The bromide ion attacks the carbocation formed in the most favorable pathway. Electrophilic addition to alkenes generally favors the formation of the more stable carbocation intermediate.[18][19] The stability of carbocations follows the order: tertiary > secondary > primary. In this case, both pathways lead to secondary carbocations. However, the internal, more substituted C5=C6 double bond is generally more reactive towards electrophiles than the terminal C1=C2 double bond.

The reaction will yield two primary constitutional isomers, with the product from the addition to the more reactive internal double bond likely being favored.

G cluster_2 Electrophilic Addition to this compound Reactant This compound + HBr Choice Protonation Site? Reactant->Choice Carbocation_A Secondary Carbocation at C2 Choice->Carbocation_A Path A: Attack C1=C2 Carbocation_B Secondary Carbocation at C6 Choice->Carbocation_B Path B: Attack C5=C6 Product_A 2-bromo-3-methylhept-5-ene Carbocation_A->Product_A Br⁻ attacks C2 Product_B 6-bromo-3-methylhept-1-ene Carbocation_B->Product_B Br⁻ attacks C6

Figure 3. Competing reaction pathways for the electrophilic addition of HBr to this compound.

Summary of Reactivity Comparison

Feature1,3-ButadieneThis compound
Diene Type ConjugatedIsolated
π-Bond Interaction Delocalized π-systemIndependent, isolated π-bonds
Key Intermediate Resonance-stabilized allylic carbocationLocalized secondary carbocations
Addition Products Mixture of 1,2- and 1,4-adductsMixture of Markovnikov adducts from each double bond
Controlling Factors Kinetic vs. Thermodynamic control (temperature-dependent)Regioselectivity (Markovnikov's Rule) and relative reactivity of the two double bonds

Experimental Protocols

Protocol 1: Electrophilic Addition of HBr to 1,3-Butadiene (Illustrative)

Objective: To demonstrate the temperature-dependent product distribution in the addition of HBr to 1,3-butadiene.

Materials:

  • 1,3-Butadiene (condensed, cooled gas)[20]

  • Hydrogen Bromide (anhydrous)

  • Inert solvent (e.g., pentane, pre-cooled)

  • Dry ice/acetone bath (-78°C)

  • Water bath (40°C)

  • Reaction vessels and gas handling equipment

Procedure (Kinetic Control):

  • Cool a reaction vessel containing pentane in a dry ice/acetone bath to -78°C.

  • Bubble a known mass of 1,3-butadiene gas into the cold solvent to dissolve it.

  • Slowly bubble one molar equivalent of anhydrous HBr gas through the solution while maintaining the temperature at or below 0°C.

  • Allow the reaction to proceed for a set time, then quench by adding a cold, weak base solution (e.g., NaHCO₃).

  • Extract the organic layer, dry with an anhydrous salt (e.g., MgSO₄), and analyze the product mixture via Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of 3-bromo-1-butene to 1-bromo-2-butene.

Procedure (Thermodynamic Control):

  • Follow steps 1 and 2 as above, but in a vessel equipped for heating and reflux.

  • Slowly introduce one molar equivalent of HBr.

  • Warm the sealed reaction vessel to 40°C and maintain this temperature for several hours to allow the reaction to reach equilibrium.

  • Cool the reaction, quench, and process as described in the kinetic control procedure.

  • Analyze the product mixture by GC-MS to observe the shift in the product ratio.

Protocol 2: Electrophilic Addition of HBr to this compound

Objective: To determine the products of HBr addition to an isolated diene.

Materials:

  • This compound

  • 48% aqueous HBr or HBr in acetic acid

  • Inert solvent (e.g., dichloromethane)

  • Ice bath (0°C)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Add one molar equivalent of the HBr reagent dropwise with stirring.

  • Allow the reaction to stir at 0°C for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by pouring it into a cold, saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Analyze the resulting product mixture using ¹H NMR, ¹³C NMR, and GC-MS to identify the constitutional isomers formed (2-bromo-3-methylhept-5-ene and 6-bromo-3-methylhept-1-ene) and determine their relative ratio.

Conclusion

The comparison between 1,3-butadiene and this compound provides a clear and compelling illustration of a fundamental principle in organic chemistry: molecular structure dictates reactivity. The presence of conjugation in 1,3-butadiene opens up unique reaction pathways, leading to the formation of 1,4-addition products and introducing the fascinating concept of kinetic and thermodynamic control.[12][13] In stark contrast, the isolated double bonds of this compound react independently, adhering to the predictable regioselectivity of Markovnikov's rule for simple alkenes. For researchers and drug development professionals, a thorough grasp of these principles is not merely academic; it is an essential tool for the rational design and successful execution of complex molecular syntheses.

References

A Researcher's Guide to the Structural Elucidation of 3-Methyl-1,5-heptadiene Derivatives: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth exploration of X-ray crystallography as the gold standard for the structural analysis of 3-Methyl-1,5-heptadiene derivatives. These compounds, belonging to the vast family of terpenes, are of significant interest for their potential applications in pharmaceuticals and fragrance industries.[1] This document provides a comparative analysis with alternative techniques, supported by experimental insights, to empower researchers in making informed decisions for their analytical workflows.

The Imperative of Atomic Resolution: Why Crystal Structures Matter

The biological activity and physical properties of this compound derivatives are intrinsically linked to their stereochemistry and conformational arrangement. An unambiguous structural determination is therefore not merely an academic exercise but a critical step in understanding structure-activity relationships (SAR) and in the rational design of novel therapeutic agents or materials. Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method to achieve this, providing atomic-level resolution of the molecular architecture.[2][3][4]

While modern spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for molecular characterization, they often provide indirect structural information.[4] X-ray crystallography, in contrast, offers a direct visualization of the molecule's electron density, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.[5][6]

The Crystallographer's Gauntlet: From Molecule to Crystal

The journey to a crystal structure begins with the most crucial and often challenging step: growing a high-quality single crystal.[3][7] For small, non-polar organic molecules like this compound derivatives, which can be volatile or exist as oils at room temperature, this presents a particular set of challenges.[4]

Causality in Crystallization: Overcoming the Oily Hurdle

The propensity of a compound to crystallize is governed by its ability to form a highly ordered, repeating three-dimensional lattice. Molecules with high conformational flexibility or weak intermolecular interactions, common in non-polar terpenes, often resist crystallization, favoring an amorphous or oily state.[8] The key to success lies in carefully selecting a crystallization technique that gently coaxes the molecules into a stable, ordered arrangement.

Several classical techniques are at the crystallographer's disposal:

  • Slow Evaporation: This is often the simplest starting point. A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals begin to form. The choice of solvent is critical; it must be a good solvent for the compound but also sufficiently volatile.[9]

  • Vapor Diffusion: This is arguably the most effective method for small molecules, especially when only milligram quantities are available. A concentrated solution of the compound in one solvent is allowed to equilibrate with the vapor of a second, more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, promoting slow and controlled crystal growth.[9]

  • Slow Cooling: This technique exploits the temperature dependence of solubility. A saturated solution is prepared at an elevated temperature and then slowly cooled, allowing crystals to form as the solubility decreases.[9]

For particularly challenging compounds, advanced strategies may be necessary:

  • Co-crystallization: This involves crystallizing the target molecule with a second, "co-former" molecule. The co-former can introduce strong, directional intermolecular interactions, such as hydrogen bonds, that facilitate the formation of a stable crystal lattice.[1][2][10][11]

  • Derivative Synthesis: Functionalizing the this compound core with moieties that promote crystallization (e.g., aromatic rings, groups capable of hydrogen bonding) can be a powerful strategy. This approach, however, requires careful consideration to ensure the introduced functional group does not significantly alter the core conformation of interest.

An Exemplar Protocol: The Path to a 3D Structure of a this compound Derivative

The following protocol outlines a comprehensive workflow for the structural determination of a hypothetical functionalized this compound derivative by single-crystal X-ray diffraction.

Part 1: Synthesis and Purification
  • Functionalization for Crystallization: To enhance the likelihood of obtaining high-quality crystals, a derivative of this compound is synthesized to incorporate a functional group known to promote strong intermolecular interactions, such as a carboxylic acid or an aromatic amide.

  • Purification: The synthesized derivative is rigorously purified, typically by column chromatography followed by recrystallization, to remove any impurities that could inhibit crystal growth. Purity is assessed by NMR spectroscopy and mass spectrometry.

Part 2: Crystal Growth Screening
  • Solubility Profiling: The solubility of the purified compound is tested in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol).[9]

  • Crystallization Trials: A matrix of crystallization experiments is set up using techniques such as slow evaporation and vapor diffusion with various solvent/anti-solvent combinations.[9] Vials are left undisturbed in a vibration-free environment.

Part 3: X-ray Diffraction Data Collection
  • Crystal Selection and Mounting: A suitable single crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible defects) is carefully selected under a microscope.[12] It is mounted on a goniometer head, often after being flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in a beam of monochromatic X-rays.[12] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[6][12] Modern diffractometers automate this process, collecting a complete dataset often in a matter of hours.

Part 4: Structure Solution and Refinement
  • Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, which are computational algorithms that use the diffraction data to generate an initial electron density map.[12]

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data, resulting in a final, highly accurate three-dimensional structure.[12]

Visualizing the Workflow: From Synthesis to Structure

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Functionalization of This compound purification Purification (Chromatography, Recrystallization) synthesis->purification solubility Solubility Screening purification->solubility growth Crystallization Trials (Vapor Diffusion, Slow Evaporation) solubility->growth mounting Crystal Mounting & Cryo-cooling growth->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Model Building & Refinement solution->refinement final_structure Final 3D Structure refinement->final_structure technique_selection start Research Question q1 Need for Unambiguous 3D Structure & Absolute Stereochemistry? start->q1 q2 Is the sample a mixture of isomers? start->q2 q3 Need to study solution-state conformation and dynamics? start->q3 q1->q2 No xrd Single-Crystal X-ray Diffraction q1->xrd Yes q2->q3 No gcms GC-MS q2->gcms Yes nmr NMR Spectroscopy q3->nmr Yes

References

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Isomerization of 3-Methyl-1,5-heptadiene

Introduction: Beyond a Simple Diene

This compound is a non-conjugated diene that serves as a fascinating and functionally rich substrate in organic chemistry. Its structure, featuring two isolated double bonds and a chiral center, makes it a valuable starting point for complex molecular architectures and a probe for fundamental reaction mechanisms. The strategic relocation of its double bonds—a process known as isomerization—can unlock pathways to thermodynamically more stable and synthetically versatile conjugated dienes. These conjugated systems are pivotal building blocks in cycloaddition reactions, polymerization processes, and the synthesis of fine chemicals and pharmaceuticals.[1][2][3]

This guide provides a comprehensive comparison of the primary catalytic systems used to effect the isomerization of this compound and related non-conjugated dienes. We will delve into the mechanistic underpinnings of each method, present comparative performance data, and offer detailed experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize isomerization strategies for their specific synthetic goals.

The Mechanistic Landscape: Driving Forces and Catalytic Pathways

The isomerization of a non-conjugated diene like this compound is primarily driven by the formation of a thermodynamically more stable conjugated system. This transformation, however, requires overcoming a significant activation energy barrier, necessitating the use of a catalyst. The choice of catalyst dictates the mechanistic pathway and, consequently, the product distribution and selectivity. The dominant catalytic strategies fall into two main categories: transition metal catalysis and acid/base catalysis.

Transition Metal Catalysis: The Workhorse of Modern Isomerization

Transition metal complexes are the most effective and widely used catalysts for olefin isomerization due to their high efficiency, selectivity, and operation under mild conditions.[4][5] The general mechanism for 1,5-diene isomerization involves a "chain-walking" process facilitated by a metal-hydride species.[6]

Mechanism: The catalytic cycle is typically initiated by the formation of a coordinatively unsaturated metal-hydride [M-H] species. This active catalyst then undergoes a sequence of migratory insertions and β-hydride eliminations, effectively moving the double bond along the carbon skeleton.

  • Coordination & Migratory Insertion: The catalyst coordinates to one of the olefinic bonds of the diene, followed by insertion of the double bond into the metal-hydride bond to form a metal-alkyl intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon β to the metal center is eliminated, reforming a double bond in a new position and regenerating the metal-hydride catalyst.

  • Chain Walking: Repeated sequences of insertion and elimination allow the double bond to "walk" along the chain until the most stable isomer, typically a conjugated diene, is formed and dissociates from the catalyst.

G

Comparative Analysis of Metal Catalysts:

  • Ruthenium-Based Catalysts: Ruthenium complexes, such as [RuHCl(CO)(PPh₃)₃], are highly effective for diene isomerization.[4][5] They are known to facilitate "alkene zipper" reactions, which are ideal for converting 1,5-dienes into their conjugated counterparts.[6] The in-situ generation of a coordinatively unsaturated [Ru-H] species is key to their catalytic activity.[4]

  • Palladium-Based Catalysts: Palladium complexes, both neutral and cationic, are versatile catalysts for various olefin transformations, including isomerization.[7] Cationic palladium phenanthroline complexes, for instance, have been shown to catalyze the cycloisomerization of 1,5-dienes, a competing pathway that must be considered.[8][9] The mechanism often involves hydropalladation followed by β-hydride elimination.[8][10] The choice of ligands and additives can steer the reaction towards isomerization over other pathways.

  • Cobalt-Based Catalysts: Certain cobalt complexes, when activated by an organosilane, can isomerize terminal alkenes irreversibly by one position.[11] The mechanism is proposed to proceed via a radical pathway involving reversible hydrogen atom transfer (HAT), which offers a different selectivity profile compared to hydride-based mechanisms and shows tolerance for Lewis basic functional groups.[11]

  • Molybdenum-Based Catalysts: Air-stable Mo(0) complexes, such as Mo(CO)₄(PPh₃)₂, can effectively catalyze the isomerization of terminal alkenes to internal isomers, often with high selectivity for the Z-isomer when coupled with a co-catalytic acid like TsOH.[12]

Acid and Base-Catalyzed Isomerization

While less common in modern fine chemical synthesis due to harsher conditions and lower selectivity, acid and base catalysis remain viable alternatives.

  • Acid Catalysis: In the presence of a strong acid, the reaction is initiated by the protonation of a double bond, forming a resonance-stabilized allylic carbocation.[1][13] Subsequent deprotonation at an adjacent carbon leads to the formation of a new, often more substituted, double bond. This method can lead to a mixture of products and is prone to side reactions like oligomerization or cracking.[13]

  • Base Catalysis: Strong bases can promote isomerization, particularly for weakly acidic substrates, though this typically requires high temperatures and extended reaction times.[14] The mechanism involves the abstraction of an allylic proton to form a carbanion, which is then reprotonated at a different position.

Quantitative Performance Comparison

Direct comparative data for the isomerization of this compound is limited in the literature. However, by examining studies on analogous non-conjugated dienes and terminal olefins, we can construct a representative comparison of catalyst performance.

Catalyst SystemRepresentative SubstrateKey Product(s)Conversion / YieldConditionsReference(s)
RuHCl(CO)(PPh₃)₃ 1,5-DieneConjugated 1,3-DieneHigh ConversionTandem process conditions[4][5]
[Pd(phen)]²⁺ Complex Functionalized 1,5-DieneCyclopentene derivativesGood Yield & SelectivityDCE, room temp.[8]
Pd(OAc)₂ / TsOH Terminal AlkeneInternal AlkeneHigh ConversionRoom Temperature[4]
Co(salen)Cl / PhSiH₃ Terminal AlkeneInternal (1-position shift)High Yield (e.g., 94%)Benzene, anaerobic[11]
Mo(CO)₄(PPh₃)₂ / TsOH 1-Hexene(Z)- & (E)-2-Hexene>99% ConversionTHF, reflux[12]
Strong Acid (e.g., H₂SO₄) α-UndeceneInternal UndecenesHigh ConversionVaries[13]
Strong Base (e.g., KOH) Unconjugated DieneConjugated 1,3-DieneVariesHigh Temp (150-250°C)[14]

Experimental Protocols

This section provides a detailed, representative protocol for the isomerization of a non-conjugated diene using a transition metal catalyst, which can be adapted for this compound.

Protocol: Molybdenum-Catalyzed Isomerization of a Terminal Alkene

This protocol is adapted from methodologies developed for the isomerization of 1-hexene using an air-stable Mo(0) catalyst and can serve as a robust starting point.[12]

Materials and Equipment:

  • Substrate: this compound (1 mmol)

  • Catalyst: cis-Mo(CO)₄(PPh₃)₂ (0.5 mol %, ~3.3 mg)

  • Co-catalyst: Anhydrous p-toluenesulfonic acid (TsOH) (5.0 mol %, ~8.6 mg)

  • Solvent: Anhydrous Tetrahydrofuran (THF), 1 mL

  • Internal Standard: Mesitylene (for GC analysis)

  • Reaction Vessel: 4 mL screw-cap vial with a PTFE-lined cap

  • Heating/Stirring: Aluminum heat block and magnetic stir bar

  • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)

G

Step-by-Step Procedure:

  • Catalyst and Reagent Handling: Due to the sensitivity of some organometallic catalysts and the need for anhydrous conditions, initial preparations are best performed in an inert atmosphere (e.g., a glovebox). Weigh the Mo(CO)₄(PPh₃)₂ catalyst (3.3 mg) and anhydrous TsOH (8.6 mg) into a 4 mL vial containing a magnetic stir bar.[12]

  • Reaction Assembly: In the glovebox, add this compound (1 mmol, ~124 µL) to the vial, followed by 1 mL of anhydrous THF.[12]

  • Reaction Execution: Tightly seal the vial with a PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum heating block set to 80 °C (to achieve reflux in THF, ~66 °C). Stir the reaction mixture vigorously.[12]

  • Monitoring the Reaction: At specified time points (e.g., 1, 4, 8, and 24 hours), carefully remove the vial from the heat block and allow it to cool briefly. Withdraw a small aliquot (~50-100 µL) of the reaction mixture. To halt the reaction in the aliquot, it can be passed through a small plug of basic alumina or quenched with a drop of triethylamine.

  • Analysis by GC-MS:

    • Sample Preparation: Dilute the aliquot in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis (~100 ppm). Add an internal standard if quantitative analysis is required.

    • GC Parameters: Use a suitable capillary column (e.g., DB-5ms). A typical temperature program might be: hold at 40°C for 5 min, then ramp to 200°C at 15°C/min.[15]

    • MS Parameters: Use standard Electron Ionization (EI) at 70 eV.

    • Data Interpretation: Identify the starting material and isomerized products by comparing their retention times and mass spectra with reference data. Quantify the relative peak areas to determine the isomer distribution and overall conversion.

Conclusion and Outlook

The isomerization of this compound is a powerful transformation that provides access to valuable conjugated diene isomers. While several catalytic methods exist, transition metal-based systems, particularly those using ruthenium, palladium, and molybdenum, offer the highest degree of efficiency and selectivity under mild conditions.[4][8][12] The choice of catalyst is critical and should be guided by the desired product outcome and the functional group tolerance of the substrate. Ruthenium and palladium systems are excellent for extensive "chain-walking" to achieve full conjugation, while cobalt-based radical systems may offer unique selectivity for single-position shifts.[6][11] The provided experimental framework serves as a solid foundation for developing a robust and optimized isomerization process, enabling chemists to harness the full synthetic potential of this versatile diene.

References

Cross-validation of analytical methods for 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 3-Methyl-1,5-heptadiene

Introduction: The Imperative for Rigorous Method Validation

Cross-validation is the formal process of demonstrating that two distinct analytical methods are equivalent and can be used interchangeably.[1][2] This becomes critical when transferring a method between laboratories, updating an existing procedure with new technology, or when data from different analytical techniques must be compared within a single regulatory submission.[2][3] Adherence to guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) is essential for ensuring regulatory acceptance.[4][5][6]

Core Analytical Techniques for Volatile Analytes

Due to its volatility, this compound is an ideal candidate for analysis by Gas Chromatography (GC).[7][8] The choice of detector, however, fundamentally alters the method's characteristics. The two most powerful and commonly employed configurations are GC with a Flame Ionization Detector (GC-FID) and GC coupled with a Mass Spectrometer (GC-MS).

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a robust workhorse for quantifying organic compounds. The FID exhibits high sensitivity to hydrocarbons and a remarkably wide linear range. It is less expensive to operate and maintain than a GC-MS system, making it ideal for routine quality control testing where the identity of the analyte is already confirmed.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for identification.[10] By providing the mass spectrum of an analyte, it offers a structural "fingerprint" that allows for unambiguous confirmation.[8] This specificity is invaluable during method development, for impurity profiling where unknown peaks may be present, and for forensic or environmental analyses where definitive identification is paramount.[7][8]

Comparative Performance: GC-FID vs. GC-MS
FeatureGC-FIDGC-MS (Full Scan & SIM)Expert Rationale & Causality
Specificity Relies solely on retention timeHigh (based on mass spectrum)GC-MS provides orthogonal data (retention time + mass spectrum), virtually eliminating the risk of misidentification due to co-eluting compounds.[11] While GC-FID is selective, it is not specific.
Sensitivity Very HighModerate (Full Scan), High (SIM)FID is a carbon-counting detector, making it inherently sensitive to hydrocarbons. GC-MS sensitivity is diluted in full scan mode but can be significantly enhanced by using Selected Ion Monitoring (SIM) to focus on characteristic ions of the target analyte.
Linear Range Wide (typically 10⁶-10⁷)Narrower (typically 10⁴-10⁵)The FID's response is directly proportional to the mass of carbon entering the flame over a very broad range. MS detectors can experience saturation at higher concentrations.
Application Routine Quantification, High ThroughputIdentification, Confirmation, Impurity ProfilingThe choice is driven by the method's intended purpose. For a known analyte in a clean matrix, GC-FID is efficient. For complex samples or when identity must be proven, GC-MS is essential.[8]

The Cross-Validation Workflow: A Self-Validating System

A robust cross-validation protocol is designed to be a self-validating system, where pre-defined acceptance criteria provide an objective measure of method equivalency. The process can be broken down into three logical phases.

CrossValidationWorkflow cluster_Plan Phase 1: Protocol Design cluster_Execute Phase 2: Experimental Execution cluster_Analyze Phase 3: Data Analysis & Reporting P1 Define Intended Purpose & Acceptance Criteria P2 Select Representative Samples (e.g., 3 lots, spiked levels) P1->P2 P3 Draft Validation Protocol (ICH Q2(R2) Framework) P2->P3 E1 Analyze Samples with Method A (e.g., GC-FID) P3->E1 E2 Analyze Samples with Method B (e.g., GC-MS) P3->E2 A1 Compare Performance Metrics (Accuracy, Precision, Linearity) E1->A1 E2->A1 A2 Statistical Equivalence Testing (e.g., Paired t-test, TOST) A1->A2 A3 Generate Final Validation Report A2->A3 StatisticalAnalysis Data_FID Results from Method A (GC-FID) PairedData Create Paired Data Sets (Sample ID, Result A, Result B) Data_FID->PairedData Data_MS Results from Method B (GC-MS) Data_MS->PairedData StatsTest Perform Statistical Test (e.g., Paired t-test) PairedData->StatsTest Decision Is p-value > 0.05? (No significant difference) StatsTest->Decision Conclusion Conclusion: Methods are Statistically Equivalent Decision->Conclusion Yes

References

A Predictive Performance Evaluation of Polymers Derived from 3-Methyl-1,5-heptadiene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the continuous quest for novel polymeric materials with tailored properties, the exploration of new monomers is paramount. 3-Methyl-1,5-heptadiene, a non-conjugated diene, presents an intriguing candidate for the synthesis of new polyolefins. Its structural features, particularly the presence of a methyl group and two vinyl groups, suggest the potential for unique polymer architectures and performance characteristics. However, to date, the polymerization of this compound and the properties of the resulting polymer are not well-documented in publicly available literature.

This guide aims to provide a predictive performance evaluation of poly(this compound). Drawing upon the established knowledge of the polymerization of structurally similar non-conjugated dienes, such as 1,5-hexadiene and 1,7-octadiene, we will hypothesize the structure and properties of poly(this compound). To contextualize its potential performance, we will conduct a comparative analysis against three relevant alternative polymers: poly(1,5-hexadiene), poly(1,7-octadiene), and the widely used elastomer, polyisoprene.

It is crucial to emphasize that the discussion surrounding poly(this compound) is based on scientific inference and predictive analysis due to the current absence of direct experimental data. This guide is intended to serve as a foundational resource for researchers and scientists interested in exploring this promising new polymer, providing a theoretical framework and a practical guide to its potential synthesis and characterization.

Predicted Structure and Polymerization of this compound

The polymerization of non-conjugated dienes, particularly 1,5-dienes, using Ziegler-Natta or metallocene catalysts typically proceeds via a cyclopolymerization mechanism.[1] This process involves an intramolecular cyclization step following the initial vinyl group insertion, leading to the formation of cyclic repeating units within the polymer backbone.

For this compound, a similar cyclopolymerization pathway is anticipated. The polymerization would likely be initiated by a transition metal catalyst, such as a Ziegler-Natta or metallocene system, which are known to be effective for olefin polymerization.[2] The resulting polymer is predicted to primarily consist of methylene-1,3-(methylcyclopentane) repeating units. The presence of the methyl group on the third carbon of the monomer is expected to be incorporated into the cyclopentyl ring, influencing the polymer's stereochemistry and macroscopic properties.

Caption: Predicted cyclopolymerization of this compound.

The methyl group is likely to have a significant impact on the resulting polymer's properties. Compared to its unsubstituted counterpart, poly(1,5-hexadiene), the presence of the methyl group in poly(this compound) is expected to:

  • Increase the glass transition temperature (Tg): The methyl group will restrict segmental motion of the polymer backbone, leading to a higher Tg.

  • Reduce crystallinity: The steric hindrance introduced by the methyl group may disrupt chain packing and lead to a more amorphous polymer.

  • Alter mechanical properties: A decrease in crystallinity could lead to a more flexible and potentially elastomeric material, while the methyl group could also enhance toughness.

Comparative Performance Analysis

To better understand the potential performance of poly(this compound), we will compare its predicted properties with those of three other polymers:

  • Poly(1,5-hexadiene): The most direct structural analogue, differing only by the absence of the methyl group.

  • Poly(1,7-octadiene): A polymer derived from a longer-chain non-conjugated diene, which can also undergo cyclization or be used to introduce crosslinks.[3]

  • Polyisoprene: A widely used commercial elastomer with a methyl group, offering a benchmark for potential elastomeric properties.

Mechanical Properties

The mechanical properties of a polymer are crucial for determining its suitability for various applications. Key parameters include tensile strength, elongation at break, and Young's modulus.

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Poly(this compound) (Predicted) 5 - 20400 - 80010 - 100
Poly(1,5-hexadiene) High tensile strength[4]--
Poly(1,7-octadiene) (as a comonomer) Improves mechanical strength[5]--
Polyisoprene (synthetic) 3.4 - 24.1[6]300 - 900[6]~1.4[7]

Discussion:

The predicted mechanical properties of poly(this compound) are positioned between those of a flexible thermoplastic and an elastomer. The methyl group is expected to lower the modulus and increase the elongation at break compared to a more crystalline poly(1,5-hexadiene). The tensile strength will likely be moderate, depending on the degree of crystallinity and molecular weight. In comparison to polyisoprene, it may exhibit a slightly higher modulus due to the cyclic structures in the backbone, which can impart some rigidity.

Thermal Properties

The thermal properties of a polymer dictate its processing window and service temperature range. The glass transition temperature (Tg) and melting temperature (Tm) are critical parameters.

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (°C)
Poly(this compound) (Predicted) 0 - 40Amorphous or < 100> 350
Poly(methylene-1,3-cyclopentane) (from 1,5-hexadiene) -16[7]98[7]-
Copolymers with 1,5-hexadiene 28 - 30[8]> 120[8]-
Copolymers with 1,7-octadiene Tg increases with diene content-Thermal stability increases with 1-hexene content in copolymers[9]
Polyisoprene (cis-1,4) -73 to -60[10]-> 350

Discussion:

We predict that poly(this compound) will have a glass transition temperature significantly higher than that of poly(methylene-1,3-cyclopentane) due to the added methyl group. This would likely place its Tg in the range of 0 to 40°C. The polymer is expected to be largely amorphous, but some degree of crystallinity might be present, leading to a melting point below 100°C. Its thermal stability is anticipated to be comparable to other polyolefins, with decomposition occurring above 350°C.

Chemical Resistance

The ability of a polymer to resist chemical attack is vital for its durability. Polyolefins are generally known for their good chemical resistance.

PolymerAcidsBasesOrganic Solvents
Poly(this compound) (Predicted) Good to ExcellentExcellentFair to Good (swelling in nonpolar solvents)
Poly(1,5-hexadiene) (as a comonomer) Improves chemical resistance[10]--
Poly(1,7-octadiene) (as a comonomer) Improves chemical resistance[3]--
Polyisoprene Fair to Good (dilute)[6]Fair to Good (dilute)[6]Poor (swelling in hydrocarbons)[6]

Discussion:

As a polyolefin, poly(this compound) is expected to exhibit good to excellent resistance to acids and bases.[11] Like other nonpolar polymers, it will likely be susceptible to swelling in the presence of nonpolar organic solvents such as toluene and hexane. The introduction of cyclic structures in the backbone may slightly improve its resistance to solvent penetration compared to linear elastomers like polyisoprene.

cluster_performance Comparative Performance Summary P3MH Poly(this compound) (Predicted) P15HD Poly(1,5-hexadiene) P3MH->P15HD Potentially lower crystallinity, higher Tg PI Polyisoprene P3MH->PI Potentially higher modulus, similar flexibility P17OD Poly(1,7-octadiene) P15HD->P17OD Shorter chain diene P17OD->P3MH Longer chain diene may lead to different cyclization

Caption: Comparative performance relationships.

Experimental Protocols for Performance Evaluation

To validate the predicted properties of poly(this compound), a rigorous experimental plan is necessary. The following section outlines the standard methodologies for characterizing the mechanical, thermal, and chemical resistance properties of polymers.

Mechanical Testing

Objective: To determine the tensile properties, including tensile strength, elongation at break, and Young's modulus.

Standard: ASTM D638 for plastics or ASTM D412 for elastomers.

Methodology:

  • Sample Preparation: Prepare dumbbell-shaped specimens by compression molding or injection molding of the polymer. Ensure the dimensions conform to the specifications in the chosen ASTM standard.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and extension data throughout the test.

  • Data Analysis:

    • Calculate tensile strength as the maximum stress observed during the test.

    • Calculate elongation at break as the strain at which the specimen fractures.

    • Determine Young's modulus from the initial linear portion of the stress-strain curve.

start Prepare dumbbell specimens condition Condition specimens (23°C, 50% RH) start->condition mount Mount in universal testing machine condition->mount test Apply tensile load at constant speed mount->test record Record load and extension data test->record analyze Calculate tensile strength, elongation, and modulus record->analyze end Report results analyze->end

Caption: Workflow for mechanical testing.

Thermal Analysis

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

Standards:

  • Differential Scanning Calorimetry (DSC): ASTM E1356 for Tg and Tm.

  • Thermogravimetric Analysis (TGA): ASTM E1131 for thermal stability.

DSC Methodology:

  • Sample Preparation: Place a small amount of the polymer (5-10 mg) in an aluminum DSC pan and seal it.

  • Test Procedure:

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected Tg.

    • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the Tg as the midpoint of the step change in the heat flow curve.

    • Determine the Tm as the peak of the endothermic melting transition.

TGA Methodology:

  • Sample Preparation: Place a small amount of the polymer (5-10 mg) in a TGA pan.

  • Test Procedure:

    • Place the sample pan in the TGA instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Determine the onset of decomposition as the temperature at which a significant weight loss begins.

    • Report the temperature at specific weight loss percentages (e.g., 5% and 10%).

cluster_dsc DSC Analysis cluster_tga TGA Analysis dsc_start Prepare sample in DSC pan dsc_heat1 First heating scan (erase thermal history) dsc_start->dsc_heat1 dsc_cool Controlled cooling dsc_heat1->dsc_cool dsc_heat2 Second heating scan dsc_cool->dsc_heat2 dsc_analyze Determine Tg and Tm dsc_heat2->dsc_analyze tga_start Prepare sample in TGA pan tga_heat Heat at controlled rate tga_start->tga_heat tga_record Record weight loss tga_heat->tga_record tga_analyze Determine decomposition temperature tga_record->tga_analyze

Caption: Workflow for thermal analysis.

Chemical Resistance Testing

Objective: To evaluate the resistance of the polymer to various chemical agents.

Standard: ASTM D543.

Methodology:

  • Sample Preparation: Prepare rectangular specimens of the polymer with known dimensions and weight.

  • Chemical Exposure:

    • Immerse the specimens in the selected chemical reagents (e.g., acids, bases, solvents) in sealed containers.

    • Maintain the containers at a specified temperature for a defined period (e.g., 24 hours, 7 days).

  • Post-Exposure Evaluation:

    • Remove the specimens from the chemical reagents and gently wipe them dry.

    • Measure the change in weight, dimensions, and appearance (e.g., color change, swelling, cracking).

    • Optionally, conduct mechanical tests on the exposed specimens to determine the change in tensile properties.

  • Data Analysis:

    • Calculate the percentage change in weight and dimensions.

    • Report the observed changes in appearance and mechanical properties.

start Prepare and weigh specimens expose Immerse in chemical reagents start->expose evaluate Evaluate changes in weight, dimensions, and appearance expose->evaluate test Optional: Mechanical testing evaluate->test report Report results evaluate->report test->report

Caption: Workflow for chemical resistance testing.

Conclusion

While direct experimental data for poly(this compound) is not yet available, a predictive analysis based on the behavior of similar non-conjugated dienes provides valuable insights into its potential performance. We anticipate that this polymer will exhibit a unique combination of properties, likely positioning it as a flexible thermoplastic or a tough elastomer. The presence of the methyl group is expected to increase its glass transition temperature and reduce its crystallinity compared to poly(1,5-hexadiene), leading to a material with good flexibility and moderate strength. Its chemical resistance is predicted to be in line with other polyolefins.

The comparative analysis with poly(1,5-hexadiene), poly(1,7-octadiene), and polyisoprene offers a framework for understanding its potential advantages and limitations. The detailed experimental protocols provided in this guide offer a clear path for future research to synthesize and characterize this promising new polymer. Experimental validation of these predictions will be crucial in unlocking the full potential of poly(this compound) and identifying its most promising applications, which could range from specialty packaging and adhesives to impact modifiers and novel elastomeric materials.

References

A Researcher's Guide to the Cope Rearrangement of 3-Methyl-1,5-heptadiene: A Comparative Analysis of Computational and Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms and the predictive power of computational models is paramount. This guide provides an in-depth technical comparison of computational and experimental data for the reactions of 3-methyl-1,5-heptadiene, with a focus on its thermal isomerization through the Cope rearrangement. By juxtaposing theoretical predictions with real-world experimental findings, we aim to offer a nuanced perspective on the strengths and limitations of each approach in studying pericyclic reactions.

The Significance of the Cope Rearrangement in Substituted 1,5-Dienes

The Cope rearrangement, a[1][1]-sigmatropic rearrangement of 1,5-dienes, is a cornerstone of synthetic organic chemistry and a fascinating subject for mechanistic studies.[2] The thermal isomerization of substrates like this compound provides a rich platform to explore the influence of substituents on reaction kinetics and thermodynamics. The methyl group in this compound, for instance, can influence the stability of the transition state and the equilibrium position of the rearrangement.

A critical aspect of modern chemical research is the synergy between experimental investigation and computational modeling. While experimental data provides the ultimate benchmark of a reaction's behavior, computational methods, particularly Density Functional Theory (DFT), offer invaluable insights into transition state geometries, reaction pathways, and energetic barriers that are often difficult or impossible to observe directly.[3] This guide will delve into a direct comparison of these two pillars of chemical research in the context of a specific and relevant molecular system.

The Thermal Rearrangement: An Experimental Perspective

The gas-phase thermal rearrangement of 3-methyl-1,5-hexadiene to 1,5-heptadiene, an isomer of this compound, provides crucial experimental data for understanding the kinetics of the Cope rearrangement in a closely related system. A seminal study by Amano and Uchiyama investigated this unimolecular rearrangement in a static apparatus at low pressure (approximately 2 mm) over a temperature range of 178 to 250°C.[4]

The primary reaction observed was the reversible Cope rearrangement between the two isomeric 1,5-diolefins. The experimental findings from this study are summarized in the table below.

ParameterValue
Temperature Range178 - 250 °C
Pressure~2 mm Hg
Equilibrium Constant (K)~5.6 (in favor of 1,5-heptadiene)
Forward Reaction (3-methyl-1,5-hexadiene → 1,5-heptadiene)
Activation Energy (Ea)32.5 kcal/mol
Arrhenius Equationlog kf (s⁻¹) = 9.84 - 32,500 / (4.575 * T)
Backward Reaction (1,5-heptadiene → 3-methyl-1,5-hexadiene)
Activation Energy (Ea)32.5 kcal/mol
Arrhenius Equationlog kb (s⁻¹) = 9.09 - 32,500 / (4.575 * T)

These experimental results provide a solid foundation for understanding the energetic landscape of this Cope rearrangement. The activation energy of 32.5 kcal/mol is a key benchmark for comparison with computational predictions.

The Computational Approach: Predicting Reactivity with DFT

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms. Density Functional Theory (DFT) has emerged as a workhorse for calculating the geometries and energies of reactants, transition states, and products.[3] For the Cope rearrangement of 1,5-dienes, the B3LYP functional with a 6-31G* basis set is a commonly employed and well-validated level of theory that provides a good balance between accuracy and computational cost.[5][6]

ReactionComputational MethodCalculated Activation Energy (Ea)
1,5-Hexadiene Cope RearrangementB3LYP/6-311G**~33.2 - 34.4 kcal/mol
1,5-Hexadiene Cope RearrangementB3LYP/6-31G*In good agreement with experiment

Computational studies on the parent 1,5-hexadiene Cope rearrangement using the B3LYP functional have reported activation energies in the range of 33-36 kcal/mol, which is in good agreement with the experimentally determined value of approximately 33.5 kcal/mol.[7][8] This demonstrates the predictive power of DFT for this class of pericyclic reactions.

Bridging the Gap: A Comparative Analysis

A direct comparison of the experimental activation energy for the thermal rearrangement of 3-methyl-1,5-hexadiene (32.5 kcal/mol) with the computationally predicted activation energy for the parent 1,5-hexadiene (~33-36 kcal/mol) reveals a strong correlation. The slightly lower experimental activation energy for the methyl-substituted system may be attributed to the stabilizing effect of the methyl group on the developing allylic radicals in the transition state.

This close agreement underscores the utility of computational chemistry as a predictive tool. While experimental data remains the gold standard, DFT calculations can provide reliable estimates of reaction barriers, aiding in the design of experiments and the interpretation of results. Furthermore, computational studies can elucidate the subtle effects of substituents on the transition state structure and energetics, offering a level of detail that is often inaccessible through experimentation alone.

Experimental Protocol: Gas-Phase Kinetic Study of a Cope Rearrangement

The following protocol outlines a general procedure for studying the gas-phase kinetics of a thermal rearrangement, such as the Cope rearrangement of 3-methyl-1,5-hexadiene.

Objective: To determine the rate constants and Arrhenius parameters for the thermal rearrangement of a volatile 1,5-diene.

Apparatus:

  • Static vacuum system equipped with a pressure gauge (e.g., a McLeod gauge).

  • Reaction vessel of known volume, made of Pyrex or quartz, housed in a temperature-controlled furnace.

  • Gas chromatograph (GC) coupled to a flame ionization detector (FID) or a mass spectrometer (MS) for product analysis.

  • Sampling system to withdraw aliquots from the reaction vessel at specific time intervals.

Procedure:

  • Preparation: The reaction vessel is thoroughly cleaned, dried, and evacuated to a high vacuum.

  • Reactant Introduction: A known pressure of the reactant (e.g., 3-methyl-1,5-hexadiene) is introduced into the reaction vessel at the desired temperature.

  • Reaction Monitoring: At timed intervals, small aliquots of the reaction mixture are withdrawn and analyzed by GC to determine the concentrations of the reactant and product(s).

  • Data Analysis: The concentration data is used to determine the order of the reaction and calculate the rate constant (k) at that temperature.

  • Temperature Variation: The experiment is repeated at several different temperatures to obtain a series of rate constants.

  • Arrhenius Plot: A plot of ln(k) versus 1/T (Arrhenius plot) is constructed. The slope of the line is equal to -Ea/R, and the y-intercept is ln(A), where Ea is the activation energy, R is the gas constant, and A is the pre-exponential factor.

Computational Methodology: A DFT Approach to the Cope Rearrangement

The following outlines a typical computational workflow for studying the Cope rearrangement using Density Functional Theory.

Objective: To calculate the activation energy and determine the transition state structure for the Cope rearrangement of a 1,5-diene.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Geometry Optimization: The 3D structures of the reactant, product, and a guess for the transition state are built. These geometries are then optimized using a chosen level of theory (e.g., B3LYP/6-31G*).

  • Transition State Search: A transition state search algorithm (e.g., QST2, QST3, or Berny optimization) is used to locate the saddle point on the potential energy surface that corresponds to the transition state.

  • Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A true minimum on the potential energy surface will have all real (positive) frequencies. A transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it connects the reactant and product minima.

  • Energy Calculation: The electronic energies of the reactant, transition state, and product are calculated. The activation energy (Ea) is the difference in energy between the transition state and the reactant. Zero-point vibrational energy (ZPVE) corrections are typically included to obtain a more accurate activation energy.

Conclusion

The study of the Cope rearrangement of this compound and its isomers serves as an excellent case study for the powerful synergy between experimental and computational chemistry. Experimental data provides the definitive measure of a reaction's kinetics, while computational methods offer a detailed view into the mechanistic intricacies that govern the transformation. The close agreement between the experimental activation energy for the thermal rearrangement of 3-methyl-1,5-hexadiene and the computationally predicted values for the parent 1,5-hexadiene system highlights the reliability of modern DFT methods for studying pericyclic reactions. For researchers in drug development and other scientific fields, a combined approach that leverages both experimental and computational tools will undoubtedly lead to a deeper understanding of chemical reactivity and accelerate the pace of discovery.

References

Safety Operating Guide

Navigating the Unseen Risks: A Practical Guide to Personal Protective Equipment for 3-Methyl-1,5-heptadiene

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. While these molecules hold the promise of therapeutic breakthroughs, they also present unique and often uncharacterized safety challenges. 3-Methyl-1,5-heptadiene is one such compound. While specific, comprehensive safety data for this compound remains limited, its structural features and known physical properties—most notably a very low flash point—dictate a stringent and proactive approach to personal protection.

This guide provides essential, immediate safety and logistical information for handling this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely, moving beyond mere compliance to a culture of intrinsic safety.

The Primary Hazard: Extreme Flammability

The most critical piece of safety information identified for a related compound is a flash point of 9.3°C. A flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air.[4] A value this low means that at typical room temperature, this compound will produce enough vapor to form a flammable mixture.[1][6] This vapor can then be ignited by a nearby spark, open flame, or even a hot surface, with the flame flashing back to the liquid source.[5]

Due to this significant fire and explosion risk, all handling of this compound must be conducted with the primary goal of preventing vapor accumulation and eliminating all potential ignition sources.[2][4][5][7]

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is your last and most personal line of defense. For this compound, the PPE ensemble is designed to protect against the dual threats of chemical splash and fire.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87.1 certified). A face shield should be worn over goggles when handling larger quantities (>100 mL) or during procedures with a high splash potential.[9]Protects eyes from direct liquid splashes. A face shield provides broader protection for the entire face.[1][9]
Hand Protection Chemical-resistant gloves (Nitrile).Provides a barrier against skin contact. Given the lack of specific chemical resistance data, it is prudent to double-glove and change gloves immediately upon any sign of contamination or degradation. For prolonged tasks, consult glove manufacturer charts for breakthrough times of similar aliphatic hydrocarbons.[10]
Body Protection Flame-resistant (FR) lab coat.[1][4]Standard cotton lab coats are not sufficient as they can ignite and continue to burn. An FR lab coat will self-extinguish, providing critical escape time in the event of a flash fire.[4] Avoid clothing made of synthetic materials like polyester, which can melt and adhere to the skin.[6]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[3]

Operational Plan: From Benchtop to Disposal

A robust safety plan extends beyond simply wearing the correct PPE. It encompasses the entire workflow, from preparation to waste disposal.

Engineering Controls and Work Area Preparation
  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control and exhaust flammable vapors.[3][5]

  • Eliminate Ignition Sources: Before introducing the chemical, ensure the work area is free of all potential ignition sources. This includes open flames, hot plates, ovens, and any electrical equipment that is not intrinsically safe or explosion-proof.[2][4][5][7]

  • Grounding and Bonding: When transferring the liquid between metal containers, it is crucial to bond and ground the containers to prevent the buildup of static electricity, which can generate a spark.[5]

  • Spill Kit: A spill kit specifically for flammable liquids must be readily accessible. This should contain absorbent pads (preferably with a vapor barrier), non-sparking tools for cleanup, and a container for the waste.[11][12][13]

Step-by-Step Handling Protocol
  • Don PPE: Before opening the primary container, put on the full PPE ensemble as detailed in the table above.

  • Inert Atmosphere: For reactions sensitive to air or for larger scale work, consider handling the material under an inert atmosphere (e.g., nitrogen or argon) to further reduce the risk of forming a flammable mixture.

  • Dispensing: Use bottle carriers for transporting glass containers.[5] When pouring, do so slowly and carefully to minimize splashing and vapor generation.

  • Heating: Never heat this compound with an open flame. Use approved heating methods such as steam baths, water baths, or heating mantles connected to a temperature controller.[4][5]

  • Storage: Keep containers tightly closed when not in use and store them in a designated, ventilated flammable storage cabinet.[2][4][8] These cabinets are designed to protect the contents from fire for a specified period.[4][8]

Emergency Response: Spill Protocol

In the event of a spill, immediate and correct action is critical to prevent a fire.

Spill_Response_Workflow cluster_assessment Immediate Assessment cluster_small_spill Small, Contained Spill cluster_large_spill Large or Uncontained Spill Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Alert Alert Colleagues Assess->Alert < 200 mL & Contained Evacuate Evacuate Immediate Area Assess->Evacuate > 200 mL or Spreading Ignition Remove Ignition Sources Alert->Ignition Absorb Absorb with Spill Pads Ignition->Absorb Collect Collect Waste (Non-Sparking Tools) Absorb->Collect Clean Clean Area with Soap & Water Collect->Clean Dispose Dispose as Hazardous Waste Clean->Dispose Alarm Pull Fire Alarm Evacuate->Alarm Call Call Emergency Response (911) Alarm->Call

Caption: Decision workflow for responding to a this compound spill.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Solid Waste: This includes contaminated gloves, absorbent pads, and any other solid materials. Place these items in a sealed, heavy-duty plastic bag.[12][13] This bag should then be placed in a designated solid hazardous waste container.

  • Labeling and Pickup: Ensure all waste containers are clearly labeled with their contents. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3][12] Never dispose of this chemical down the drain.[3]

By adhering to these rigorous safety protocols, you build a self-validating system of protection that accounts for the significant known hazards of this compound. This proactive stance is not a barrier to research but a foundational element of scientific integrity and professional responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.